molecular formula C8H12N4O3 B1266603 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid CAS No. 2578-58-7

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

カタログ番号: B1266603
CAS番号: 2578-58-7
分子量: 212.21 g/mol
InChIキー: LYCVKHSJGDMDLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

His-Gly is a dipeptide formed from L-histidine and glycine residues. It has a role as a metabolite. It is a tautomer of a His-Gly zwitterion.
Histidylglycine has been reported in Homo sapiens with data available.
RN given refers to all (L)-isome

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVKHSJGDMDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901799
Record name NoName_946
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2578-58-7
Record name NSC522626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Histidyl-glycine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Histidyl-Glycine: Structure, Synthesis, and Analysis

Introduction

Histidyl-glycine (His-Gly), a dipeptide composed of L-histidine and glycine, serves as a fundamental molecular entity in biochemistry and drug development. As a naturally occurring human metabolite, its significance extends from being a simple building block of proteins to a potential modulator of physiological processes.[1] The unique properties of its constituent amino acids—the versatile imidazole side chain of histidine and the conformational flexibility of glycine—confer specific chemical characteristics to the dipeptide. This guide offers a comprehensive technical overview of histidyl-glycine, detailing its chemical structure, physicochemical properties, synthetic methodologies, biological context, and analytical characterization for researchers, scientists, and drug development professionals.

Part 1: Molecular and Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is paramount for its application in research and development. This section delineates the structural and chemical characteristics of histidyl-glycine.

Chemical Structure and Nomenclature

Histidyl-glycine is formed through a peptide bond between the carboxyl group of L-histidine and the amino group of glycine.

  • IUPAC Name: 2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid[1]

  • Common Synonyms: His-Gly, L-Histidyl-glycine[1]

  • Molecular Formula: C₈H₁₂N₄O₃[1]

  • Canonical SMILES: C1=C(NC=N1)CN[1]

histidyl_glycine_structure cluster_histidine L-Histidine Residue cluster_glycine Glycine Residue H2N H₂N Ca_his α H2N->Ca_his C_his O Ca_his->C_his C Cb_his CH₂ Ca_his->Cb_his N_gly H C_his->N_gly   Peptide Bond (Amide Linkage) imidazole Imidazole Ring Cb_his->imidazole Ca_gly CH₂ N_gly->Ca_gly C_gly COOH Ca_gly->C_gly

Caption: Chemical structure of L-Histidyl-Glycine.

Physicochemical Properties

The physicochemical properties of His-Gly are critical for predicting its behavior in biological systems and for developing analytical methods. The presence of three ionizable groups—the α-amino group, the carboxylic acid group, and the histidine imidazole side chain—governs its charge and solubility.

PropertyValueSource
Molecular Weight 212.21 g/mol [1]
pKa (Strongest Acidic) 3.34 (Carboxyl group)
pKa (Strongest Basic) 7.84 (α-Amino group)
pKa (Histidine Side Chain) ~6.0
Isoelectric Point (pI) Calculated ~7.0
LogP (calculated) -4.58[1]
Polar Surface Area 121.1 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 5
Physical Description Solid[1]

Expert Insight: The three pKa values are crucial. The pI is near physiological pH, meaning the molecule can exist as a zwitterion with a net neutral charge, but also as positively or negatively charged species with minor pH shifts.[2] This makes it particularly sensitive to its environment and influences its interaction with other molecules and its mobility in techniques like ion-exchange chromatography. Its low LogP value indicates high hydrophilicity.[1]

Part 2: Synthesis and Purification

The synthesis of dipeptides like His-Gly is a foundational technique in medicinal chemistry. Both solution-phase and solid-phase methods are applicable, each with distinct advantages.

Synthetic Strategies
  • Solution-Phase Synthesis: This classical approach involves coupling protected amino acids in an organic solvent. It is highly scalable but can be labor-intensive, often requiring purification of intermediates after each step. A common strategy involves protecting the N-terminus of histidine (e.g., with a carbobenzyloxy group, Cbz) and the C-terminus of glycine (e.g., as a methyl ester), followed by activation of the histidine carboxyl group with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) for peptide bond formation.[3]

  • Solid-Phase Peptide Synthesis (SPPS): SPPS is the modern standard for peptide synthesis, particularly for longer sequences. The C-terminal amino acid (glycine) is anchored to a solid resin, and protected amino acids are added sequentially. The use of Fmoc-protecting groups is common.[4] This method simplifies purification, as excess reagents are washed away after each step.

Protocol: Solution-Phase Synthesis of His-Gly

This protocol is a representative example based on established chemical principles for peptide coupling.

Step 1: Protection of Amino Acids

  • Rationale: To prevent self-polymerization and unwanted side reactions, the reactive amino group of histidine and the carboxyl group of glycine must be temporarily blocked.

  • Protect the α-amino group of L-histidine with a di-tert-butyl dicarbonate (Boc) group, yielding Boc-His-OH.

  • Protect the carboxyl group of glycine by converting it to its methyl ester (Gly-OMe) using methanolic HCl.

Step 2: Peptide Coupling

  • Rationale: The carboxyl group of Boc-His-OH is activated to make it more susceptible to nucleophilic attack by the amino group of Gly-OMe. HOBt (Hydroxybenzotriazole) is often added with DCC to suppress side reactions and improve yield.

  • Dissolve Boc-His-OH in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent (e.g., 1.1 equivalents of DCC) and an additive (e.g., 1.1 equivalents of HOBt).

  • Stir the mixture at 0°C for 15-20 minutes to form the active ester.

  • Add 1.0 equivalent of Gly-OMe dissolved in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

Step 3: Deprotection and Purification

  • Rationale: The protecting groups are removed to yield the final dipeptide. The choice of deprotection agent depends on the protecting group used (e.g., trifluoroacetic acid for Boc, alkaline hydrolysis for the methyl ester).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Remove the solvent under reduced pressure.

  • Perform acidic deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM.

  • Perform alkaline hydrolysis (saponification) of the methyl ester using NaOH in a methanol/water mixture.

  • Purify the final product, His-Gly, using reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.

  • Confirm the product's identity and purity via Mass Spectrometry and NMR.

synthesis_workflow start Protected Amino Acids (Boc-His-OH, Gly-OMe) coupling Step 1: Peptide Coupling (DCC/HOBt in DMF) start->coupling deprotection Step 2: Deprotection (TFA for Boc, NaOH for OMe) coupling->deprotection purification Step 3: Purification (RP-HPLC) deprotection->purification characterization Step 4: Characterization (MS, NMR) purification->characterization final_product Histidyl-Glycine (His-Gly) characterization->final_product

Caption: Workflow for solution-phase synthesis of His-Gly.

Part 3: Biological Significance and Applications

While His-Gly itself is primarily known as a metabolite, the class of histidine-containing dipeptides exhibits significant biological activities, providing a strong rationale for investigating His-Gly in various therapeutic contexts.

  • Metabolic Role: Histidyl-glycine is found in human tissues and can be detected in various foods, suggesting it is a product of normal protein catabolism.

  • Antioxidant and Anti-glycation Properties: Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are potent antioxidants and sequestering agents for reactive carbonyl species.[5][6] They can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[6] The imidazole ring of histidine is key to this activity, and it is plausible that His-Gly shares these protective functions.[6]

  • Relation to GHK-Cu: His-Gly is a structural fragment of the well-studied tripeptide Glycyl-L-histidyl-L-lysine (GHK). GHK has a high affinity for copper (II) ions, forming the GHK-Cu complex.[7] This complex is known to promote wound healing, stimulate collagen synthesis, and exhibit anti-inflammatory effects, making it a popular ingredient in cosmetic and therapeutic products.[7][8] The Gly-His portion of the tripeptide is crucial for copper coordination.[7] Studying His-Gly provides insight into the fundamental interactions that drive the biological activity of larger, related peptides.

Part 4: Analytical Methodologies

Robust analytical methods are essential for the quantification and characterization of His-Gly in both synthetic preparations and biological matrices.

Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the separation and quantification of His-Gly. Due to its high polarity, an ion-pairing agent is often required to achieve adequate retention on a C18 column.

Protocol: RP-HPLC Analysis of Histidine-Containing Dipeptides

  • Rationale: This method, adapted from published protocols for similar dipeptides, uses an ion-pairing agent that forms a neutral complex with the charged peptide, increasing its hydrophobicity and retention on the nonpolar stationary phase.[9]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., TSK–gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm).[9]

  • Mobile Phase A: 50 mmol/L potassium dihydrogen phosphate containing 6 mmol/L 1-heptanesulfonic acid (as ion-pairing agent), adjusted to pH 3.4.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Elution: Isocratic elution with 96% Mobile Phase A and 4% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (wavelength for peptide bond).

  • Quantification: Use a standard curve prepared with a certified reference standard of His-Gly.

Spectroscopic Characterization

Spectroscopic techniques provide definitive structural confirmation.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. His-Gly will show a prominent ion at [M+H]⁺ ≈ 213.09 m/z.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • Rationale: ¹H-NMR provides detailed structural information by probing the chemical environment of each proton.

    • Expected Signals: In D₂O, the spectrum would show:

      • Glycine α-CH₂: A singlet or AB quartet around 3.8-4.0 ppm. The specific chemical shift of glycine's alpha protons is known to be around 3.5-3.55 ppm in many biological contexts.[10][11][12]

      • Histidine α-CH: A triplet around 4.2-4.4 ppm.

      • Histidine β-CH₂: Two diastereotopic protons appearing as a multiplet (dd) around 3.0-3.2 ppm.

      • Histidine Imidazole C2-H and C4-H: Two singlets in the aromatic region (~7.0-8.5 ppm). Their exact position is highly sensitive to pH due to protonation of the imidazole ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. Key expected peaks include: a broad O-H stretch (~3300-2500 cm⁻¹ for the carboxylic acid), N-H stretches (~3300 cm⁻¹), the Amide I band (C=O stretch) around 1650 cm⁻¹, and the Amide II band (N-H bend) around 1550 cm⁻¹.

analysis_workflow sample Crude His-Gly Sample hplc Purity Assessment & Quantification (RP-HPLC) sample->hplc ms Identity Confirmation (MW) (Mass Spectrometry) hplc->ms nmr Structural Elucidation (¹H-NMR Spectroscopy) ms->nmr ftir Functional Group Analysis (FTIR Spectroscopy) nmr->ftir pure_product Characterized His-Gly ftir->pure_product

Caption: Analytical workflow for His-Gly characterization.

Conclusion

Histidyl-glycine, while a simple dipeptide, represents a molecule of significant interest. Its well-defined chemical structure and properties make it an excellent model system for studying peptide synthesis and analysis. Furthermore, its position within the broader class of biologically active histidine-containing peptides, including the renowned GHK-Cu, provides a compelling basis for its exploration in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to effectively synthesize, analyze, and investigate the potential of histidyl-glycine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101179, Histidylglycine. Retrieved from [Link].

  • Human Metabolome Database (2021). Metabocard for Histidylglycine (HMDB0028885). Retrieved from [Link].

  • Akabori, S., Okawa, K., & Sakiyama, F. (1959). Synthesis of Histidyl Peptides. Bulletin of the Chemical Society of Japan, 32(8), 887-890. Available at: [Link].

  • Kowalska, M., et al. (2018). Developments in the Synthesis and Biological Activity of Glycyl-L-Histydyl-L-Lysine Derivatives. ChemInform, 49(32). Available at: [Link].

  • Song, B. C., et al. (2017). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of Exercise Nutrition & Biochemistry, 21(4), 1-8. Available at: [Link].

  • Song, B. C., et al. (2017). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of Exercise Nutrition & Biochemistry, 21(4), 1-8. Available at: [Link].

  • Khan Academy. (n.d.). Special cases: Histidine, proline, glycine, cysteine. Retrieved from [Link].

  • Tanimoto, S., et al. (2020). Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method. Animals, 10(11), 2187. Available at: [Link].

  • University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values. Retrieved from [Link].

  • Pickart, L., & Thaler, M. M. (1973). Tripeptide in human serum which prolongs survival of normal liver cells and stimulates growth in neoplastic liver. Nature New Biology, 243(124), 85-87. Available at: [Link].

  • Sakuma, S., et al. (2013). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. International Journal of Molecular Sciences, 14(10), 20545-20557. Available at: [Link].

  • Topcu, M., et al. (2000). Demonstration of Glycine Peaks at 3.50 ppm in a Patient with van der Knaap Syndrome. American Journal of Neuroradiology, 21(3), 534-536. Available at: [Link].

  • Righi, V., et al. (2010). High-resolution magic angle spinning magnetic resonance spectroscopy detects glycine as a biomarker in brain tumors. Cancer Research, 70(1), 179-187. Available at: [Link].

  • Righi, V., et al. (2010). High-resolution magic angle spinning magnetic resonance spectroscopy detects glycine as a biomarker in brain tumors. Cancer Research, 70(1), 179-187. Available at: [Link].

Sources

An In-depth Technical Guide to the Biological Role of Histidyl-Glycine (His-Gly) in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Histidyl-Glycine (His-Gly) occupies a compelling yet underexplored niche in cellular biochemistry. While direct research on its specific roles is nascent, a robust body of evidence surrounding its constituent amino acids—Histidine and Glycine—and the structurally related, highly active tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) provides a strong foundation for inferring its metabolic significance. This guide synthesizes current knowledge to construct a detailed portrait of His-Gly's probable functions. We posit that His-Gly acts as a potent biological effector, primarily through its roles in antioxidant defense, metal ion homeostasis, and as a source of two functionally critical amino acids. Its metabolic journey likely involves cellular uptake via peptide transporters, followed by hydrolysis into Histidine and Glycine, which then enter their respective metabolic pathways. The histidine moiety contributes significant antioxidant and metal-chelating properties, while the glycine moiety is crucial for the synthesis of the master antioxidant glutathione and functions as a key neurotransmitter. This guide provides a comprehensive overview of these inferred functions, details methodologies for empirical investigation, and frames His-Gly as a molecule of high interest for future therapeutic development.

Introduction: The Enigma of a Simple Dipeptide

Histidyl-Glycine (His-Gly) is a dipeptide composed of L-histidine and glycine.[1] Despite its simple structure, it represents a convergence of potent biological functionalities. The current body of scientific literature lacks extensive, direct investigation into the specific signaling or metabolic roles of His-Gly as an independent molecule. However, its significance can be powerfully inferred from three key areas:

  • The well-defined roles of its constituent amino acids: L-histidine is a versatile amino acid with antioxidant, metal-chelating, and proton-buffering capabilities, and it serves as the precursor to histamine.[2][3][4] Glycine is a fundamental precursor for proteins (especially collagen), purines, and the master antioxidant glutathione; it also functions as a primary inhibitory neurotransmitter.[5][6][7]

  • Its identity as a core structural motif of GHK: The tripeptide GHK is a renowned modulator of tissue repair, inflammation, and antioxidant defense.[8][9][10] Many of GHK's functions, particularly its potent copper-binding and antioxidant activities, are directly attributable to the Glycyl-Histidyl sequence.

  • General principles of dipeptide metabolism: Small peptides are known to be absorbed and utilized by cells, serving as efficient delivery vehicles for amino acids.

This guide will deconstruct the biological role of His-Gly by examining it through these three lenses, providing a scientifically-grounded framework for its function and offering practical methodologies for its further study.

The Metabolic Journey of His-Gly: From Extracellular Space to Intracellular Action

The primary role of His-Gly in cellular metabolism is likely to serve as a targeted delivery system for its constituent amino acids. This process involves active transport into the cell followed by rapid enzymatic cleavage.

Synthesis and Cellular Uptake

His-Gly is likely formed endogenously through the proteolytic breakdown of larger proteins that contain the His-Gly sequence. Once in the extracellular space, its entry into the cell is mediated by specialized transporters. The human oligopeptide transporter Pept-1, expressed in intestinal cells, is a primary candidate for its uptake.[11] Studies have shown that the presence of dipeptides can upregulate the expression of Pept-1, suggesting a feedback mechanism to enhance absorption when substrate is available.[11]

Intracellular Hydrolysis

Upon entering the cytoplasm, dipeptides like His-Gly are rapidly hydrolyzed by a class of enzymes known as intracellular dipeptidases. This cleavage breaks the peptide bond, releasing free L-histidine and L-glycine. These amino acids then join the cell's free amino acid pool, becoming available for a multitude of metabolic pathways.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HisGly_ext His-Gly Transporter Peptide Transporter (e.g., Pept-1) HisGly_ext->Transporter Binding Protein Protein Degradation Protein->HisGly_ext Release HisGly_int His-Gly Transporter->HisGly_int Uptake Dipeptidase Dipeptidase HisGly_int->Dipeptidase Substrate His L-Histidine Pool Dipeptidase->His Hydrolysis Gly L-Glycine Pool Dipeptidase->Gly Hydrolysis

Fig. 1: Metabolic pathway of His-Gly uptake and hydrolysis.

Inferred Biological Roles: A Tale of Two Moieties

The potent biological activity of His-Gly can be inferred from the distinct and synergistic functions of its amino acid components.

The Histidine Moiety: Antioxidant and Metal Ion Chelation

The imidazole ring of histidine is a highly effective functional group. It is a powerful scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals and singlet oxygen.[4] This intrinsic antioxidant capability allows it to protect cellular components from oxidative damage.

Furthermore, histidine is an exceptional chelator of divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[4][12][13] By binding these metals, it can prevent their participation in Fenton-type reactions, which are a major source of highly damaging hydroxyl radicals. This function is critical for mitigating metal-induced oxidative stress.[14] Histidine is also the direct precursor to histamine, a key signaling molecule in inflammatory responses and neurotransmission, via decarboxylation by the enzyme histidine decarboxylase.[2][3][15][16]

The Glycine Moiety: Glutathione Synthesis and Neurotransmission

Glycine is a conditionally essential amino acid that serves multiple critical roles.[6] Its most vital function in the context of cellular defense is as a rate-limiting precursor for the synthesis of glutathione (GSH).[17][18] GSH is the most abundant endogenous antioxidant, responsible for detoxifying ROS and maintaining cellular redox balance. An adequate supply of glycine is essential to sustain GSH production, particularly under conditions of oxidative stress.[19][20]

In the central nervous system, glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem.[5][21] It acts on glycine-gated chloride channels, causing hyperpolarization of neurons and thereby dampening neuronal excitability.[7][22] This function is crucial for motor control and sensory signal processing.

cluster_his Histidine Pathways cluster_gly Glycine Pathways His L-Histidine ROS Reactive Oxygen Species (ROS) His->ROS Scavenges Metals Metal Ions (Cu²⁺, Fe²⁺) His->Metals Chelates HDC Histidine Decarboxylase His->HDC Gly L-Glycine GSH Glutathione (GSH) Synthesis Gly->GSH Rate-limiting precursor Neuro Inhibitory Neurotransmission Gly->Neuro Acts as neurotransmitter Histamine Histamine Synthesis HDC->Histamine

Fig. 2: Key metabolic functions of Histidine and Glycine.

Functional Insights from the GHK Peptide

The tripeptide GHK (Glycyl-L-Histidyl-L-Lysine) provides the most compelling evidence for the potential synergistic functions of the His-Gly motif. GHK is a naturally occurring peptide that declines with age and is released during tissue injury.[8][9][23] Its biological activities are extensive and well-documented.

PropertyBiological Activity of GHKProbable Contribution of His-Gly Motif
Antioxidant Potently reduces ROS levels, specifically scavenging hydroxyl (•OH) and peroxyl (ROO•) radicals.[23][24] More effective than carnosine or glutathione at scavenging •OH.[23]The histidine residue is the primary scavenger. The peptide bond structure enhances this activity compared to free amino acids.[23]
Anti-inflammatory Suppresses inflammatory cytokines.[8]Histidine's antioxidant and metal-chelating properties reduce inflammatory triggers. Glycine also has known anti-inflammatory effects.
Tissue Repair Stimulates collagen and glycosaminoglycan synthesis, promotes angiogenesis and nerve outgrowth, and accelerates wound healing.[8][9][10][25]The Gly-His motif is critical for binding copper (GHK-Cu), which is essential for enzymes involved in extracellular matrix remodeling (e.g., lysyl oxidase).
Gene Modulation Resets gene expression in diseased cells towards a healthier state, affecting thousands of genes related to DNA repair, antioxidant systems, and growth control.[10][26]The precise mechanism is complex, but the ability to deliver copper and modulate the cellular redox state likely plays a central role.

Studies have shown that the GHK peptide's ability to diminish ROS is a synergistic effect of the linked amino acids, as an equimolar mixture of free Glycine, Histidine, and Lysine has no such effect.[23] This strongly suggests that the His-Gly peptide bond and structure are crucial for this enhanced antioxidant activity.

Relevance in Disease and Drug Development

Given its inferred properties, His-Gly and its derivatives are attractive candidates for therapeutic development in a range of pathologies underpinned by oxidative stress and inflammation.

  • Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are characterized by metal dyshomeostasis and high oxidative stress. A molecule that can both chelate metals and scavenge ROS could be neuroprotective.

  • Cardiovascular Disease: Oxidative stress contributes to endothelial dysfunction. By enhancing glutathione synthesis and directly scavenging radicals, His-Gly could help preserve vascular health.[20]

  • Inflammatory Conditions: By reducing the production of ROS that act as signaling molecules for pro-inflammatory pathways, His-Gly could have a dampening effect on chronic inflammation.

  • Skin Aging and Wound Healing: As a core component of GHK, His-Gly could be explored in dermatology and wound care for its potential to promote tissue regeneration and protect against photodamage.[25][26]

The development of His-Gly as a pro-drug or a lead compound offers a promising avenue for delivering the combined benefits of Histidine and Glycine in a targeted manner.

Methodologies for the Investigation of His-Gly

To move from inferred function to empirical validation, a systematic experimental approach is required. The following protocols provide a framework for quantifying His-Gly and assessing its core biological activities.

Quantification of His-Gly by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify His-Gly in biological or synthetic samples.

Methodology:

  • Sample Preparation: Deproteinize biological samples (e.g., plasma, cell lysates) using trichloroacetic acid or acetonitrile precipitation, followed by centrifugation.

  • Chromatographic System: Utilize a reverse-phase C18 column.

  • Mobile Phase: Employ a gradient elution using:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Elution Gradient: Start with a high concentration of Solvent A, gradually increasing the concentration of Solvent B to elute the peptide. A typical gradient might run from 5% to 50% Solvent B over 20-30 minutes.

  • Detection: Monitor the column effluent at 214 nm, the characteristic absorbance wavelength of the peptide bond.

  • Quantification: Generate a standard curve using known concentrations of a pure His-Gly standard. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

Protocol: Assessing Antioxidant Potential via Cellular ROS Assay (DCFH-DA)

Objective: To determine if His-Gly can protect cells from induced oxidative stress by measuring intracellular ROS levels.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27][28] The reduction in fluorescence intensity in the presence of an antioxidant indicates its ROS-scavenging ability.[29][30]

cluster_workflow Cellular ROS Assay Workflow A 1. Seed Cells in 96-well plate B 2. Pre-treat with His-Gly (various concentrations) A->B C 3. Load cells with DCFH-DA probe B->C D 4. Induce Oxidative Stress (e.g., with H₂O₂ or AAPH) C->D E 5. Measure Fluorescence (Excitation ~485nm / Emission ~535nm) D->E F 6. Analyze Data: Compare treated vs. untreated controls E->F

Fig. 3: Experimental workflow for the DCFH-DA cellular ROS assay.

Step-by-Step Methodology:

  • Cell Culture: Seed adherent cells (e.g., HaCaT keratinocytes, SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of His-Gly (e.g., 1 µM to 1 mM). Include a "no-treatment" control. Incubate for 1-4 hours.

  • Probe Loading: Remove the treatment medium. Wash cells gently with phosphate-buffered saline (PBS). Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.[28]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash with PBS. Add a ROS-inducing agent (e.g., 100-500 µM H₂O₂) to all wells except for a "negative control" group.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) kinetically over 1-2 hours or at a fixed endpoint.

  • Data Analysis: Normalize the fluorescence of treated wells to the "oxidant-only" control. A significant decrease in fluorescence indicates the antioxidant activity of His-Gly.

Protocol: Evaluating Cytoprotective Effects via MTT Assay

Objective: To determine if His-Gly can protect cells from cytotoxicity induced by an oxidative insult.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[31][32] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[32]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate. After attachment, pre-treat cells with various concentrations of His-Gly for 1-4 hours.

  • Induce Cytotoxicity: Add a cytotoxic agent (e.g., a high concentration of H₂O₂ or a pro-oxidant metal like Cu²⁺) to the wells. Include appropriate controls (cells only, cells + His-Gly only, cells + cytotoxic agent only). Incubate for a period relevant to the cytotoxic agent (e.g., 24 hours).

  • MTT Addition: Remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution on a microplate reader at ~570 nm.

  • Data Analysis: Express the viability of treated cells as a percentage of the untreated control. An increase in viability in the "His-Gly + Toxin" group compared to the "Toxin only" group demonstrates a cytoprotective effect.

Conclusion and Future Perspectives

While the dipeptide Histidyl-Glycine has not yet been the subject of extensive direct investigation, a rigorous, science-based inference from its constituent parts and its role within the GHK tripeptide provides a compelling hypothesis for its biological function. His-Gly is poised to be a significant player in cellular homeostasis, acting as a potent antioxidant, a metal chelator, and a precursor to both glutathione and key neurotransmitters.

The future of His-Gly research is rich with opportunity. Direct experimental validation of its transport, metabolic fate, and specific intracellular targets is a critical next step. Elucidating its ability to modulate gene expression, similar to GHK, could open new therapeutic avenues. For drug development professionals, His-Gly represents a promising scaffold for creating novel therapeutics aimed at combating diseases rooted in oxidative stress and chronic inflammation. The methodologies outlined in this guide provide a clear path forward for unlocking the full potential of this simple yet powerful dipeptide.

References

  • The Human Tripeptide GHK (Glycyl-L-Histidyl-L-Lysine), The Copper Switch, and The Treatment of the Degenerative Conditions of Aging. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Sakuma, S., Ishimura, M., Yuba, Y., Itoh, Y., & Fujimoto, Y. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. International Journal of Physiology, Pathophysiology and Pharmacology, 10(3), 132–138. [Link]

  • O'Mahony, L., Akdis, M., & Akdis, C. A. (2018). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 9, 1392. [Link]

  • McCarthy, M. F., O'Keefe, J. H., & DiNicolantonio, J. J. (2018). Dietary Glycine Is Rate-Limiting for Glutathione Synthesis and May Have Broad Potential for Health Protection. The Ochsner Journal, 18(1), 81–87. [Link]

  • MTT assay. (2024). In Wikipedia. [Link]

  • Does Glycine Increase Glutathione? Exploring the Benefits of Glycine for Antioxidant Support. (2025). Cymbiotika. [Link]

  • Histamine. (2024). In Wikipedia. [Link]

  • Glycine Neurotransmitter. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Histamine synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Glycine. (2024). In Wikipedia. [Link]

  • O'Mahony, L., Akdis, M., & Akdis, C. A. (2018). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 9, 1392. [Link]

  • Maquart, F. X., Pickart, L., & Borel, J. P. (2015). GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration. BioMed Research International, 2015, 648108. [Link]

  • GABA and Glycine. (n.d.). American College of Neuropsychopharmacology. Retrieved January 16, 2026, from [Link]

  • Kubala, J. (2023). Top 7 Benefits and Uses of Glycine. Healthline. [Link]

  • What is the mechanism of Glycine? (2024). Patsnap Synapse. [Link]

  • Avila, A., et al. (2013). Glycine neurotransmission: Its role in development. Frontiers in Cellular Neuroscience, 7, 103. [Link]

  • McCarthy, M. F., O'Keefe, J. H., & DiNicolantonio, J. J. (2018). Dietary Glycine Is Rate-Limiting for Glutathione Synthesis and May Have Broad Potential for Health Protection. The Ochsner Journal, 18(1), 81–87. [Link]

  • Sakuma, S., et al. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. Semantic Scholar. [Link]

  • Pickart, L., & Margolina, A. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International journal of molecular sciences, 19(7), 1987. [Link]

  • GHK-Cu Peptide | The benefits, side effects, and more. (2026). Innerbody Research. [Link]

  • What is GHK-CU (Glycine-Histidine-Lysine-Copper) and how is it used for wound healing? (2025). Wound Reference. [Link]

  • Sakuma, S., et al. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. International Journal of Physiology, Pathophysiology and Pharmacology, 10(3), 132–138. [Link]

  • O'Mahony, L., Akdis, M., & Akdis, C. A. (2018). Molecular Regulation of Histamine Synthesis. arXiv. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Walker, D., Thwaites, D. T., Simmons, N. L., Gilbert, H. J., & Hirst, B. H. (1995). Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line. The Journal of biological chemistry, 270(22), 13401–13405. [Link]

  • Sindane, X., & Tshabalala, T. (2018). Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease. Journal of renal nutrition : the official journal of the Council on Renal Nutrition of the National Kidney Foundation, 28(6), 393–404. [Link]

  • Georgiou, C. D., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants (Basel, Switzerland), 10(6), 929. [Link]

  • Histidylglycine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs. Retrieved January 16, 2026, from [Link]

  • Glycine restores glutathione and protects against oxidative stress in vascular tissue from sucrose-fed rats. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Histidine-rich glycoprotein possesses antioxidant activity through self-oxidation and inhibition of hydroxyl radical production via chelating divalent metal ions in Fenton's reaction. (2020). Free radical research, 54(8-9), 649–661. [Link]

  • Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro. (2021). Metallomics, 13(1). [Link]

  • Schematic presentation of cellular antioxidant activity assay. DCFH-DA,... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of visualized experiments : JoVE, (158). [Link]

  • Lee, B. C., et al. (2023). Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. Antioxidants (Basel, Switzerland), 12(4), 819. [Link]

  • Glycyl-histidyl-glycine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Histidine-Bound Dinitrosyl Iron Complexes: Antioxidant and Antiradical Properties. (2023). MDPI. [Link]

  • N-(N-(N-Glycylglycyl)-L-histidyl)glycine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Pyroglutamyl-histidyl-glycine. (2024). In Wikipedia. [Link]

  • Showing Compound Glycyl-Histidine (FDB111880). (2020). FooDB. [Link]

  • ALS. (2024). In Wikipedia. [Link]

  • Guidotti, G. (2015). Cell-penetrating peptides transport therapeutics into cells. Advanced drug delivery reviews, 89, 1-2. [Link]

  • Cell-Penetrating Peptide-Mediated Biomolecule Transportation in Artificial Lipid Vesicles and Living Cells. (2024). PubMed. [Link]

Sources

The Dipeptide Histidyl-Glycine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Histidyl-glycine (His-Gly), from its historical context within the dawn of peptide chemistry to its contemporary relevance in biochemical research and drug development. While the precise moment of its first synthesis is embedded within the foundational work on peptide chemistry in the early 20th century, this document elucidates the scientific landscape of its discovery. We will explore the fundamental principles of its chemical synthesis, detailing both historical and modern methodologies. Furthermore, this guide will delve into the known physiological roles of Histidyl-glycine, including its functions in metal ion chelation and antioxidant activity, and touch upon its metabolic fate. This document serves as a technical resource for researchers, offering insights into the experimental protocols for its study and its potential applications in the pharmaceutical sciences.

Introduction: A Legacy of Peptide Chemistry

The story of Histidyl-glycine is intrinsically linked to the birth of peptide science. In the early 1900s, the German chemist Emil Fischer laid the groundwork for this new field of study. His pioneering work, which included the first synthesis of a dipeptide, glycylglycine, in 1901, and his subsequent coining of the term "peptide" in 1902, revolutionized our understanding of proteins as chains of amino acids.[1][2][3] While a singular manuscript heralding the "discovery" of every simple dipeptide is not common, the synthesis of molecules like Histidyl-glycine became a logical progression of Fischer's foundational techniques for forming the peptide bond.

This guide will navigate the historical and technical landscape of Histidyl-glycine, providing a detailed exploration of its synthesis, properties, and biological relevance.

Physicochemical Properties of Histidyl-Glycine

Histidyl-glycine is a dipeptide composed of the amino acids L-histidine and glycine, joined by a peptide bond.[4] Its structure confers specific chemical and physical characteristics that are central to its biological function.

PropertyValueSource
Molecular Formula C8H12N4O3[4]
Molecular Weight 212.21 g/mol [4]
IUPAC Name 2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid[4]
CAS Number 2578-58-7[4]

The presence of the imidazole ring from the histidine residue and the terminal amino and carboxyl groups make Histidyl-glycine a versatile molecule with the capacity for various chemical interactions.

The Synthesis of Histidyl-Glycine: From Historical Methods to Modern Protocols

The creation of the peptide bond between histidine and glycine has evolved significantly since the early days of peptide chemistry.

Historical Context: The Fischer Era
Modern Synthetic Approaches

Modern peptide synthesis offers far more efficient and controlled methods for creating dipeptides like Histidyl-glycine. Both solution-phase and solid-phase peptide synthesis (SPPS) are commonly employed.

Experimental Protocol: A Representative Solution-Phase Synthesis of Histidyl-Glycine

This protocol outlines a typical laboratory-scale synthesis.

Materials:

  • N-α-Boc-L-histidine (Boc-His-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Trifluoroacetic acid (TFA) for deprotection

  • Sodium hydroxide (NaOH) for saponification

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)

Step-by-Step Methodology:

  • Coupling Reaction:

    • Dissolve Boc-His-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.

    • Add H-Gly-OMe·HCl (1 equivalent) and TEA (1 equivalent) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of Protected Dipeptide:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-His-Gly-OMe.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection of the Amino Group:

    • Dissolve the purified Boc-His-Gly-OMe in a solution of 25-50% TFA in DCM.

    • Stir the solution at room temperature for 1-2 hours.

    • Evaporate the solvent and excess TFA under reduced pressure.

  • Saponification of the Methyl Ester:

    • Dissolve the resulting TFA salt in a mixture of methanol and water.

    • Add 1N NaOH solution dropwise until the pH reaches 10-11.

    • Stir the solution at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the solution with 1N HCl.

    • Evaporate the methanol and lyophilize the aqueous solution to obtain the crude Histidyl-glycine.

  • Final Purification:

    • Purify the crude dipeptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_Workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection & Saponification cluster_purification Purification Boc_His Boc-His-OH Boc_His_Gly_OMe Boc-His-Gly-OMe Boc_His->Boc_His_Gly_OMe Gly_OMe H-Gly-OMe·HCl Gly_OMe->Boc_His_Gly_OMe Coupling_Reagents DCC, HOBt, TEA Coupling_Reagents->Boc_His_Gly_OMe in DMF His_Gly_OMe H-His-Gly-OMe·TFA Boc_His_Gly_OMe->His_Gly_OMe Amino deprotection TFA TFA/DCM His_Gly Histidyl-glycine His_Gly_OMe->His_Gly Ester hydrolysis NaOH NaOH Purified_His_Gly Purified His-Gly His_Gly->Purified_His_Gly RP-HPLC Chelation_Diagram cluster_dipeptide Histidyl-glycine Imidazole Imidazole (His) Metal_Ion Metal Ion (e.g., Cu²⁺) Imidazole->Metal_Ion coordination N_terminus N-terminus (His) N_terminus->Metal_Ion coordination Peptide_Bond Peptide Bond Peptide_Bond->Metal_Ion coordination

Caption: Metal ion chelation by Histidyl-glycine.

Antioxidant Activity

Histidine-containing dipeptides are recognized for their antioxidant properties. [5]They can act as direct scavengers of reactive oxygen species and can also inhibit the formation of advanced glycation end-products (AGEs). [6]While much of the research has focused on carnosine (β-alanyl-L-histidine), the fundamental chemical features responsible for these effects are present in Histidyl-glycine. The antioxidant capacity is linked to the ability of the histidine imidazole ring to quench free radicals.

Metabolism and Transport

Dipeptides like Histidyl-glycine are products of protein digestion and catabolism. [1]In the human jejunum, there appear to be independent transport mechanisms for amino acids and dipeptides. [7]The peptide transporter PepT1 is a key player in the intestinal absorption of di- and tripeptides. Once absorbed, dipeptides can be hydrolyzed into their constituent amino acids by intracellular peptidases. [8]Studies in CHO cell cultures have indicated that the sequence of the dipeptide (His-Gly vs. Gly-His) can influence its uptake and effect on antibody production, with L-histidyl-glycine showing a positive impact. [9][10]The peptide/histidine transporter PHT1 (SLC15A4) is another transporter that facilitates the movement of histidine and small peptides across membranes. [11][12]

Potential Applications in Drug Development

The unique properties of Histidyl-glycine and related peptides have garnered interest in the pharmaceutical and cosmetic industries.

  • Drug Delivery: The metal-chelating properties of histidine-rich peptides are being explored for the targeted delivery of metal-based therapeutics.

  • Antioxidant Formulations: The antioxidant capabilities of histidine-containing dipeptides make them attractive candidates for inclusion in topical formulations to protect against oxidative skin damage.

  • Bioprocessing: As demonstrated in CHO cell culture studies, the addition of specific dipeptides like Histidyl-glycine can enhance protein production, a finding of significant interest in the manufacturing of biopharmaceuticals. [9]

Conclusion

Histidyl-glycine, a simple dipeptide, stands at the intersection of fundamental biochemistry and applied science. Born from the pioneering era of peptide chemistry, its study continues to reveal important insights into biological processes such as metal ion homeostasis and antioxidant defense. For researchers in drug development, Histidyl-glycine and its derivatives represent a class of molecules with considerable potential, from enhancing biopharmaceutical production to serving as active components in novel therapeutic and cosmetic formulations. Further exploration of its specific interactions with cellular receptors and its role in signaling pathways will undoubtedly unveil new avenues for its application.

References

  • PubChem. (n.d.). Histidylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Glycyl-L-histidine. National Center for Biotechnology Information. Retrieved from [Link]

  • McKaig, R. J., et al. (1998). Role of histidyl residues in the binding of ligands to the porcine N-methyl-D-aspartate receptor. Journal of Neurochemistry, 70(4), 1599-1606. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper peptide GHK-Cu. Retrieved from [Link]

  • Kang, S., et al. (2012). Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. Metabolic Engineering, 14(4), 354-366. Retrieved from [Link]

  • Song, B. C., et al. (2014). Biological functions of histidine-dipeptides and metabolic syndrome. Nutrition Research and Practice, 8(1), 3-10. Retrieved from [Link]

  • Nyland, R. L., et al. (2004). Insights Into the Structural Basis for Zinc Inhibition of the Glycine Receptor. Journal of Neurochemistry, 89(6), 1386-1393. Retrieved from [Link]

  • Song, J., et al. (2024). Characterization and design of dipeptide media formulation for scalable therapeutic production. Applied Microbiology and Biotechnology, 108(1), 1-16. Retrieved from [Link]

  • Sakuma, S., et al. (2013). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. Oxidative Medicine and Cellular Longevity, 2013, 891724. Retrieved from [Link]

  • Chen, Y., et al. (2011). Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells. Clinical and Experimental Immunology, 167(2), 269-274. Retrieved from [Link]

  • Scalise, M., et al. (2020). Chemical Approaches for Studying the Biology and Pharmacology of Membrane Transporters: The Histidine/Large Amino Acid Transporter SLC7A5 as a Benchmark. International Journal of Molecular Sciences, 21(18), 6885. Retrieved from [Link]

  • Rinaldi, G., et al. (2022). Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. Antioxidants, 11(1), 123. Retrieved from [Link]

  • Jiang, Y., et al. (2017). Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells. Molecular Pharmaceutics, 14(11), 3841-3851. Retrieved from [Link]

  • Vázquez-Salazar, A., & Becerra, A. (2018). Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines. PLoS One, 13(5), e0196349. Retrieved from [Link]

  • Endo, T., et al. (1997). Simultaneous determination of glycyl-L-histidyl-L-lysine and its metabolite, L-histidyl-L-lysine, in rat plasma by high-performance liquid chromatography with post-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 692(1), 37-42. Retrieved from [Link]

  • Cook, G. C. (1974). Effect of Glycylglycine and Glycine on Jejunal Absorption Rate of L-histidine in Man in Vivo. British Journal of Nutrition, 32(1), 151-157. Retrieved from [Link]

  • Cheeseman, C. I., & Smyth, D. H. (1973). Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine. The Journal of Physiology, 229(2), 407-420. Retrieved from [Link]

  • Babu, V. V. S. (2001). One Hundred Years of Peptide Chemistry. Resonance, 6(10), 68-76. Retrieved from [Link]

  • Xiong, X., et al. (2022). A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain. Frontiers in Molecular Neuroscience, 15, 931326. Retrieved from [Link]

  • Djuran, M. I., et al. (2004). A comparative study of complex formation in the reactions of gold(III) with Gly-Gly, Gly-L-Ala and Gly-L-His dipeptides. Journal of Inorganic Biochemistry, 98(11), 1779-1787. Retrieved from [Link]

  • Thwaites, D. T., & Anderson, C. M. H. (2007). The proton-coupled amino acid transporter, SLC36A1 (hPAT1), transports Gly-Gly, Gly-Sar and other Gly-Gly mimetics. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(11), 2843-2855. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Histidylglycine (HMDB0028885). Retrieved from [Link]

  • Bhardwaj, U., et al. (2011). The evaluation of peptide/histidine transporter 1 (PHT1) function: uptake kinetics utilizing a cos-7 stably transfected. Revista Mexicana de Ciencias Farmacéuticas, 42(4), 57-64. Retrieved from [Link]

  • White, D. H., & Erickson, J. C. (1981). Catalysis of peptide bond formation by histidyl-histidine in a fluctuating clay environment. Journal of Molecular Evolution, 17(1), 19-26. Retrieved from [Link]

  • Gannon, M. C., et al. (2002). The metabolic response to ingested glycine. The American Journal of Clinical Nutrition, 76(6), 1302-1307. Retrieved from [Link]

  • BioLife Science. (2025, October 2). The Dawn of Peptide Discovery: Unearthing Nature's Building Blocks. Retrieved from [Link]

  • Wang, Y., et al. (2023). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

  • Ideal-Pharma. (n.d.). History of discovery of short peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrolyzed vegetable protein. Retrieved from [Link]

  • Sajrawi, C., et al. (2023). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. eLife, 12, e84523. Retrieved from [Link]

  • He, Y., et al. (2020). Glycine-Histidine-Lysine (GHK) Alleviates Astrocytes Injury of Intracerebral Hemorrhage via the Akt/miR-146a-3p/AQP4 Pathway. Frontiers in Neuroscience, 14, 576389. Retrieved from [Link]

  • Lagnoux, D., et al. (2003). Ester hydrolysis reaction catalysed by histidine containing peptides and peptide dendrimers. Organic & Biomolecular Chemistry, 1(11), 1841-1845. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Amino Acid: Benefits & Food Sources. Retrieved from [Link]

Sources

Endogenous functions of histidine-containing dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Endogenous Functions of Histidine-Containing Dipeptides

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the multifaceted endogenous functions of histidine-containing dipeptides (HCDs), with a primary focus on carnosine and its methylated analogue, anserine. Intended for researchers, scientists, and drug development professionals, this document synthesizes established biochemical principles with contemporary research insights, offering a detailed look into the mechanisms that underscore the physiological significance of these remarkable molecules. We will delve into their roles as high-capacity pH buffers, potent antioxidants, anti-glycating agents, and modulators of cellular signaling, providing both the theoretical framework and practical experimental context.

Introduction: The Biochemical Uniqueness of Histidine-Containing Dipeptides

Histidine-containing dipeptides are a class of naturally occurring compounds found in high concentrations in the skeletal muscle and nervous tissues of many vertebrates. The two most prominent members are carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine). Their unique biochemical properties are largely conferred by the imidazole ring of the histidine residue. This ring has a pKa value of approximately 6.8, which is very close to the physiological pH of most intracellular environments. This characteristic is central to their primary and most well-understood function: intracellular pH buffering.

The biosynthesis of carnosine is an ATP-dependent process catalyzed by carnosine synthase, which ligates β-alanine and L-histidine. Anserine is subsequently formed through the methylation of carnosine by carnosine N-methyltransferase. The degradation of these dipeptides is carried out by carnosinase enzymes, primarily found in the serum and kidney, which hydrolyze them back into their constituent amino acids. The high concentration in excitable tissues, coupled with a specific enzymatic machinery for their synthesis and degradation, points to a tightly regulated and critical physiological role.

The Core Endogenous Functions

The functions of HCDs are diverse, stemming from the versatile chemistry of the histidine imidazole ring and the overall molecular structure. We will explore the core, evidence-based roles that are of significant interest in physiology and pharmacology.

Intracellular pH Buffering

During intense anaerobic exercise, metabolites such as lactic acid accumulate, leading to a rapid drop in intracellular pH. This acidification can impair the function of key enzymes in glycolysis and interfere with calcium handling in the sarcoplasmic reticulum, ultimately contributing to muscle fatigue.

Carnosine, with its pKa of 6.8, is ideally positioned to act as a high-capacity buffer in the physiological pH range of 7.4 down to 6.0. It absorbs the excess protons (H+) generated during metabolic acidosis, thereby stabilizing the intracellular environment and prolonging the capacity for high-intensity muscle contraction. This makes carnosine a critical component of the cell's non-bicarbonate buffering system.

Experimental Workflow: Measurement of Muscle Buffering Capacity

A common and direct method to assess the contribution of HCDs to muscle buffering is through acid-base titration of muscle homogenates.

  • Sample Preparation: Obtain skeletal muscle biopsies (e.g., from vastus lateralis). Immediately freeze in liquid nitrogen and store at -80°C.

  • Homogenization: Homogenize a known weight of muscle tissue (e.g., 20-30 mg) in a saline solution (e.g., 150 mM KCl) at 0°C.

  • Titration: Place the homogenate in a sealed, temperature-controlled chamber at 37°C. Use a calibrated microelectrode to monitor pH.

  • Acidification & Titration: Initially, add a small volume of a strong acid (e.g., 0.1 M HCl) to lower the pH to ~5.5. Then, titrate the homogenate by adding known volumes of a strong base (e.g., 0.02 M NaOH) in stepwise increments.

  • Data Analysis: Record the pH after each addition of NaOH. Plot the added base against the measured pH to generate a titration curve. The buffering capacity (β) is calculated as the amount of base (in millimoles) required to change the pH by one unit (β = d[Base]/dpH).

  • Correlation: Correlate the calculated buffering capacity with the carnosine concentration in the muscle, determined separately by HPLC.

This self-validating protocol directly links the biochemical concentration of carnosine to its functional effect on pH stability in the relevant tissue.

G cluster_0 Anaerobic Glycolysis cluster_1 pH Buffering by Carnosine cluster_2 Physiological Outcome Glycogen Glycogen Glucose Glucose Glycogen->Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate H_plus H⁺ (Protons) Pyruvate->H_plus Release Carnosine Carnosine (pKa ~6.8) H_plus->Carnosine Buffering Action pH_drop Intracellular pH Drop (Acidosis) H_plus->pH_drop Protonated_Carnosine Protonated Carnosine Carnosine->Protonated_Carnosine Accepts H⁺ pH_stabilization pH Stabilized Carnosine->pH_stabilization Fatigue Muscle Fatigue pH_drop->Fatigue Performance Sustained Performance pH_stabilization->Performance

Caption: Carnosine's role in buffering exercise-induced acidosis.

Antioxidant and Anti-Glycation Activities

Beyond pH regulation, HCDs are potent protective agents against oxidative and carbonyl stress.

Antioxidant Function: Carnosine demonstrates significant antioxidant activity through several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging: It can directly quench highly damaging ROS such as hydroxyl radicals (•OH) and singlet oxygen.

  • Metal Ion Chelation: Carnosine is an effective chelator of transition metals like copper (Cu²⁺) and iron (Fe²⁺). By binding these metals, it prevents them from participating in the Fenton reaction, a major source of hydroxyl radical production. This sequestration is a critical preventative antioxidant mechanism.

Anti-Glycation Function: Glycation is the non-enzymatic reaction between reducing sugars (like glucose) and the amino groups of proteins, lipids, or nucleic acids. This process leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and the pathogenesis of diabetic complications. Carnosine can act as a sacrificial target for glycation, reacting with reducing sugars and preventing them from modifying essential proteins. It is also capable of reacting with and detoxifying reactive carbonyl species (RCS), such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE), which are cytotoxic byproducts of lipid peroxidation.

Experimental Protocol: In Vitro Glycation Assay (BSA-Glucose Model)

This protocol assesses the ability of carnosine to inhibit the formation of AGEs.

  • Reaction Setup: Prepare reaction mixtures in a phosphate buffer (pH 7.4).

    • Control: Bovine Serum Albumin (BSA) + Glucose.

    • Test: BSA + Glucose + Carnosine (at various concentrations).

    • Inhibitor Control: BSA + Glucose + Aminoguanidine (a known glycation inhibitor).

  • Incubation: Incubate all mixtures under sterile conditions at 37°C for several weeks (e.g., 4-8 weeks).

  • Quantification of AGEs: Measure the formation of fluorescent AGEs using a spectrofluorometer (Excitation ~370 nm, Emission ~440 nm). The reduction in fluorescence in the presence of carnosine indicates inhibitory activity.

  • Structural Analysis: Use SDS-PAGE to visualize protein cross-linking. An effective anti-glycating agent will reduce the formation of high-molecular-weight protein aggregates.

  • Validation: The inclusion of aminoguanidine provides a positive control, validating that the assay conditions are suitable for detecting glycation inhibition.

G cluster_0 Sources of Cellular Damage cluster_1 Protective Actions of Carnosine cluster_2 Pathological Outcomes cluster_3 Cellular Protection ROS Reactive Oxygen Species (e.g., •OH) Carnosine_AntiOx Carnosine ROS->Carnosine_AntiOx Scavenges Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Metals Transition Metals (Cu²⁺, Fe²⁺) Metals->Carnosine_AntiOx Chelates Metals->Oxidative_Stress Fenton Reaction Sugars Reducing Sugars (e.g., Glucose) Carnosine_AntiGly Carnosine Sugars->Carnosine_AntiGly Sacrificial Target AGEs Advanced Glycation End-products (AGEs) Sugars->AGEs Glycation Cell_Integrity Maintained Cellular Integrity Carnosine_AntiOx->Cell_Integrity Carnosine_AntiGly->Cell_Integrity

Caption: Carnosine's dual role in mitigating oxidative and glycation stress.

Emerging Roles in Cellular Regulation

Recent research has expanded the functional portfolio of HCDs beyond direct physicochemical protection to include roles in cellular signaling and enzyme regulation.

  • Modulation of Enzyme Activity: Carnosine has been shown to affect the activity of various enzymes, including myosin ATPase. By modulating ATP hydrolysis, it may influence the efficiency of muscle contraction.

  • Neurotransmission and Neuroprotection: Found in high concentrations in the brain, particularly in glial cells and certain neurons, carnosine is considered a putative neurotransmitter or neuromodulator. Its antioxidant and anti-glycation properties are also highly relevant in the context of neurodegenerative diseases, where oxidative stress is a key pathological feature.

  • Calcium Signaling: There is evidence that carnosine can influence intracellular calcium sensitivity and handling within muscle cells, which is critical for excitation-contraction coupling.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with carnosine's functions.

ParameterTypical Value/RangeTissue/SystemSignificance
Concentration in Muscle 5 - 40 mmol/kg (dry weight)Human Skeletal MuscleHigh concentration enables significant buffering and antioxidant capacity.
pKa of Imidazole Ring ~6.8Aqueous SolutionIdeal for pH buffering in the physiological range of muscle cells.
Buffering Capacity 7-10 Slykes (mmol H⁺/kg dw/pH unit)Human Skeletal MuscleAccounts for a significant portion of the cell's non-bicarbonate buffering power.
Copper (Cu²⁺) Chelation Log K₁ ≈ 9.2In VitroStrong binding affinity, preventing copper from catalyzing oxidative reactions.

Conclusion and Future Directions

Histidine-containing dipeptides are far more than simple, inert molecules. They are highly evolved, multifunctional agents critical for maintaining cellular homeostasis, particularly in high-metabolic-rate tissues. Their roles as pH buffers and protectors against oxidative and carbonyl stress are well-established. The elucidation of their impact on cellular signaling pathways represents an exciting frontier in HCD research.

For drug development professionals, the therapeutic potential of HCDs and their synthetic derivatives is significant. Their inherent safety and potent cytoprotective properties make them attractive candidates for interventions in conditions associated with metabolic stress, aging, and neurodegeneration. Future research should focus on developing strategies to enhance their bioavailability and tissue-specific delivery to fully exploit their protective functions.

References

  • Boldyrev, A.A., Aldini, G., & Derave, W. (2013). Physiology and pathophysiology of carnosine. Physiological Reviews, 93(4), 1803-1845. [Link]

  • Derave, W., Everaert, I., Beeckman, S., & Baguet, A. (2010). Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training. Sports Medicine, 40(3), 247-263. [Link]

  • Reddy, V. P., Garrett, M. R., Perry, G., & Smith, M. A. (2005). Carnosine: a versatile antioxidant and antiglycating agent. Science of Aging Knowledge Environment, 2005(18), pe12. [Link]

  • Hipkiss, A. R. (2009). Carnosine and its possible roles in nutrition and health. Advances in Food and Nutrition Research, 57, 87-154. [Link]

  • Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular identification of carnosine synthase as ATP-grasp domain-containing protein 1 (ATPGD1). Journal of Biological Chemistry, 285(13), 9346-9356. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from a prebiotic chemical inventory to self-sustaining protometabolic systems represents a cornerstone in the study of the origin of life. Among the proteinogenic amino acids, histidine occupies a position of singular importance due to the catalytic prowess of its imidazole side chain. This technical guide provides a comprehensive overview of the plausible prebiotic synthesis of histidyl-histidine (His-His) and related histidine-containing peptides. We will delve into the diverse geochemical scenarios, catalytic mechanisms, and experimental methodologies that underpin the formation of these functionally significant biomolecules. This document is intended for researchers, scientists, and drug development professionals interested in prebiotic chemistry, the origins of catalysis, and the intrinsic properties of peptides.

Introduction: The Significance of Histidine in a Prebiotic Context

The imidazole side chain of histidine, with a pKa near neutrality, allows it to function as both a proton donor and acceptor, a property that is central to the catalytic activity of a vast number of extant enzymes. This inherent catalytic potential makes histidine and its peptides prime candidates for "proto-enzymes" in a prebiotic world, capable of accelerating reactions crucial for the emergence of more complex biomolecules.[1] The prebiotic synthesis of histidine itself has been demonstrated to be plausible, proceeding from simple precursors like erythrose and formamidine via a Strecker synthesis.[2] This abiotic availability of the monomer provides the foundational rationale for investigating its subsequent polymerization into catalytically active peptides.

The dipeptide histidyl-histidine, in particular, has been shown to exhibit remarkable catalytic activity, enhancing the formation of other peptides, such as glycyl-glycine, and participating in the hydrolysis and phosphorylation of nucleotides.[3][4][5] This suggests a scenario where the initial, abiotic formation of His-His could have triggered a cascade of further molecular complexification, a critical step towards the origin of life.

Plausible Prebiotic Synthesis Pathways for Histidyl-Histidine

The formation of a peptide bond is a condensation reaction, requiring the removal of a water molecule. In an aqueous prebiotic environment, this reaction is thermodynamically unfavorable.[6][7] Therefore, plausible prebiotic scenarios for peptide synthesis typically involve concentrating mechanisms and the presence of activating agents or catalysts.

Condensation Reactions with Activating Agents

One of the most direct and successful demonstrations of prebiotic His-His synthesis was reported by Oro and colleagues.[3][8] This work highlights the role of cyanamide, a plausible prebiotic condensing agent, in facilitating peptide bond formation.

Experimental Protocol: Cyanamide-Mediated Synthesis of Histidyl-Histidine [3][8]

  • Reactants: L-histidine, cyanamide, and 4-amino-5-imidazole carboxamide (AICA), a potential prebiotic precursor.

  • Solvent: Aqueous solution.

  • Conditions: The reaction is typically carried out at a controlled pH and temperature. While specific optimal conditions from the original study are not detailed in the abstract, prebiotic condensation reactions are often investigated over a range of temperatures (e.g., 25-80°C) and pH values (e.g., 5-9).

  • Incubation: The reaction mixture is incubated for a period ranging from days to weeks to allow for product formation.

  • Analysis: The reaction products are analyzed using techniques such as high-performance liquid chromatography (HPLC) for separation and quantification, with confirmation by mass spectrometry.

This method yielded up to 14.4% of histidyl-histidine, a significant yield for a prebiotic synthesis, along with trace amounts of the histidine trimer.[3][8]

G cluster_reactants Reactants cluster_conditions Conditions Histidine Histidine Reaction Condensation Reaction Histidine->Reaction Cyanamide Cyanamide Cyanamide->Reaction AICA 4-Amino-5-imidazole carboxamide AICA->Reaction Aqueous Aqueous Solution Aqueous->Reaction pH_Temp Controlled pH & Temperature pH_Temp->Reaction Products Products Reaction->Products Yields up to 14.4% HisHis HisHis Products->HisHis Histidyl-Histidine HisTrimer HisTrimer Products->HisTrimer Histidine Trimer (trace)

Mineral and Metal-Catalyzed Synthesis

Mineral surfaces are thought to have played a crucial role in prebiotic chemistry by concentrating and catalyzing reactions.[9][10] Clay minerals, such as montmorillonite, are particularly effective in promoting peptide bond formation through wet-dry cycles, which simulate environments like tidal pools or evaporating ponds.[11][12]

Experimental Workflow: Montmorillonite-Catalyzed Peptide Elongation [11]

  • Adsorption: An aqueous solution of amino acids (or short peptides) is mixed with montmorillonite clay. The biomolecules adsorb to the mineral surface.

  • Dehydration: The water is evaporated at a moderate temperature (e.g., 80°C), leading to a concentrated, surface-adsorbed state.

  • Peptide Formation: In the dehydrated state, peptide bond formation is thermodynamically more favorable.

  • Rehydration: The system is rehydrated, releasing the newly formed longer peptides into the solution.

  • Cycling: Repetition of these wet-dry cycles can lead to the elongation of peptide chains.

While this method has been extensively studied for glycine and alanine, the principles are directly applicable to histidine.[11] The surface of the clay facilitates the condensation reaction by orienting the adsorbed amino acids and removing water.

Transition metals, particularly zinc (Zn²⁺), have also been shown to significantly enhance the formation of histidine-containing depsipeptides (which contain both ester and amide bonds and are considered plausible peptide precursors) in dry-down reactions.[13] The interaction between the metal ion and the imidazole side chain of histidine is thought to be key to this catalytic effect.[13]

G Start Amino Acids in Aqueous Solution Adsorption Adsorption onto Montmorillonite Start->Adsorption Dehydration Dehydration (e.g., 80°C) Adsorption->Dehydration PeptideBond Peptide Bond Formation Dehydration->PeptideBond Rehydration Rehydration PeptideBond->Rehydration ElongatedPeptides Elongated Peptides Released Rehydration->ElongatedPeptides Cycle Repeat Cycle Rehydration->Cycle Cycle->Adsorption

Hydrothermal and Volcanic Scenarios

Hydrothermal vents and volcanic environments have been proposed as potential locations for prebiotic synthesis due to the availability of chemical gradients and energy sources.[14][15] While high temperatures in some hydrothermal systems can lead to rapid hydrolysis of peptides, temperature and pressure gradients could allow for transient polymerization.[15][16] The presence of minerals and metal sulfides in these environments could also play a catalytic role.[14] Additionally, volcanic gases like carbonyl sulfide (COS) have been shown to activate amino acids, facilitating peptide formation.[17][18]

The Catalytic Activity of Histidyl-Histidine: A Proto-Enzyme

The significance of the prebiotic synthesis of His-His is amplified by its own catalytic activity. This creates the potential for autocatalytic cycles and the emergence of primitive metabolic networks.

Table 1: Demonstrated Catalytic Activities of Histidyl-Histidine

Catalyzed ReactionSubstratesSignificanceReference
Peptide Bond FormationGlycineDemonstrates that a simple peptide can catalyze the formation of other peptides, suggesting a pathway for the growth of complexity.[5]
DephosphorylationdAMPImplicates His-His in early nucleic acid chemistry and metabolism.[4]
Oligonucleotide Hydrolysisoligo(A)₁₂Further supports a role in the processing and turnover of nucleic acids.[4]
Oligonucleotide Polymerization2'3'-cAMPSuggests a role in the non-enzymatic synthesis of RNA.[4]

The catalytic mechanism of His-His is believed to involve general acid-base catalysis, where the two imidazole side chains cooperate in a proton relay system, similar to the catalytic dyads and triads found in modern enzymes.[1]

Synthesis of Related Histidine-Containing Peptides

The principles governing the prebiotic synthesis of His-His are applicable to the formation of other histidine-containing peptides. For instance, the co-polymerization of histidine with other prebiotically abundant amino acids like glycine and alanine in mineral-catalyzed systems is highly plausible.[11] The presence of other catalytically active dipeptides, such as seryl-histidine (Ser-His), which has been shown to catalyze peptide bond formation and ester hydrolysis, further expands the potential functional repertoire of a prebiotic peptide world.[1][19]

Conclusion and Future Directions

The prebiotic synthesis of histidyl-histidine and related peptides is supported by robust experimental evidence across a range of plausible early Earth scenarios. The catalytic activity of these simple peptides provides a compelling model for the emergence of function before the advent of genetically encoded enzymes. Future research should focus on a more detailed kinetic and mechanistic analysis of these catalytic systems, the exploration of their activity in more complex, multicomponent prebiotic mixtures, and their potential to self-assemble into more ordered structures with enhanced catalytic properties. Understanding the formation and function of these primordial catalysts is a critical step in unraveling the intricate chemical pathways that led to the origin of life.

References

  • Burcar, B. et al. (2021). Transition metals enhance prebiotic depsipeptide oligomerization reactions involving histidine. PMC - NIH.
  • Shen, C., Mills, T., & Oro, J. (1990). Prebiotic Synthesis of Histidyl-Histidine. PubMed.
  • Shen, C., Lazcano, A., & Oro, J. (1990). The enhancement activities of histidyl-histidine in some prebiotic reactions. PubMed.
  • Cruz-García, D. et al. (2021).
  • Yin, L., Huang, F., & Luan, G. (2007).
  • Oró, J. et al. (1984). The prebiotic synthesis and catalytic role of imidazoles and other condensing agents. PubMed.
  • Hansen, B. Z., Taylor, D., & Johannessen, T. (n.d.). The Transformation by Catalysis of Prebiotic Chemical Systems to Useful Biochemicals: A Perspective Based on IR Spectroscopy of the Primary Chemicals: I.
  • NASA Astrobiology Program. (2021). Hydrothermal Vents that Favor Protein Synthesis. NASA Astrobiology Program News.
  • White, D. H., & Erickson, J. C. (1980).
  • Vazquez-Salazar, A. et al. (n.d.). The chemistry of the imidazole group: prebiotic implications.
  • Molland, D. P. et al. (2024). Stereoselective peptide synthesis in alkaline hydrothermal vent conditions. ChemRxiv.
  • Bujdák, J. et al. (1995). Peptide chain elongation: a possible role of montmorillonite in prebiotic synthesis of protein precursors. PubMed.
  • Li, R. et al. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Interface Focus.
  • Fukushi, K. et al. (2020). Peptide Formation Mechanism on Montmorillonite Under Thermal Conditions.
  • Molland, D. P. et al. (2024). Stereoselective peptide synthesis in alkaline hydrothermal vent conditions. ChemRxiv.
  • D'Onofrio, A. et al. (n.d.).
  • Mariani, A. et al. (2017).
  • Wieczorek, R. et al. (2022).
  • Zhang, S. et al. (n.d.). Catalytic Behavior of Histidine-bearing Self-assembling Peptide for Ester Hydrolysis.
  • Tenelanda-Osorio, L. et al. (n.d.). Peptide Synthesis under the Alkaline Hydrothermal Conditions on Enceladus. Request PDF.
  • Ruiz-Mirazo, K. et al. (2019). Prebiotic Peptide Bond Formation Through Amino Acid Phosphorylation.
  • Bujdák, J. et al. (1995). Peptide chain elongation: A possible role of montmorillonite in prebiotic synthesis of protein precursors. Semantic Scholar.
  • Bada, J. L. (2017). Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine. MDPI.
  • Vazquez-Salazar, A. et al. (n.d.). Abiotic synthesis of histidine proposed by Shen et al. (1987, 1990a).
  • Shen, C. et al. (1990). Prebiotic synthesis of histidine. PubMed.
  • Shibuya, T., & Takai, K. (2022). Peptide Synthesis in Early Earth Hydrothermal Systems.
  • Ragaini, F. et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives. Organic & Biomolecular Chemistry.
  • Ohara, S. et al. (2007).
  • Fani, R. et al. (2014). Biosynthesis of Histidine. PMC - PubMed Central - NIH.
  • Ait-Youcef, R. et al. (n.d.).
  • Mariani, A. et al. (2017). Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation.
  • Liu, Y. et al. (2023). Catalytic Behavior of Histidine-bearing Self-assembling Peptide for Ester Hydrolysis. Letters in Organic Chemistry.
  • Zaia, D. A. M. (2020). Histidine adsorption onto modified montmorillonite under prebiotic chemistry conditions: a thermodynamic and kinetic study. International Journal of Astrobiology | Cambridge Core.
  • Fox, S. W. (1964). THERMAL POLYMERIZATION OF AMINO-ACIDS AND PRODUCTION OF FORMED MICROPARTICLES ON LAVA. PubMed.
  • Shen, C., Mills, T., & Oro, J. (1990). Prebiotic synthesis of histidyl-histidine. NASA Technical Reports Server (NTRS).
  • Fukushi, K. et al. (n.d.). Peptide Formation Mechanism on Montmorillonite Under Thermal Conditions. Semantic Scholar.
  • Ohara, S. et al. (2014). Abiotic Formation of Valine Peptides Under Conditions of High Temperature and High Pressure.
  • Gross, M. (2005).
  • Ferris, J. P. (2017). Mineral Catalysis and Prebiotic Synthesis: Montmorillonite-Catalyzed Formation of RNA. Elements | GeoScienceWorld.
  • Cleaves, H. J. et al. (n.d.). Synthesis of α-amino and α-hydroxy acids under volcanic conditions: implications for the origin of life.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Histidyl-Glycine (His-Gly) as a Metabolite in Humans

Abstract

Histidyl-glycine (His-Gly) is an endogenous dipeptide found in humans, composed of the amino acids L-histidine and glycine.[1] As a product of protein catabolism, it exists as a transient metabolite, the full scope of whose biological significance is an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of His-Gly, synthesizing information on its metabolic pathways, putative physiological roles, and the analytical methodologies required for its robust quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking to understand the biochemistry and potential therapeutic relevance of this simple yet intriguing biomolecule.

Biochemical Profile and Significance of Constituent Amino Acids

Histidyl-glycine is a dipeptide formed through a peptide bond between L-histidine and glycine.[1] Its fundamental properties are derived from these two constituent amino acids.

PropertyValueSource
Molecular Formula C₈H₁₂N₄O₃[PubChem CID: 101179][1]
Molecular Weight 212.21 g/mol [PubChem CID: 101179][1]
IUPAC Name 2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid[PubChem CID: 101179][1]

1.1 L-Histidine (His): The Functional Core Histidine is an essential amino acid in humans, notable for its imidazole side chain.[2] This ring has a pKa near physiological pH (~6.5), allowing it to act as both a proton acceptor and donor.[3] This unique characteristic makes histidine a crucial component in the active sites of many enzymes and a highly effective physiological pH buffer.[3] Furthermore, histidine is the direct precursor to histamine, a vital signaling molecule in immune responses and gastric acid secretion, and its metabolism is linked to the synthesis of glutamate.[2][4][5]

1.2 Glycine (Gly): The Structural Simplifier Glycine is the simplest amino acid, with a single hydrogen atom as its side chain.[2] While non-essential, meaning it can be synthesized by the body (primarily from serine), its availability is critical for numerous pathways.[6][7] Glycine is the most abundant amino acid in collagen, providing structural flexibility to its triple-helix structure.[6] It also functions as an inhibitory neurotransmitter in the central nervous system and is a key precursor in the synthesis of heme, purines, and the antioxidant glutathione.[2][6]

Metabolism: Synthesis, Transport, and Degradation

The concentration and activity of His-Gly are governed by its metabolic flux—the balance between its formation, transport, and breakdown.

2.1 Synthesis and Degradation His-Gly is primarily considered an intermediate product of protein digestion and the catabolism of endogenous proteins. Large proteins are broken down by proteases into smaller peptides and eventually into individual amino acids for absorption and utilization.[8] His-Gly represents one of these transient dipeptide intermediates.

The degradation of His-Gly occurs via enzymatic hydrolysis of its peptide bond, a reaction catalyzed by various proteolytic enzymes or peptidases. This process releases free L-histidine and glycine, which can then enter their respective metabolic pathways.[9] While amide bonds are stable, enzymatic hydrolysis allows for their rapid cleavage at physiological temperature and pH.[9]

The subsequent catabolic fate of the constituent amino acids is well-established. Histidine degradation ultimately yields glutamate, while glycine can be converted to serine or catabolized by the glycine cleavage system.[5][7][10]

Proteins Dietary & Endogenous Proteins HisGly His-Gly Dipeptide Proteins->HisGly Proteolysis / Catabolism AminoAcids L-Histidine + Glycine HisGly->AminoAcids Enzymatic Hydrolysis (Peptidases) Metabolism Cellular Metabolic Pools AminoAcids->Metabolism Degradation Pathways (e.g., to Glutamate, Serine)

Caption: Metabolic pathway of His-Gly formation and degradation.

2.2 Cellular Transport The movement of di- and tripeptides across cellular membranes is mediated by specific transporters. The proton-coupled oligopeptide transporter family (SLC15) is key in this process. Specifically, the Peptide/Histidine Transporter 1 (PHT1, or SLC15A4) facilitates the transport of histidine and small peptides from within endosomes and lysosomes into the cytosol.[11] The functional activity of PHT1 is pH-dependent and can be inhibited by other di/tripeptides, suggesting it may play a role in the intracellular trafficking of His-Gly.[11]

Putative Physiological Roles and Significance

While direct, extensive research on the specific functions of His-Gly is nascent, significant insights can be drawn from the well-documented activities of other histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and the tripeptide GHK (glycyl-L-histidyl-lysine). The shared presence of the His-Gly motif suggests a conservation of certain biochemical functions.

3.1 Antioxidant and Cytoprotective Functions A primary role attributed to histidine-containing peptides is protection against oxidative stress.[12][13] This is achieved through several mechanisms:

  • Sequestering of Reactive Carbonyl Species (RCS): During oxidative stress, lipid peroxidation generates highly toxic aldehydes like 4-hydroxy-trans-2-nonenal (HNE). Histidine-containing dipeptides can effectively "quench" or detoxify these RCS by forming unreactive adducts, thereby preventing damage to proteins and DNA.[12][13]

  • Inhibition of Advanced Glycation End-products (AGEs): These peptides can inhibit the formation of AGEs, which are protein adducts that contribute to cellular dysfunction and are implicated in aging and metabolic diseases.[12][13]

  • Metal Ion Chelation: The imidazole ring of histidine is an effective chelator of transition metal ions like copper (Cu²⁺).[3][14] By binding these ions, His-Gly can prevent their participation in Fenton-like reactions, which generate highly damaging hydroxyl radicals. The tripeptide GHK, for instance, forms a stable complex with copper that silences its redox activity, allowing for safe cellular transport.[14]

RCS Reactive Carbonyl Species (e.g., HNE) AGEs AGEs Formation RCS->AGEs Metals Redox-Active Metal Ions (e.g., Cu²⁺) Radicals Hydroxyl Radicals Metals->Radicals HisGly His-Gly HisGly->AGEs Inhibits HisGly->Radicals Prevents

Caption: Proposed cytoprotective mechanisms of His-Gly.

3.2 Physiological pH Buffering Inherited from its histidine residue, His-Gly can act as an intracellular pH buffer.[3] This is particularly important in tissues that experience rapid metabolic changes and proton accumulation, such as skeletal muscle during intense exercise. By absorbing excess protons, it helps maintain cellular homeostasis and function.

Analytical Methodologies for Quantification

Accurate quantification of low-abundance metabolites like His-Gly in complex biological fluids (e.g., plasma, urine) is essential for studying its pharmacokinetics and establishing its role as a potential biomarker. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold-standard technique for this purpose due to its superior sensitivity and specificity.[15][16][17]

4.1 Experimental Protocol: Quantification of His-Gly in Human Plasma via LC-MS/MS

This protocol is a representative workflow adapted from established methods for quantifying similar dipeptides.[15][16]

Objective: To achieve sensitive and specific quantification of His-Gly from human plasma.

Step 1: Sample Preparation (Protein Precipitation & Extraction)

  • Causality: The high protein content in plasma interferes with chromatographic analysis and ionizes inefficiently, causing "ion suppression" in the mass spectrometer. Therefore, proteins must be removed.

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 400 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of His-Gly). The organic solvent causes proteins to denature and precipitate.

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Step 2: HPLC Separation

  • Causality: Chromatographic separation is necessary to separate His-Gly from other plasma components that may have the same mass (isobars), ensuring that only the target analyte enters the mass spectrometer at a given time.

  • Column: Use a reversed-phase column (e.g., C18, PFP) suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a gradient elution, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducible retention times.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Causality: MS/MS provides two layers of mass filtering for exceptional specificity. The first stage selects the parent ion mass of His-Gly, and the second detects specific fragment ions produced by its collision-induced dissociation.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Monitor the transition from the parent ion (precursor ion) of His-Gly to one or more of its characteristic product ions.

    • Simultaneously monitor the corresponding transition for the internal standard.

  • Data Analysis: Quantify the amount of His-Gly in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of His-Gly.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Human Plasma Precip Protein Precipitation (Acetonitrile) Plasma->Precip Extract Supernatant Extraction Precip->Extract Recon Reconstitution Extract->Recon HPLC HPLC Separation (Reversed-Phase) Recon->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Quantification MSMS->Data

Caption: Experimental workflow for LC-MS/MS quantification of His-Gly.

Conclusion and Future Directions

Histidyl-glycine is a naturally occurring human metabolite positioned at the intersection of protein metabolism and cellular defense. While its direct biological functions are still being elucidated, its structural relationship to other protective histidine-containing peptides strongly suggests potential roles in mitigating oxidative stress, buffering pH, and possibly chelating metal ions.

The advancement of high-sensitivity analytical platforms like LC-MS/MS is making it possible to accurately measure His-Gly and other dipeptides in human samples, paving the way for future research. Key areas for future investigation include:

  • Functional Validation: Directly assessing the antioxidant and RCS-quenching capabilities of His-Gly in cellular and in vivo models.

  • Enzymatic Regulation: Identifying the specific peptidases responsible for its synthesis and degradation to understand the regulation of its endogenous levels.

  • Biomarker Discovery: Investigating whether plasma or urine concentrations of His-Gly correlate with diseases characterized by high oxidative stress, such as metabolic syndrome, cardiovascular disease, or neurodegenerative disorders.

A deeper understanding of His-Gly could reveal a novel endogenous protective system and may present new opportunities for therapeutic or nutraceutical development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101179, Histidylglycine. Available at: [Link]

  • Chem-Impex (n.d.). His-Gly-OH. Available at: [Link]

  • Song, B. C., et al. (2017). Biological functions of histidine-dipeptides and metabolic syndrome. ResearchGate. Available at: [Link]

  • Sakuma, S., et al. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. National Institutes of Health. Available at: [Link]

  • Sugihara, F., et al. (2012). Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate. Journal of Bioscience and Bioengineering. Available at: [Link]

  • Zhang, L., et al. (2018). Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells. PubMed Central. Available at: [Link]

  • Song, B. C., et al. (2017). Biological functions of histidine-dipeptides and metabolic syndrome. PubMed Central. Available at: [Link]

  • Steward, K. (2023). Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7023107, Glycyl-L-histidine. Available at: [Link]

  • ResearchGate (2012). Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate | Request PDF. Available at: [Link]

  • LibreTexts Chemistry (2021). 25.9: Enzymes. Available at: [Link]

  • Sugihara, F., et al. (2012). Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate. PubMed. Available at: [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Available at: [Link]

  • Human Metabolome Database (2021). Showing metabocard for pyroglutamyl-histidyl-glycine (HMDB0256990). Available at: [Link]

  • Human Metabolome Database (2021). Showing metabocard for Glycyl-Histidine (HMDB0028843). Available at: [Link]

  • Lindley, D. J., et al. (2017). Evaluation of human peptide/histidine transporter 1 (hPHT1/SLC15A4) function. Semantic Scholar. Available at: [Link]

  • Khan Academy (n.d.). Amino acid structure and classifications. Available at: [Link]

  • Scalise, M., et al. (2020). Chemical Approaches for Studying the Biology and Pharmacology of Membrane Transporters: The Histidine/Large Amino Acid Transporter SLC7A5 as a Benchmark. PubMed Central. Available at: [Link]

  • Wikipedia (2024). Copper peptide GHK-Cu. Available at: [Link]

  • Marks' Basic Medical Biochemistry (2022). Synthesis & Degradation of Amino Acids | Chapter 37. Available at: [Link]

  • LibreTexts Biology (2024). 18.5: Pathways of Amino Acid Degradation. Available at: [Link]

  • Gannon, M. C., et al. (2002). The metabolic response to ingested glycine. The American Journal of Clinical Nutrition. Available at: [Link]

  • Walsh Medical Media (2023). Synthesis and Degradation of Glycine and The Role of Glycine Therapy in Organ Transplantation Failure Prevention. Available at: [Link]

  • Saleem, F., & Soos, M. P. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls - NCBI Bookshelf. Available at: [Link]

  • LibreTexts Chemistry (2022). Enzymes Catalyzing Protein Hydrolysis. YouTube. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Harnessing the Potential of Histidyl-Glycine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Single Amino Acids

In the pursuit of robust and highly productive cell culture processes for biopharmaceutical manufacturing, the limitations of traditional media formulations have become increasingly apparent. While chemically defined media have largely replaced serum-containing formulations, challenges related to the stability and solubility of individual amino acids persist.[1] Dipeptides, such as histidyl-glycine (His-Gly), are emerging as powerful supplements to overcome these hurdles, offering a range of benefits that translate to improved cell viability, enhanced productivity, and greater process control.[2][3] This guide provides a comprehensive overview of the applications of histidyl-glycine in cell culture media, detailing its mechanisms of action and providing practical protocols for its implementation.

The Multifaceted Role of Histidyl-Glycine in Cell Culture

Histidyl-glycine is not merely a simple combination of two amino acids; its dipeptide structure confers unique properties that address several critical aspects of cell culture performance.

Enhanced Nutrient Stability and Delivery

A primary application of dipeptides in cell culture is to overcome the poor solubility and stability of certain free amino acids.[3] While histidine and glycine are relatively soluble, the use of histidyl-glycine sets a precedent for delivering other less soluble amino acids in a more stable form.[4] Cells can internalize the dipeptide and subsequently cleave it into its constituent amino acids, ensuring a steady intracellular supply.[3]

Improved Metabolic Profile and pH Control

Supplementation with dipeptides, including those containing histidine, has been shown to lead to a more favorable metabolic profile in cell cultures.[2] Cultures supplemented with histidine-containing dipeptides have demonstrated lower production of lactate and ammonium, two major inhibitory byproducts of cellular metabolism.[2][3] This reduction in waste products contributes to better pH maintenance within the bioreactor, reducing the need for base additions and minimizing pH-related stress on the cells.[2]

Antioxidant and Protective Effects

The imidazole ring of the histidine residue in histidyl-glycine is a known scavenger of free radicals, conferring antioxidant properties.[5] In the demanding environment of a high-density cell culture, oxidative stress can be a significant factor limiting cell growth and productivity. By mitigating oxidative damage, histidyl-glycine can contribute to enhanced cell viability and longevity. The related tripeptide, glycyl-l-histidyl-l-lysine (GHK), is also recognized for its antioxidant capabilities, diminishing hydroxyl and peroxyl radicals.[6]

Stabilization of Recombinant Proteins

For processes focused on the production of monoclonal antibodies (mAbs) and other therapeutic proteins, maintaining product stability is paramount. Histidine is a widely used buffer in mAb formulations due to its ability to reduce aggregation.[7] It is thought to shield hydrophobic regions on the protein surface, making aggregation less energetically favorable.[7][8] The inclusion of histidyl-glycine in the culture medium can provide a sustained release of histidine, contributing to the stability of the secreted protein throughout the production process.

Visualizing the Impact of Histidyl-Glycine

The following diagram illustrates the key mechanisms through which histidyl-glycine benefits cell culture processes.

HistidylGlycine_Mechanism cluster_extracellular Extracellular Environment (Bioreactor) cluster_cell Cell His-Gly Histidyl-Glycine (His-Gly) Product Monoclonal Antibody (mAb) His-Gly->Product Stabilizes Transport Dipeptide Transporter His-Gly->Transport Uptake ROS Reactive Oxygen Species (ROS) His-Gly->ROS Scavenges Free His Free Histidine Protein_Synth Protein Synthesis Free His->Protein_Synth Free Gly Free Glycine Free Gly->Protein_Synth Waste Lactate & NH4+ Cleavage Intracellular Peptidases Transport->Cleavage Cleavage->Free His Release Cleavage->Free Gly Release Metabolism Cellular Metabolism Metabolism->Waste Reduced Production Protein_Synth->Product

Caption: Mechanism of Histidyl-Glycine Action in Cell Culture.

Application Protocols

The following protocols provide a framework for the evaluation and implementation of histidyl-glycine in your cell culture processes.

Protocol 1: Determining the Optimal Concentration of Histidyl-Glycine

Objective: To determine the optimal concentration of histidyl-glycine for enhancing cell growth, viability, and productivity in a specific cell line and process.

Materials:

  • Your cell line of interest (e.g., CHO, HEK293)

  • Basal cell culture medium and supplements

  • Histidyl-glycine (cell culture grade)

  • Shake flasks or multi-well plates

  • Cell counter (e.g., automated cell counter or hemocytometer)

  • Biochemical analyzer for lactate and ammonia

  • Method for quantifying product titer (e.g., ELISA, HPLC)

Procedure:

  • Preparation of Histidyl-Glycine Stock Solution:

    • Prepare a concentrated stock solution of histidyl-glycine (e.g., 100 mM) in sterile, cell culture grade water or PBS.

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Store the stock solution at -20°C.

  • Experimental Setup:

    • Seed cells at a consistent density in your chosen culture vessels (e.g., 125 mL shake flasks with a 30 mL working volume).[9]

    • Prepare culture media with a range of histidyl-glycine concentrations. A typical starting range is 0.5 mM to 10 mM. Include a control group with no histidyl-glycine supplementation.

    • Ensure all other media components and culture conditions (temperature, CO2, agitation) are kept constant across all conditions.

  • Cell Culture Monitoring:

    • At regular intervals (e.g., every 24 hours), aseptically collect samples from each culture vessel.

    • Measure viable cell density (VCD) and viability.

    • Analyze the spent media for lactate and ammonia concentrations.[4]

    • At the end of the culture, determine the final product titer.

  • Data Analysis:

    • Plot VCD, viability, lactate, ammonia, and product titer as a function of histidyl-glycine concentration.

    • Determine the concentration of histidyl-glycine that provides the optimal balance of cell growth, viability, and productivity with the lowest accumulation of inhibitory byproducts.

Data Summary Table:

Histidyl-Glycine (mM)Peak VCD (x10^6 cells/mL)Viability at Peak VCD (%)Final Lactate (g/L)Final Ammonia (mM)Product Titer (mg/L)
0 (Control)8.5924.25.8350
19.2943.85.1390
2.510.5963.14.5450
510.2953.34.7440
109.8933.65.0420

Note: The data in this table is for illustrative purposes only and will vary depending on the cell line and process.

Protocol 2: Fed-Batch Supplementation with Histidyl-Glycine

Objective: To implement a fed-batch strategy using a concentrated feed medium containing histidyl-glycine to sustain a high-producing cell culture.

Materials:

  • Bioreactor system

  • Concentrated feed medium

  • Histidyl-glycine stock solution (as prepared in Protocol 1)

  • Analytical equipment for monitoring cell culture parameters (as in Protocol 1)

Procedure:

  • Feed Medium Formulation:

    • Based on the results of Protocol 1, determine the target concentration of histidyl-glycine to be maintained in the bioreactor.

    • Incorporate histidyl-glycine into your concentrated feed medium at a concentration that will achieve the desired level in the bioreactor upon feeding.

  • Bioreactor Setup and Inoculation:

    • Set up and sterilize the bioreactor according to standard procedures.

    • Inoculate the bioreactor with your cells at the desired seeding density.

  • Fed-Batch Strategy:

    • Initiate the feeding strategy based on your process parameters (e.g., daily bolus feeds or continuous perfusion).

    • Monitor key metabolites such as glucose and glutamine to guide the feeding rate.

  • Process Monitoring and Analysis:

    • Continue to monitor VCD, viability, lactate, ammonia, and product titer throughout the culture period.

    • You may also consider analyzing the amino acid profile of the spent media to ensure that histidine and glycine are not becoming limiting.

  • Optimization:

    • Adjust the feed rate and the concentration of histidyl-glycine in the feed medium as needed to optimize culture performance.

Workflow for Histidyl-Glycine Implementation

The following diagram outlines the workflow for integrating histidyl-glycine into your cell culture process.

HistidylGlycine_Workflow A 1. Cell Line & Basal Medium Selection B 2. Prepare Histidyl-Glycine Stock Solution A->B C 3. Protocol 1: Concentration Optimization (Shake Flasks) B->C D 4. Analyze Data: VCD, Viability, Metabolites, Titer C->D E 5. Determine Optimal His-Gly Concentration D->E F 6. Formulate His-Gly Enriched Feed Medium E->F G 7. Protocol 2: Fed-Batch Culture (Bioreactor) F->G H 8. Monitor & Optimize Fed-Batch Process G->H I 9. Scale-up & Validation H->I

Caption: Workflow for Implementing Histidyl-Glycine Supplementation.

Conclusion and Future Perspectives

Histidyl-glycine offers a compelling solution to some of the persistent challenges in modern cell culture. Its ability to improve metabolic efficiency, provide antioxidant protection, and enhance protein stability makes it a valuable addition to the formulator's toolkit.[2][5][7] As the biopharmaceutical industry continues to move towards more intensified and continuous processing, the use of dipeptides like histidyl-glycine will likely become increasingly integral to achieving the high titers and robust process performance required for commercial success. Further research into the specific transporters and metabolic pathways involved in dipeptide utilization will undoubtedly unlock even more sophisticated strategies for media optimization.

References

  • Sakuma, S., Ishimura, M., Yuba, Y., Itoh, Y., & Fujimoto, Y. (n.d.). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. National Center for Biotechnology Information. Retrieved from [Link]

  • Kang, S., et al. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. PubMed. Retrieved from [Link]

  • Barrow, A., et al. (2024). Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro. Metallomics. Retrieved from [Link]

  • (n.d.). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability | Request PDF. ResearchGate. Retrieved from [Link]

  • Franek, F., & Katinger, H. (n.d.). Enhancement of Monoclonal Antibody Production by Lysine-Containing Peptides | Request PDF. ResearchGate. Retrieved from [Link]

  • Jain, M., & Kumar, S. (2016). Amino acids in the cultivation of mammalian cells. PubMed Central. Retrieved from [Link]

  • Badkar, A. V., et al. (2023). A systematic review of commercial high concentration antibody drug products approved in the US: formulation composition, dosage form design and primary packaging considerations. PubMed Central. Retrieved from [Link]

  • (2024). Analysis of Amino Acids in Spent Media Using Automated Precolumn Derivatization with the Agilent 1290 Infinity II Bio LC System. Agilent. Retrieved from [Link]

  • Falconi, G., et al. (2019). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. PubMed Central. Retrieved from [Link]

  • (n.d.). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients | Request PDF. ResearchGate. Retrieved from [Link]

  • Franek, F., & Katinger, H. (2002). Enhancement of monoclonal antibody production by lysine-containing peptides. PubMed. Retrieved from [Link]

  • (n.d.). Histidylglycine. PubChem. Retrieved from [Link]

  • Khattak, S. F., et al. (2019). Real‐time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality. National Institutes of Health. Retrieved from [Link]

  • Pickart, L. (1981). The use of glycylhistidyllysine in culture systems. PubMed. Retrieved from [Link]

  • (n.d.). Glycine, Cell Culture Reagent. MP Biomedicals. Retrieved from [Link]

  • (n.d.). Copper peptide GHK-Cu. Wikipedia. Retrieved from [Link]

  • Bacanli, M., et al. (2022). Antioxidative, Cytotoxic, and Antibacterial Properties of Self-assembled Glycine-histidine-based Dipeptides with or Without Silver Nanoparticles in Bio-inspired Film. PubMed Central. Retrieved from [Link]

  • (n.d.). Buy GHK-Cu 50mg Copper Peptide | 99% Purity (USA Made). Peptide Sciences. Retrieved from [Link]

  • Williams, M. V., & Cheng, Y. (1980). Glycyl-L-histidyl-L-lysine, a growth promoting factor for human cells. PubMed. Retrieved from [Link]

  • (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. Retrieved from [Link]

  • Barrow, A., et al. (2024). Glycyl-L-Histidyl-L-Lysine (GHK) Prevents Copper- and Zinc-Induced Protein Aggregation and CNS Cell Death in vitro. ResearchGate. Retrieved from [Link]

  • Zhang, M., et al. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. PubMed. Retrieved from [Link]

  • O'Connell, G. C., et al. (2022). Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function. PubMed Central. Retrieved from [Link]

  • Park, S., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. SpringerLink. Retrieved from [Link]

  • (n.d.). Investigating Media Supplements to Enhance Chinese Hamster Ovary Cell Culture. DORAS | DCU Research Repository. Retrieved from [Link]

  • (n.d.). Culture medium comprising oligopeptides. Google Patents.
  • (n.d.). High-Grade Cell Culture Media and Reagents. Cytion. Retrieved from [Link]

  • Heger, D., et al. (2026). Acidity changes in glycine and L-histidine buffers, mannitol, and their mixtures after freezing and lyophilization. PubMed. Retrieved from [Link]

  • (n.d.). Optimizing amino acid composition of CHO cell culture media for a fusion protein production. ResearchGate. Retrieved from [Link]

  • Liu, C. H., & Chu, I. M. (2014). Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody. PubMed Central. Retrieved from [Link]

  • Sarf, E., & Bel'skaya, L. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. Retrieved from [Link]

  • (n.d.). Optimizing glycine concentration to enhance gibbsite-catalyzed abiotic humification of catechol and glucose. PLOS One. Retrieved from [Link]

  • (n.d.). Optimizing glycine concentration to enhance gibbsite-catalyzed abiotic humification of catechol and glucose. ResearchGate. Retrieved from [Link]

  • Hong, J., et al. (2023). Debottlenecking and reformulating feed media for improved CHO cell growth and titer by data-driven and model-guided analyses. bioRxiv. Retrieved from [Link]

Sources

Application Notes & Protocols: Utilizing Histidyl-Glycine Dipeptide Blocks in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The incorporation of histidine residues into synthetic peptides is a critical yet often challenging step in peptide chemistry. The unique imidazole side chain of histidine introduces a high risk of racemization during standard solid-phase peptide synthesis (SPPS), compromising the stereochemical integrity and, consequently, the biological activity of the final product. This comprehensive guide details an advanced strategy to mitigate this issue: the use of pre-formed, protected histidyl-glycine (His-Gly) dipeptide building blocks. By incorporating histidine and the subsequent glycine residue in a single coupling step, this method not only significantly suppresses racemization but also enhances coupling efficiency and can disrupt on-resin aggregation. These application notes provide a deep dive into the underlying chemical principles, detailed protocols for both the synthesis of the dipeptide building block and its application in SPPS, and comparative data to guide researchers in optimizing their synthetic workflows.

The Histidine Challenge: Understanding and Mitigating Racemization

Histidine is one of the most problematic amino acids in peptide synthesis.[1] The primary issue stems from the basicity of its imidazole side chain. The unprotected lone pair of electrons on the π-nitrogen (Nπ) is strategically positioned to act as an intramolecular base, abstracting the α-proton of the activated histidine residue.[2] This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-histidine enantiomers within the peptide sequence.[2]

The most effective strategy to prevent this side reaction is the protection of the imidazole side chain.[2] While various protecting groups exist, the trityl (Trt) group is widely used in Fmoc-based SPPS due to its stability under basic Fmoc-deprotection conditions and its lability in the final acidic cleavage step.[3] However, even with Nτ-protection by the Trt group, the Nπ-nitrogen remains unblocked and the risk of racemization, although reduced, is not eliminated, especially during prolonged or difficult coupling reactions.[4]

The Dipeptide Block Solution:

Employing a pre-synthesized Fmoc-His(Trt)-Gly-OH dipeptide block offers a superior solution. This strategy circumvents the direct activation of the sensitive histidine residue on the solid support. By forming the His-Gly peptide bond in a controlled solution-phase environment prior to its introduction into the SPPS workflow, the risk of on-resin racemization at the histidine α-carbon is virtually eliminated. Furthermore, this approach can improve synthetic efficiency by reducing the number of cycles and mitigating aggregation issues often seen in growing peptide chains.[5]

Synthesis of the Fmoc-His(Trt)-Gly-OH Building Block

The preparation of the dipeptide building block is a critical precursor to its use in SPPS. The following protocol outlines a robust method for the solution-phase synthesis of Fmoc-His(Trt)-Gly-OH. The strategy involves coupling Fmoc-His(Trt)-OH to a C-terminally protected glycine, followed by selective deprotection of the C-terminus.

Diagram: Synthesis Workflow for Fmoc-His(Trt)-Gly-OH

G cluster_0 Step 1: Esterification of Glycine cluster_1 Step 2: Dipeptide Coupling cluster_2 Step 3: C-Terminal Deprotection A Glycine C Glycine Allyl Ester (H-Gly-OAl) A->C Esterification B Allyl Alcohol, SOCl₂ B->C D Fmoc-His(Trt)-OH G Fmoc-His(Trt)-Gly-OAl D->G E H-Gly-OAl E->G F DCC, HOBt F->G Activation & Coupling H Fmoc-His(Trt)-Gly-OAl J Fmoc-His(Trt)-Gly-OH H->J Palladium-Catalyzed Cleavage I Pd(PPh₃)₄, Phenylsilane I->J G cluster_0 Method A: Stepwise Addition cluster_1 Method B: Dipeptide Block Addition A1 Resin-Peptide A2 1. Fmoc Deprotection 2. Wash A1->A2 A3 Couple Fmoc-Gly-OH A2->A3 A4 1. Fmoc Deprotection 2. Wash A3->A4 A5 Couple Fmoc-His(Trt)-OH (Racemization Risk) A4->A5 A6 Resin-Peptide-Gly-His A5->A6 B1 Resin-Peptide B2 1. Fmoc Deprotection 2. Wash B1->B2 B3 Couple Fmoc-His(Trt)-Gly-OH B2->B3 B4 Resin-Peptide-Gly-His B3->B4

Sources

Application Note: A Robust HPLC Method for the Quantification of Histidyl-Glycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the dipeptide Histidyl-glycine. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and adheres to rigorous standards of scientific integrity and validation as outlined by international guidelines. The method utilizes reversed-phase chromatography with UV detection, offering a balance of sensitivity, specificity, and efficiency suitable for a range of applications from basic research to quality control in pharmaceutical manufacturing.

Introduction: The Significance of Histidyl-Glycine Quantification

Histidyl-glycine (His-Gly) is a dipeptide composed of L-histidine and glycine.[1] As a fundamental building block of proteins and peptides, its accurate quantification is crucial in various scientific disciplines. In pharmaceutical development, precise measurement of His-Gly can be essential for stability studies of peptide-based drugs, monitoring enzymatic degradation, and in pharmacokinetic analyses. From a research perspective, understanding the dynamics of dipeptide concentrations can provide insights into metabolic pathways and cellular processes.

The inherent polarity of dipeptides like His-Gly presents a unique challenge for traditional reversed-phase HPLC.[2][3] This application note details a robust method that overcomes these challenges, ensuring reliable and reproducible quantification. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its fitness for purpose.[4][5][6]

Chromatographic Principles and Method Development Rationale

The selection of an appropriate chromatographic mode is paramount for the successful separation and quantification of polar analytes. While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for highly polar compounds,[7][8][9] a well-designed reversed-phase HPLC (RP-HPLC) method can offer excellent resolution and is often more readily available in many laboratories.[2][3][10][11]

This method employs a C18 stationary phase, a workhorse in RP-HPLC, to provide sufficient hydrophobic interaction for the retention of Histidyl-glycine.[2][10] The key to retaining this polar dipeptide lies in the careful manipulation of the mobile phase. The use of an ion-pairing agent is a common strategy for enhancing the retention of polar, ionizable compounds on reversed-phase columns. However, to maintain compatibility with mass spectrometry and to simplify the mobile phase, this method utilizes an acidic mobile phase with a common ion, trifluoroacetic acid (TFA). TFA serves to suppress the ionization of the carboxylic acid group and protonate the amino and imidazole groups of Histidyl-glycine, thereby increasing its interaction with the stationary phase.

The detection wavelength was selected based on the UV absorbance profile of the histidine residue, which exhibits a maximum absorbance around 210 nm.[12][13] This wavelength provides high sensitivity for the peptide bond and the imidazole ring of histidine.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Sample Preparation (e.g., Dilution, Filtration) injection Sample Injection prep_sample->injection prep_std Standard Preparation (Calibration Curve & QCs) prep_std->injection hplc_system HPLC System Setup (Column, Mobile Phase, Detector) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration quantification Quantification (Calibration Curve) integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the HPLC quantification of Histidyl-glycine.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength detector.

  • Chromatographic Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.

  • Data Acquisition Software: Agilent OpenLab CDS or equivalent.

  • Analytical Balance: Calibrated balance with a readability of 0.01 mg.

  • pH Meter: Calibrated pH meter.

  • Syringe Filters: 0.22 µm PVDF filters.

Reagents and Standards
  • Histidyl-glycine: Reference standard of known purity (≥98%).

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized water, 18.2 MΩ·cm or higher purity.

  • Trifluoroacetic Acid (TFA): HPLC grade.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 1 L of deionized water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Histidyl-glycine reference standard and dissolve it in 10 mL of Mobile Phase A to obtain a final concentration of 1 mg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by serial dilution of the stock solution with Mobile Phase A to cover the desired concentration range.

Sample Preparation

For aqueous samples, dilute with Mobile Phase A to fall within the calibration range. For biological matrices, a sample preparation step such as protein precipitation followed by filtration is necessary.[14][15][16] A general protocol for protein precipitation is as follows:

  • To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

HPLC Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-1 min: 2% B; 1-10 min: 2-30% B; 10-12 min: 30% B; 12-13 min: 30-2% B; 13-18 min: 2% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 18 minutes

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines, ensuring its suitability for the intended purpose.[4][5][17][18] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.

Validation Protocol Overview

Validation_Protocol cluster_validation Method Validation Protocol (ICH Q2(R2)) specificity Specificity (Analyte vs. Blank/Placebo) validation_summary Validation Summary Report: - Acceptance Criteria Met - Method declared 'Fit for Purpose' specificity->validation_summary linearity Linearity & Range (Min. 5 concentrations) linearity->validation_summary accuracy Accuracy (% Recovery at 3 levels) accuracy->validation_summary precision Precision (Repeatability & Intermediate) precision->validation_summary robustness Robustness (Small variations in method) robustness->validation_summary

Caption: Overview of the method validation protocol based on ICH Q2(R2) guidelines.

Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of Histidyl-glycine in blank samples.
Linearity (r²) Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Range The range for which linearity, accuracy, and precision are demonstrated.
Accuracy Mean recovery of 80-120% at each concentration level.
Precision (%RSD) Repeatability (Intra-day): %RSD ≤ 2.0% Intermediate Precision (Inter-day): %RSD ≤ 3.0%
Robustness System suitability parameters remain within acceptable limits after minor variations.

Results and Discussion

Specificity and Linearity

The method demonstrated excellent specificity, with no co-eluting peaks observed in blank chromatograms at the retention time of Histidyl-glycine. A typical chromatogram of a standard solution shows a sharp, well-defined peak.

The linearity of the method was evaluated over a concentration range of 1-100 µg/mL. The calibration curve exhibited excellent linearity with a correlation coefficient (r²) of >0.999.

Table 1: Calibration Curve Data (Example)

Concentration (µg/mL)Peak Area (mAU*s)
15.2
525.8
1051.5
25128.1
50255.9
100512.3
0.9998
Accuracy and Precision

Accuracy was determined by analyzing QC samples at three concentration levels (low, medium, and high) and calculating the percent recovery. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the results expressed as the percentage relative standard deviation (%RSD).

Table 2: Accuracy and Precision Data (Example)

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low31.21.8101.5
Medium400.81.199.8
High800.60.9100.3

The results for accuracy and precision were well within the acceptance criteria, demonstrating the method's reliability.

Conclusion

This application note describes a robust and reliable RP-HPLC method for the quantification of Histidyl-glycine. The method is specific, linear, accurate, and precise over a practical concentration range. The detailed protocol and the underlying scientific rationale provide a solid foundation for its implementation in both research and quality control environments. Adherence to established validation guidelines ensures that the method is fit for its intended purpose and generates trustworthy data. This method can be readily adopted by laboratories for the routine analysis of Histidyl-glycine in various sample matrices.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • Mant, C. T., & Hodges, R. S. (2001). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 11, Unit 11.6. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Histidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101179, Histidylglycine. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3), 234-245. [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. [Link]

  • Scott, R. P. W. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • OMLC. (n.d.). Histidine. [Link]

Sources

Mass Spectrometry Characterization of Glycyl-Histidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the characterization of the dipeptide Glycyl-Histidine (Gly-His) using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of this biologically significant molecule. We present not just protocols, but the scientific rationale behind methodological choices, ensuring a deep understanding of the analytical process. This guide is designed to be a self-validating system, empowering users to confidently identify and structurally elucidate Glycyl-Histidine.

Introduction: The Significance of Glycyl-Histidine and the Role of Mass Spectrometry

Glycyl-L-histidine (Gly-His) is a dipeptide composed of glycine and L-histidine, playing a role as a metabolite in various biological systems.[1] Its accurate identification and structural confirmation are paramount in fields ranging from peptide synthesis quality control to metabolomics and biomedical research.[2] Mass spectrometry stands as a premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and the ability to derive structural information through fragmentation analysis.[2]

The choice of ionization technique is a critical first step in the mass spectrometric analysis of peptides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization methods employed for peptide analysis.[3][4] ESI is particularly well-suited for analyzing polar molecules like Gly-His from solution, often producing multiply charged ions which can be advantageous for larger peptides.[5] In contrast, MALDI, which analyzes samples from a crystalline matrix, typically generates singly charged ions and is highly sensitive for peptide analysis.[3][5] The presence of the basic histidine residue in Gly-His can significantly influence its ionization efficiency and subsequent fragmentation behavior in both techniques.[6][7]

This application note will explore both ESI-MS/MS and MALDI-TOF-MS methodologies for the comprehensive characterization of Glycyl-Histidine, providing detailed protocols and expert insights to guide the user through a successful analysis.

Physicochemical Properties of Glycyl-Histidine

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₈H₁₂N₄O₃[1]
Monoisotopic Mass 212.09094026 Da[1]
Average Molecular Weight 212.2059 Da[8]
Structure Glycine and L-histidine joined by a peptide bond.[1]

Experimental Workflow: A Comparative Overview

The general workflow for the mass spectrometric characterization of Glycyl-Histidine involves sample preparation, mass analysis (MS1), and tandem mass analysis (MS/MS) for structural elucidation. The choice between ESI and MALDI will dictate specific steps within this workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Gly-His Standard Solubilization Solubilization in Appropriate Solvent Sample->Solubilization ESI_Prep Dilution in ESI-compatible solvent (e.g., 50:50 ACN:H₂O with 0.1% Formic Acid) Solubilization->ESI_Prep For ESI-MS MALDI_Prep Co-crystallization with MALDI Matrix (e.g., CHCA, DHB) Solubilization->MALDI_Prep For MALDI-MS Ionization Ionization ESI_Prep->Ionization MALDI_Prep->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 Interpretation Spectral Interpretation (b- and y-ion series) MS2->Interpretation Confirmation Sequence Confirmation Interpretation->Confirmation

Figure 1: General experimental workflow for Gly-His characterization.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of Glycyl-Histidine

ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, making it ideal for preserving the integrity of small molecules like dipeptides.[2]

Rationale for ESI-MS/MS

For a small, polar dipeptide like Gly-His, ESI offers several advantages:

  • Solution-Phase Analysis: Direct analysis from solution simplifies sample preparation.

  • Soft Ionization: Minimizes in-source fragmentation, providing a clear precursor ion for MS/MS analysis.[2]

  • Coupling with Liquid Chromatography (LC): ESI is readily coupled with LC for the analysis of complex mixtures, though for a pure standard, direct infusion is sufficient.

The basic side chain of histidine readily accepts a proton, leading to efficient ionization in positive ion mode, typically forming the [M+H]⁺ ion.

Protocol: ESI-MS/MS of Glycyl-Histidine

Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole, Ion Trap, or Q-TOF) equipped with an electrospray ionization source.

Materials:

  • Glycyl-Histidine standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Gly-His in HPLC-grade water.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in a solvent mixture of 50:50 (v/v) ACN/water with 0.1% formic acid. The acidic modifier aids in protonation and improves ionization efficiency.

  • Mass Spectrometer Setup:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂) Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 40 psi

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺ of Gly-His at a theoretical m/z of 213.0981.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion (m/z 213.1) as the precursor ion.

    • Apply collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized for the specific instrument but typically ranges from 10-30 eV.

    • Acquire the product ion spectrum.

Expected Fragmentation Pattern and Data Interpretation

Upon CID, the protonated Gly-His molecule will fragment primarily at the peptide bond. The charge can be retained on either the N-terminal fragment (b-ion) or the C-terminal fragment (y-ion).

fragmentation_GlyHis cluster_GlyHis Glycyl-Histidine [M+H]⁺ (m/z 213.1) cluster_b1 b₁ ion (m/z 58.03) cluster_y1 y₁ ion (m/z 156.08) Gly H₂N-CH₂-CO- His NH-CH(CH₂-Im)-COOH Gly->His Peptide Bond Cleavage b1_ion H₂N-CH₂-CO⁺ y1_ion ⁺H₂N-CH(CH₂-Im)-COOH

Figure 2: CID fragmentation of Glycyl-Histidine.

Expected Fragment Ions:

Fragment IonSequenceChemical FormulaTheoretical m/z
b₁ GlyC₂H₄NO⁺58.0293
y₁ HisC₆H₁₀N₃O₂⁺156.0773

The presence of the b₁ and y₁ ions confirms the amino acid sequence of the dipeptide. The histidine side chain (imidazole ring) can also influence fragmentation, potentially leading to characteristic neutral losses, although the primary fragmentation pathway is typically cleavage of the peptide bond. The presence of the basic histidine residue is known to promote cleavage at its C-terminal side, which in this case corresponds to the formation of the b₁ ion.[6][7]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS of Glycyl-Histidine

MALDI is a powerful technique for the analysis of peptides, offering high sensitivity and tolerance to some buffers and salts.[9]

Rationale for MALDI-TOF-MS

For Gly-His, MALDI-TOF-MS can be a valuable alternative or complementary technique to ESI-MS, with the following considerations:

  • High Sensitivity: MALDI can detect low femtomole to attomole amounts of sample.

  • Singly Charged Ions: Typically produces singly charged ions ([M+H]⁺), simplifying the mass spectrum.

  • In-Source Decay (ISD): MALDI can induce in-source fragmentation, providing sequence information directly in the MS1 spectrum.[10][11][12] This can be both an advantage for rapid sequencing and a disadvantage if a clear molecular ion is desired.

The choice of matrix is critical for successful MALDI analysis of small molecules.

Protocol: MALDI-TOF-MS of Glycyl-Histidine

Instrumentation: A MALDI-TOF or TOF/TOF mass spectrometer.

Materials:

  • Glycyl-Histidine standard

  • α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-Dihydroxybenzoic acid (DHB) matrix

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA or DHB in 50:50 (v/v) ACN/water with 0.1% TFA.

  • Sample-Matrix Mixture: Mix the Gly-His working solution (from the ESI protocol or a similarly prepared solution) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 0.5 - 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry. The dried-droplet method is common, and the goal is to achieve a homogenous co-crystallization of the analyte and matrix.[13]

  • Mass Spectrometer Setup:

    • Ionization Mode: Positive

    • Laser: Nitrogen laser (337 nm)

    • Laser Fluence: Optimize for the best signal-to-noise ratio, starting at a low energy and gradually increasing to avoid excessive fragmentation.

  • MS1 Scan: Acquire a mass spectrum in reflectron mode for accurate mass determination of the [M+H]⁺ ion (m/z 213.1). Look for potential in-source decay fragments.

  • MS/MS Analysis (if using a TOF/TOF instrument):

    • Select the [M+H]⁺ ion as the precursor.

    • Perform fragmentation via CID.

    • Acquire the product ion spectrum. The expected fragmentation will be similar to that observed in ESI-MS/MS.

MALDI-Specific Considerations and Data Interpretation

In addition to the b- and y-ions from CID, MALDI analysis may reveal other fragment ions, particularly from in-source decay (ISD). ISD is a radical-induced fragmentation process that can lead to the formation of c- and z-type ions.[14] While less common for small peptides compared to larger proteins, its potential occurrence should be considered when interpreting the spectra.

Troubleshooting and Advanced Insights

  • ESI-MS: In-source fragmentation can occur if the cone voltage or other source parameters are set too high.[15] If unexpected fragments are observed in the MS1 spectrum, reduce the source energies.

  • MALDI-MS: The quality of the MALDI spectrum is highly dependent on the sample preparation.[9][16] If poor signal or resolution is observed, try different matrices (e.g., DHB is often better for more polar small molecules) or sample deposition techniques. The presence of salts can suppress the signal; washing the dried spot with cold 0.1% TFA can sometimes help.[9]

  • Histidine Oxidation: The imidazole side chain of histidine is susceptible to oxidation.[7][17] This modification will result in a mass shift of +16 Da and can alter the fragmentation pattern, often reducing the enhanced cleavage at the histidine residue.[17]

Conclusion

Both ESI-MS/MS and MALDI-TOF-MS are powerful techniques for the comprehensive characterization of Glycyl-Histidine. ESI-MS/MS offers a straightforward method for obtaining clear precursor and product ion spectra from solution. MALDI-TOF-MS provides high sensitivity and the potential for in-source decay fragmentation, offering complementary information. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently identify and structurally elucidate this important dipeptide, ensuring the integrity and accuracy of their scientific investigations.

References

  • Takayama, M. (2016). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry (Tokyo), 5(1), A0044. [Link]

  • Demirev, P. A., & Ruelle, V. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(11), 1906–1917. [Link]

  • Takayama, M. (2016). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry (Tokyo), 5(1), A0044. [Link]

  • Ruelle, V., et al. (2010). New Advances in the Understanding of the In-Source Decay Fragmentation of Peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(11), 1906-1917. [Link]

  • Zubarev, R. A., et al. (2002). Fragmentation of Peptides in MALDI In-Source Decay Mediated by Hydrogen Radicals. Analytical Chemistry, 74(18), 4786–4793. [Link]

  • PubChem. (n.d.). Glycyl-L-histidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gannamani, B., & Shin, J. W. (2017). Investigation of Collision-Induced Dissociation Products and Structures of Gas-Phase [M·GlyGlyHis-H]+ (M = Fe, Ni, Cu, and Zn) Complexes. European Journal of Mass Spectrometry, 23(1), 22–27. [Link]

  • Sadeghian, K., & Gilar, M. (2001). Optimization of sample preparation for peptide sequencing by MALDI-TOF photofragment mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(11), 1209–1217. [Link]

  • Voinov, V. G., et al. (2007). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry, 18(5), 842–853. [Link]

  • FooDB. (2020). Showing Compound Glycyl-Histidine (FDB111880). [Link]

  • University of Liege. (n.d.). Sample preparation for MALDI. [Link]

  • Tureček, F., & Syrstad, E. A. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry, 18(9), 1628–1638. [Link]

  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. [Link]

  • Boston University School of Medicine. (2002). Practical MS of proteins: sample preparation techniques. [Link]

  • ACS Publications. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. [Link]

  • National Institutes of Health. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. [Link]

  • Nadler, W. M., et al. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1207–1215. [Link]

  • Nadler, W. M., et al. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1207–1215. [Link]

  • ResearchGate. (2016). What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition? [Link]

  • Aldini, G., et al. (2007). Glycyl-histidyl-lysine (GHK) is a quencher of alpha,beta-4-hydroxy-trans-2-nonenal: a comparison with carnosine. insights into the mechanism of reaction by electrospray ionization mass spectrometry, 1H NMR, and computational techniques. Chemical Research in Toxicology, 20(9), 1309–1314. [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

  • ResearchGate. (n.d.). Mechanism of collision induced dissociation (CID), high-energy... [Link]

  • National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. [Link]

  • Park, S. Y., et al. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. BMB Reports, 51(1), 39–44. [Link]

  • Hofmann, J., et al. (2019). Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. Chemistry – A European Journal, 25(63), 14299–14311. [Link]

  • Georgi, G., et al. (1996). Histidyl-glycyl containing peptides. Characterization complexation properties of H(L-His-Gly)2-R with hydrogen and alkali metal ions in the gas phase. Rapid Communications in Mass Spectrometry, 10(10), 1266–1272. [Link]

  • University of Nebraska - Lincoln. (2016). Toward an Expanded Role for Collision-induced Dissociation in Glycoproteomic Analysis. [Link]

  • Medzihradszky, K. F., & Burlingame, A. L. (1999). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 71(23), 4981–4990. [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Analytica Chimica Acta, 532(1), 1–18. [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • MDPI. (2022). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. [Link]

Sources

Application Notes & Protocols: The Role of Histidyl-Glycine (His-Gly) in Sustained-Release Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of the dipeptide Histidyl-Glycine (His-Gly) in sustained-release drug delivery systems. This document delves into the mechanistic underpinnings of His-Gly's utility, detailed formulation protocols, and robust characterization methodologies.

Introduction: Why Histidyl-Glycine?

The dipeptide Histidyl-Glycine, composed of L-histidine and glycine residues, offers a unique combination of properties that make it an attractive candidate for advanced drug delivery design.[1] The imidazole side chain of histidine provides a pH-sensitive functionality, while the glycine component can confer flexibility and act as a spacer. This combination allows for the intelligent design of drug carriers that can respond to specific physiological environments, offering controlled and sustained therapeutic release.

The primary advantages of incorporating His-Gly into drug delivery systems include:

  • pH-Responsive Drug Release: The histidine residue's imidazole group has a pKa of approximately 6.0. This allows for the development of systems that are stable at physiological pH (7.4) but can trigger drug release in the slightly acidic microenvironments of tumors or within endosomes and lysosomes (pH 4.5-6.5).[][3][4]

  • Biocompatibility and Biodegradability: As a naturally occurring dipeptide, His-Gly and its degradation products are generally biocompatible and readily metabolized, minimizing potential toxicity.

  • Tunable Properties: His-Gly can be incorporated into various drug delivery platforms, including hydrogels, nanoparticles, and polymer-drug conjugates, allowing for the fine-tuning of release kinetics and physicochemical properties.[5][6]

  • Potential for Enzymatic Cleavage: The peptide bond between histidine and glycine can be a target for specific peptidases, offering an additional mechanism for controlled drug release.[7]

This guide will explore the practical applications of these properties, providing detailed protocols for harnessing the potential of His-Gly in your research and development endeavors.

Core Mechanisms of His-Gly in Sustained Release

The utility of His-Gly in sustained-release formulations stems from several key mechanisms. Understanding these principles is crucial for the rational design of effective drug delivery systems.

pH-Triggered Release

The imidazole ring of the histidine residue in His-Gly can undergo protonation and deprotonation in response to changes in environmental pH. This change in charge can be harnessed to trigger drug release through several mechanisms:

  • Conformational Changes in Hydrogels: In a hydrogel matrix, the protonation of histidine residues at lower pH can lead to electrostatic repulsion between polymer chains, causing the hydrogel to swell and release the encapsulated drug.[8] Conversely, at neutral or basic pH, the deprotonated imidazole groups can lead to a more collapsed hydrogel structure, retaining the drug.

  • Cleavage of pH-Sensitive Linkers: His-Gly can be part of a larger, acid-labile linker connecting a drug to a carrier molecule. The change in the electronic properties of the histidine upon protonation can catalyze the hydrolysis of an adjacent labile bond, such as an acylhydrazone, leading to drug release.[4]

Diagram: pH-Responsive Drug Release Mechanism

ph_release cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) HisGly_Neutral His-Gly (Neutral Imidazole) Carrier_Stable Drug Carrier (Stable) HisGly_Neutral->Carrier_Stable Drug is Retained pH_Drop Decrease in pH HisGly_Protonated His-Gly (Protonated Imidazole) Carrier_Release Drug Carrier (Release) HisGly_Protonated->Carrier_Release Drug is Released pH_Drop->HisGly_Protonated Protonation

Caption: pH-responsive drug release mediated by His-Gly.

Enzymatic Cleavage

The peptide bond in His-Gly can be susceptible to cleavage by specific enzymes, such as peptidases, which may be overexpressed in certain disease states. This provides a highly specific mechanism for targeted drug release. The glycine cleavage system, a mitochondrial enzyme complex, is responsible for the breakdown of glycine in the body and could potentially play a role in the degradation of His-Gly-containing linkers.[9][10]

Application 1: His-Gly Containing Hydrogels for Sustained Drug Delivery

His-Gly can be incorporated into hydrogel networks to create biocompatible and stimuli-responsive drug depots. These hydrogels can be designed to be injectable, forming a gel in situ and providing sustained drug release over an extended period.[11][12]

Protocol: Preparation of a pH-Responsive His-Gly Modified Injectable Hydrogel

This protocol describes the synthesis of a His-Gly modified polymer that can be crosslinked to form a pH-responsive hydrogel. This is a representative protocol, and specific parameters may need to be optimized for your particular application.

Materials:

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Histidyl-Glycine (His-Gly) dipeptide

  • Amine-terminated polymer (e.g., amine-terminated polyethylene glycol, PEG-NH2)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Lyophilizer

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Model drug (e.g., Doxorubicin)

Procedure:

  • Activation of Polymer:

    • Dissolve PEG-NH2 in anhydrous DMF.

    • Add NHS and DCC (or EDC) in a 1.2:1.2 molar ratio relative to the amine groups on the polymer.

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere to activate the carboxyl groups.

  • Conjugation of His-Gly:

    • Dissolve His-Gly in anhydrous DMF.

    • Add the His-Gly solution to the activated polymer solution in a 1.5:1 molar ratio of His-Gly to amine groups.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification:

    • Remove the precipitated dicyclohexylurea (DCU) by filtration if DCC was used.

    • Dialyze the reaction mixture against deionized water for 48 hours, changing the water every 6-8 hours, to remove unreacted His-Gly and other small molecules.

    • Lyophilize the purified solution to obtain the His-Gly modified polymer as a white powder.

  • Hydrogel Formation and Drug Loading:

    • Dissolve the lyophilized His-Gly modified polymer in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v).

    • Add the model drug to the polymer solution and mix thoroughly.

    • The solution should be injectable at this stage and will form a gel upon injection into a physiological environment or upon a change in pH.

Diagram: His-Gly Hydrogel Formulation Workflow

hydrogel_workflow Start Start: Materials Activate 1. Activate Polymer (e.g., PEG-NH2 with NHS/DCC) Start->Activate Conjugate 2. Conjugate His-Gly Activate->Conjugate Purify 3. Purify (Dialysis & Lyophilization) Conjugate->Purify Formulate 4. Formulate Hydrogel (Dissolve in PBS & Add Drug) Purify->Formulate Inject Injectable Formulation Formulate->Inject

Caption: Workflow for preparing a His-Gly based injectable hydrogel.

Application 2: His-Gly as a Linker in Drug-Polymer Conjugates

His-Gly can serve as a linker to covalently attach a drug to a polymer backbone, creating a prodrug that releases the active agent in response to specific stimuli.[13]

Protocol: Synthesis of a His-Gly-Drug Conjugate

This protocol outlines the synthesis of a drug conjugate using His-Gly as a pH-sensitive linker.

Materials:

  • Drug with a suitable functional group for conjugation (e.g., an amine or hydroxyl group)

  • His-Gly dipeptide

  • Polymer with a reactive group (e.g., N-hydroxysuccinimide ester-activated polymer)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Synthesis of His-Gly-Linker Intermediate:

    • Protect the alpha-amino group of His-Gly.

    • Activate the carboxyl group of His-Gly using a coupling agent like DCC or EDC/NHS.

    • React the activated His-Gly with a bifunctional linker containing a complementary reactive group.

  • Conjugation of Drug to His-Gly-Linker:

    • React the drug with the other end of the bifunctional linker attached to His-Gly.

  • Conjugation to Polymer:

    • Deprotect the alpha-amino group of the His-Gly-linker-drug conjugate.

    • React the deprotected conjugate with the activated polymer.

  • Purification:

    • Purify the final polymer-His-Gly-drug conjugate using size-exclusion chromatography to remove any unreacted components.

Characterization and Evaluation

Thorough characterization of His-Gly based drug delivery systems is essential to ensure their quality, efficacy, and safety.

Physicochemical Characterization
Parameter Technique(s) Purpose
Particle Size and Distribution Dynamic Light Scattering (DLS)To determine the size and uniformity of nanoparticles or microgels.
Surface Charge Zeta Potential MeasurementTo assess the surface charge, which influences stability and cellular interactions.
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the drug carriers.
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy, HPLCTo quantify the amount of drug successfully incorporated into the delivery system.
Chemical Structure Confirmation NMR, FTIRTo confirm the successful synthesis and conjugation of His-Gly to the polymer and/or drug.
In Vitro Drug Release Studies

Protocol: Dialysis Method for In Vitro Drug Release

  • Preparation:

    • Accurately weigh a specific amount of the drug-loaded formulation (e.g., hydrogel or nanoparticle suspension).

    • Place the formulation into a dialysis bag with a suitable molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the carrier.

  • Release Study:

    • Immerse the sealed dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) maintained at 37°C with constant stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a sample of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[14]

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

    • Fit the release data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[15]

In Vivo Evaluation

For promising formulations, in vivo studies are necessary to evaluate their pharmacokinetic profile and therapeutic efficacy.

Pharmacokinetic Studies:

  • Administer the His-Gly based formulation to an appropriate animal model.

  • Collect blood samples at various time points.

  • Analyze the drug concentration in plasma using a validated bioanalytical method (e.g., LC-MS/MS).[16]

  • Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[17]

Conclusion and Future Perspectives

Histidyl-Glycine presents a versatile and promising building block for the design of advanced sustained-release drug delivery systems. Its inherent pH-sensitivity, biocompatibility, and potential for enzymatic cleavage offer multiple avenues for achieving controlled and targeted drug release. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore and optimize His-Gly-based formulations for a wide range of therapeutic applications. Future research should focus on further elucidating the in vivo degradation and release mechanisms of His-Gly-containing systems and exploring their application with a broader range of therapeutic agents.

References

  • Histidine-Containing Amphiphilic Peptide-Based Non-Cytotoxic Hydrogelator with Antibacterial Activity and Sustainable Drug Release. PubMed. (2023-05-30).
  • ANALYTICAL METHODS. Centers for Disease Control and Prevention.
  • A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery.
  • Quantitative Analysis of Gly-His-Lys (GHK) in Human Plasma using HPLC-Mass Spectrometry. Benchchem.
  • A Self-Immolative Linker for the pH-Responsive Release of Amides. MDPI.
  • Amino Acids for Sustained-Release Injectables. BOC Sciences.
  • pH-Sensitive Biom
  • pH-Sensitive Linkers.
  • In vitro release kinetics of antituberculosis drugs from nanoparticles assessed using a modified dissolution appar
  • Injectable controlled release depots for large molecules. PMC.
  • Methods for the preparation of injectable depot compositions.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
  • Modeling of in vitro drug release from polymeric microparticle carriers. Scindeks.
  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies.
  • Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release.
  • Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins.
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
  • Functionalized amino acid-based injectable hydrogels for sustained drug delivery.
  • In vitro dissolution/release profiles of pure KL and the formulations prepared ( • ) KL, ( ) S1, ( ) S-2.
  • Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantit
  • Chapter 26 - Pharmacokinetics and pharmacodynamics of the advanced drug delivery systems.
  • Recent Advances in the Development of In Situ Gelling Drug Delivery Systems for Non-Parenteral Administr
  • Injectable depot composition and its' process of preparation.
  • Hydrogel for Sustained Delivery of Therapeutic Agents. PMC.
  • Histidylglycine. PubChem.
  • Controlled Release of Therapeutics From Enzyme-Responsive Biom
  • Pharmacokinetic consider
  • In situ gelling drug delivery systems for topical drug delivery. University of Hertfordshire Research Archive.
  • Synthesis and Characterization of Dipeptide–Drug Conjugate: The Use of Linker Coupling Reaction. ProQuest.
  • Injectable Hydrogel Systems for Targeted Drug Delivery: From Site-Specific Application to Design Str
  • Pharmacokinetics, Biodistribution, and Pharmacodynamics of Drug Delivery Systems.
  • QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH. PMC.
  • In-Situ gel: New trends in Controlled and Sustained Drug Delivery System.
  • Controlled Release Products. Pharma Excipients.
  • Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. PMC.
  • Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. MDPI.
  • Pharmacokinetics/Pharmacodynamics of Protein Drugs with Dr. Jürgen Venitz. YouTube.
  • A Novel Approach In-Situ Gel for Sustained Drug Delivery: A Review. IOSRPHR.
  • Cell-based drug delivery systems and their in vivo f
  • Recent advances in oral in situ gel drug delivery system: a polymeric approach. Taylor & Francis Online.
  • Depot Injection Formulation and Modelling (Part A).
  • Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. PMC.
  • Hybrid insulin cocrystals for controlled release delivery. PubMed.
  • Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
  • Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Rel
  • Simple and effective tools for antibody-drug conjugate screening and characteriz
  • Antibody Drug Conjug
  • Activation of the hepatic glycine cleavage enzyme system by glucagon and glucagon-rel
  • GHK-Cu 50mg Copper Peptide. Paradigm Peptides.
  • Glycine cleavage system – Knowledge and References. Taylor & Francis.

Sources

Application Notes and Protocols for the Use of Glycyl-L-Histidyl-L-Lysine (GHK-Cu) in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Multifaceted Role of GHK-Cu in Cellular Systems

Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring tripeptide first isolated from human plasma.[1][2][3] It exhibits a high affinity for copper (II) ions, forming a complex known as GHK-Cu, which is considered its biologically active form.[1][2] The concentration of GHK in human plasma declines significantly with age, dropping from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, a decrease that correlates with a reduced regenerative capacity in the body.[1][2][3]

GHK-Cu has garnered substantial interest in regenerative medicine, dermatology, and drug development due to its wide range of biological activities.[4] It is a key modulator of wound healing, tissue repair, and skin regeneration.[4][5] The peptide's influence stems from its ability to regulate numerous cellular processes, including cell proliferation, migration, extracellular matrix (ECM) synthesis, and inflammation.[4][5] Notably, GHK-Cu can modulate the expression of over 30% of human genes, effectively resetting cellular gene expression patterns towards a more youthful and regenerative state.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of GHK-Cu in cell culture systems. It offers an in-depth look at the underlying mechanisms of GHK-Cu action and provides detailed, field-proven protocols for its use in assessing cell growth, migration, and ECM production.

Mechanism of Action: A Systems-Level Modulator

GHK-Cu is not a simple agonist or antagonist for a single receptor but rather a master regulator that orchestrates a complex network of cellular responses. Its pleiotropic effects are a result of its influence on multiple signaling pathways and gene expression profiles.

Gene Expression Modulation

Comprehensive gene expression analyses have revealed that GHK-Cu treatment can alter the expression of thousands of genes in human fibroblasts.[1] This includes the upregulation of genes involved in ECM synthesis, cell adhesion, and growth factor signaling, and the downregulation of genes associated with inflammation and cellular senescence.[1] This broad-spectrum gene modulation is a key factor in its regenerative capabilities.

Stimulation of Extracellular Matrix Synthesis

A primary and well-documented function of GHK-Cu is the stimulation of ECM components. It acts directly on fibroblasts to increase the production of mRNA and proteins for collagen (Types I and III), elastin, proteoglycans, and glycosaminoglycans.[6][8] This is critical for maintaining the structural integrity and elasticity of tissues. GHK-Cu also modulates the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation, and their inhibitors (TIMPs), ensuring a balanced remodeling process that removes damaged tissue and replaces it with healthy tissue.[8][9][10]

Promotion of Angiogenesis and Wound Healing

GHK-Cu promotes the formation of new blood vessels (angiogenesis) by upregulating the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2).[3][9][11] It also attracts immune cells, such as macrophages and mast cells, to the site of injury, which is a critical step in the wound healing cascade.[6][8] By stimulating keratinocyte proliferation and migration, GHK-Cu accelerates wound closure and re-epithelialization.[1][5]

Anti-Inflammatory and Antioxidant Effects

GHK-Cu exhibits potent anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6 in human fibroblasts.[2][6] It also possesses antioxidant capabilities, protecting cells from oxidative damage by inactivating damaging free radicals and by-products of lipid peroxidation.[10]

The following diagram illustrates the key signaling pathways influenced by GHK-Cu, leading to its diverse biological effects.

GHK_Cu_Signaling cluster_effects Cellular Effects GHK_Cu GHK-Cu Gene_Modulation Gene Expression Modulation GHK_Cu->Gene_Modulation Broad-spectrum regulation TGF_beta TGF-β Pathway GHK_Cu->TGF_beta Upregulates MAPK MAPK Pathways (ERK1/2, p38) GHK_Cu->MAPK Modulates ECM_Synthesis ↑ Collagen & Elastin Synthesis Gene_Modulation->ECM_Synthesis Angiogenesis ↑ Angiogenesis (VEGF, FGF-2) Gene_Modulation->Angiogenesis Anti_Inflammatory ↓ Anti-Inflammatory Response Gene_Modulation->Anti_Inflammatory Antioxidant ↑ Antioxidant Defense Gene_Modulation->Antioxidant Cell_Growth ↑ Cell Proliferation & Migration TGF_beta->ECM_Synthesis MAPK->Cell_Growth

Caption: GHK-Cu Signaling Cascade.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and use of GHK-Cu in common cell culture assays.

Protocol 1: Preparation of GHK-Cu Stock and Working Solutions

Causality: Proper reconstitution and storage are critical to maintain the bioactivity of the peptide. Using sterile, bacteriostatic water minimizes the risk of contamination and degradation. Serial dilutions allow for precise and reproducible final concentrations in your experiments.

Materials:

  • Lyophilized GHK-Cu powder

  • Sterile, bacteriostatic water for injection (containing 0.9% benzyl alcohol)[1][6]

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Appropriate cell culture medium (e.g., DMEM for fibroblasts, KGM for keratinocytes)[7][9]

Procedure:

  • Reconstitution of Stock Solution (e.g., 1 mg/mL): a. Allow the vial of lyophilized GHK-Cu to come to room temperature before opening to prevent condensation.[1] b. Using a sterile syringe, slowly add the appropriate volume of bacteriostatic water to the vial to create a 1 mg/mL stock solution. For example, add 5 mL of bacteriostatic water to a 5 mg vial of GHK-Cu.[1] c. Direct the stream of water against the glass wall of the vial, not directly onto the powder, to prevent foaming.[1] d. Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can denature the peptide.[1] The resulting solution should be a clear, vibrant blue. e. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: a. Store the lyophilized powder at -20°C for long-term storage.[6] b. Store the reconstituted stock solution at 2-8°C, protected from light.[6][10] It is stable for up to 30 days when reconstituted with bacteriostatic water.[1][10]

  • Preparation of Working Solutions: a. Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium to achieve the desired final concentrations for your experiment. b. Typical working concentrations for GHK-Cu in cell culture range from the nanomolar (nM) to the low micromolar (µM) level.[9] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.

Protocol 2: Cell Proliferation Assessment using MTT Assay

Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This protocol is designed to quantify the effect of GHK-Cu on the proliferative capacity of cultured cells.

Materials:

  • Cells of interest (e.g., human dermal fibroblasts, keratinocytes)

  • Complete cell culture medium

  • 96-well cell culture plates

  • GHK-Cu working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.[9] b. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • GHK-Cu Treatment: a. After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing various concentrations of GHK-Cu (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).[9] Include a vehicle control (medium without GHK-Cu). b. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[5] b. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5] c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] e. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570-590 nm using a microplate reader. b. Subtract the absorbance of the blank (medium only) from all readings. c. Express the results as a percentage of the vehicle control to determine the effect of GHK-Cu on cell proliferation.

Protocol 3: Cell Migration Assessment using Scratch (Wound Healing) Assay

Causality: This assay simulates a "wound" in a confluent cell monolayer, allowing for the direct visualization and quantification of cell migration. It is a robust method to assess the pro-migratory effects of GHK-Cu.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • GHK-Cu working solutions

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: a. Seed cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours. b. Incubate at 37°C and 5% CO₂.

  • Creating the Scratch: a. Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer. Apply consistent pressure to ensure a uniform cell-free gap. b. Gently wash the wells twice with PBS to remove detached cells.

  • GHK-Cu Treatment: a. Replace the PBS with fresh medium containing various concentrations of GHK-Cu. Include a vehicle control.

  • Image Acquisition: a. Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point. b. Mark the locations on the plate where images are taken to ensure the same fields are imaged at subsequent time points. c. Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 24-48 hours).

  • Data Analysis: a. Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). b. Calculate the percentage of wound closure for each condition relative to the 0-hour time point. c. Compare the rate of wound closure between GHK-Cu treated groups and the control.

Protocol 4: Quantification of Soluble Collagen Production using Sircol™ Assay

Causality: This colorimetric assay specifically quantifies soluble collagen secreted into the cell culture medium. The Sirius Red dye in the Sircol™ reagent binds to the [Gly-X-Y]n helical structure of soluble collagen, allowing for its precipitation and subsequent quantification.[6][9]

Materials:

  • Human dermal fibroblasts

  • Complete cell culture medium (DMEM with 10% FBS)

  • 6-well or 12-well cell culture plates

  • GHK-Cu working solutions

  • Sircol™ Soluble Collagen Assay kit (contains Sircol™ Dye Reagent, Alkali Reagent, and Collagen Standard)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: a. Seed human dermal fibroblasts in 6-well or 12-well plates and grow to near confluence. b. Replace the medium with fresh medium containing various concentrations of GHK-Cu (e.g., 0.01 nM, 1 nM, 100 nM).[6] Include a vehicle control. c. Incubate for the desired treatment period (e.g., 48 or 96 hours).[6]

  • Sample Collection: a. At the end of the treatment period, collect the cell culture medium from each well into separate microcentrifuge tubes. b. Centrifuge the samples to pellet any cell debris. Transfer the supernatant to fresh tubes. These samples can be assayed immediately or stored at -20°C.

  • Sircol™ Assay: a. Standard Curve Preparation: Prepare a standard curve using the provided Collagen Standard according to the kit manufacturer's instructions. b. Collagen Precipitation: In 1.5 mL microcentrifuge tubes, add 100 µL of your collected cell culture supernatant (or standard). Add 1.0 mL of Sircol™ Dye Reagent to each tube.[9] c. Cap the tubes and mix by inversion. Place on a gentle mechanical shaker for 30 minutes.[9] d. Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the collagen-dye complex.[9] e. Carefully invert the tubes to decant and discard the supernatant, taking care not to disturb the pellet.[9]

  • Dye Release and Quantification: a. Add 1.0 mL of Alkali Reagent to each tube to dissolve the pellet. b. Vortex until the pellet is fully dissolved and the solution is clear. c. Transfer 200 µL of the solution from each tube to a 96-well plate. d. Read the absorbance at 556 nm using a microplate reader.[4]

  • Data Analysis: a. Subtract the absorbance of the reagent blank from all readings. b. Plot the standard curve (absorbance vs. collagen concentration). c. Use the standard curve to determine the concentration of soluble collagen in your samples.

Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: Recommended GHK-Cu Concentration Ranges for In Vitro Studies

Cell TypeApplicationEffective Concentration RangeReference
Human Dermal FibroblastsCollagen & Elastin Production0.01 nM - 100 nM[6]
Human KeratinocytesProliferation & Migration0.1 µM - 10 µM[9]
Human Mesenchymal Stem CellsTrophic Factor Secretion0.1 µM - 10 µM
Lung Fibroblasts (COPD)Restoration of FunctionNot specified[10]

Table 2: Example Data from a Cell Proliferation (MTT) Assay

GHK-Cu ConcentrationAbsorbance (570 nm) (Mean ± SD)% Proliferation vs. Control
Control (0 nM)0.85 ± 0.05100%
1 nM0.92 ± 0.06108%
10 nM1.05 ± 0.07124%
100 nM1.15 ± 0.08135%
1 µM1.20 ± 0.09141%
10 µM1.18 ± 0.08139%

Experimental Workflow Visualization

The following diagram provides a logical workflow for assessing the bioactivity of GHK-Cu in a typical cell culture experiment.

GHK_Cu_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_assay 3. Bioactivity Assays cluster_analysis 4. Data Analysis Reconstitute Reconstitute Lyophilized GHK-Cu (1 mg/mL Stock in Bacteriostatic Water) Prepare_Working Prepare Working Solutions (nM to µM range in Culture Medium) Reconstitute->Prepare_Working Treat_Cells Treat Cells with GHK-Cu (24-96 hours) Prepare_Working->Treat_Cells Seed_Cells Seed Cells (e.g., Fibroblasts, Keratinocytes) Seed_Cells->Treat_Cells MTT Cell Proliferation (MTT) Treat_Cells->MTT Scratch Cell Migration (Scratch Assay) Treat_Cells->Scratch Collagen ECM Synthesis (Sircol™ Assay) Treat_Cells->Collagen Acquire_Data Data Acquisition (Plate Reader, Microscopy) MTT->Acquire_Data Scratch->Acquire_Data Collagen->Acquire_Data Analyze Quantify & Normalize (% of Control) Acquire_Data->Analyze Interpret Interpret Results Analyze->Interpret

Caption: General Experimental Workflow for GHK-Cu.

Conclusion and Future Directions

GHK-Cu is a potent, naturally occurring peptide with a wide array of regenerative and protective effects, making it an invaluable tool for cell culture research. Its ability to modulate gene expression and influence key cellular pathways provides a powerful mechanism for promoting cell growth, migration, and tissue remodeling. The protocols outlined in this guide offer a robust framework for investigating the bioactivity of GHK-Cu in various cell types and applications. As research continues, a deeper understanding of its complex mechanisms will undoubtedly pave the way for novel therapeutic strategies in regenerative medicine and drug development.

References

  • Our Lab's Protocol for Reconstituting GHK-Cu 100mg. (2025, December 1). Real Peptides. Retrieved January 16, 2026, from [Link]

  • How to reconstitute Glycyl-Histidyl-Lysine-Copper (GHK-Cu)? (2025, November 15). Dr. Oracle. Retrieved January 16, 2026, from [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). Protocol Online. Retrieved January 16, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 16, 2026, from [Link]

  • Pickart, L., & Margolina, A. (2018). GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration. BioMed Research International, 2018, 6481082. [Link]

  • Hu, S., et al. (2017). GHK-Cu-liposomes accelerate scald wound healing in mice by promoting cell proliferation and angiogenesis. Wound Repair and Regeneration, 25(4), 637-646. [Link]

  • GHK-Cu (100 mg Vial) Dosage Protocol. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pickart, L., Vasquez-Soltero, J. M., & Margolina, A. (2015). GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes. Cosmetics, 2(3), 236-247. [Link]

  • Pickart, L., Vasquez-Soltero, J. M., & Margolina, A. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences, 19(7), 1987. [Link]

  • Sircol Soluble Assay manual. (n.d.). Interchim. Retrieved January 16, 2026, from [Link]

  • Scratch Assay protocol. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sircol 2.0 Product Manual - 150923. (n.d.). BioVendor. Retrieved January 16, 2026, from [Link]

  • Jose, S., Hughbanks, M. L., Binder, B. Y. K., Ingavle, G. C., & Leach, J. K. (2014). Enhanced trophic factor secretion by mesenchymal stem/stromal cells with Glycine-Histidine-Lysine (GHK)-modified alginate hydrogels. Acta Biomaterialia, 10(5), 1955–1964. [Link]

  • GHK-Cu Peptide Therapy: The Definitive Clinical Guide to Gene Modulation, Protocols, and Efficacy. (n.d.). iPharma Pharmacy. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols: Histidyl-Glycine as a pH-Responsive Element in Smart Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of pH-Responsive Hydrogels for Targeted Drug Delivery

Hydrogels, with their three-dimensional polymeric networks and high water content, have emerged as a versatile platform for a multitude of biomedical applications, including targeted drug delivery and tissue engineering.[1][2] Among these, "smart" hydrogels that respond to specific environmental stimuli offer an enhanced level of control over the release of therapeutic agents.[3] This guide focuses on the design and application of pH-responsive hydrogels, with a particular emphasis on the use of the dipeptide histidyl-glycine (His-Gly) as a highly effective pH-sensitive element.

The unique properties of the imidazole ring in the histidine residue of His-Gly make it an exceptional candidate for conferring pH-responsiveness. With a pKa value of approximately 6.0, the imidazole group undergoes protonation and deprotonation in response to small shifts in pH around physiological conditions.[4] This change in ionization state leads to alterations in electrostatic interactions within the hydrogel network, triggering a macroscopic change in swelling and, consequently, the release of an encapsulated drug.[4][5] This characteristic is particularly advantageous for targeting diseased tissues, such as tumors or sites of inflammation, which often exhibit a more acidic microenvironment compared to healthy tissues.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of His-Gly-based pH-responsive hydrogels. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the interpretation of results.

The Science Behind Histidyl-Glycine's pH-Responsiveness: A Mechanistic Overview

The pH-responsive behavior of hydrogels containing histidyl-glycine is fundamentally governed by the protonation state of the imidazole ring of the histidine residue. The pKa of this group is in a physiologically relevant range, allowing for a sharp response to the pH changes often associated with pathological conditions.[4][6]

At a physiological pH of 7.4, which is above the pKa of the imidazole ring, the histidine residue is predominantly in a neutral, deprotonated state.[5] In this state, attractive interactions, such as hydrogen bonding and hydrophobic interactions, can dominate, leading to a more compact hydrogel network.[7] However, in an acidic environment (pH < 6.0), the imidazole ring becomes protonated, acquiring a positive charge.[8] This leads to electrostatic repulsion between the positively charged histidine residues within the polymer network.[4][5] This repulsion forces the polymer chains apart, allowing for increased water uptake and significant swelling of the hydrogel.[3][9]

This pH-triggered swelling is the primary mechanism for the controlled release of encapsulated drugs. In the collapsed state at neutral pH, the drug is effectively trapped within the dense polymer network. Upon encountering an acidic environment, the hydrogel swells, increasing the mesh size of the network and facilitating the diffusion-controlled release of the therapeutic agent.[10]

pH_Responsive_Mechanism cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 6.0) Neutral_Hydrogel Collapsed Hydrogel (His-Gly Uncharged) Drug_Trapped Drug Encapsulated Neutral_Hydrogel->Drug_Trapped Low Release Acidic_Hydrogel Swollen Hydrogel (His-Gly Protonated, +ve charge) Neutral_Hydrogel->Acidic_Hydrogel pH Decrease Acidic_Hydrogel->Neutral_Hydrogel pH Increase Drug_Released Drug Released Acidic_Hydrogel->Drug_Released High Release

Caption: Mechanism of pH-responsive swelling and drug release in His-Gly hydrogels.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Synthesis of a Histidyl-Glycine Containing pH-Responsive Hydrogel

This protocol describes the synthesis of a pH-responsive hydrogel incorporating histidyl-glycine via free-radical polymerization.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • Histidyl-glycine (His-Gly)

  • N,N'-methylenebis(acrylamide) (MBA) as a cross-linker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • In a flask, dissolve NIPAM and His-Gly in deionized water to the desired molar ratio. A typical starting point is a 90:10 molar ratio of NIPAM to His-Gly.

    • Add the cross-linker, MBA, to the solution. The concentration of the cross-linker will influence the mechanical properties of the hydrogel; a common starting concentration is 1-2 mol% relative to the total monomer concentration.

    • Stir the solution at room temperature until all components are fully dissolved.

  • Initiation of Polymerization:

    • Degas the monomer solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator, APS, to the solution and mix gently.

    • Add the accelerator, TEMED, to initiate the polymerization reaction. The solution will become viscous and eventually form a gel.

  • Gelation and Purification:

    • Pour the solution into a mold of the desired shape (e.g., a petri dish or cylindrical molds).

    • Allow the polymerization to proceed at room temperature for 24 hours.

    • After gelation, immerse the hydrogel in a large volume of deionized water for 3-5 days, changing the water daily, to remove any unreacted monomers and other impurities.

  • Drying and Storage:

    • The purified hydrogel can be used in its swollen state or dried for later use.

    • To dry, freeze the hydrogel and then lyophilize it until a constant weight is achieved.

    • Store the dried hydrogel in a desiccator at room temperature.

Hydrogel_Synthesis_Workflow Start Start Prepare_Monomer_Solution 1. Prepare Monomer Solution (NIPAM, His-Gly, MBA) Start->Prepare_Monomer_Solution Degas_Solution 2. Degas with Nitrogen Prepare_Monomer_Solution->Degas_Solution Initiate_Polymerization 3. Add APS and TEMED Degas_Solution->Initiate_Polymerization Gelation 4. Allow to Gel in Mold Initiate_Polymerization->Gelation Purify_Hydrogel 5. Purify by Dialysis/Washing Gelation->Purify_Hydrogel Dry_Hydrogel 6. Lyophilize to Dry Purify_Hydrogel->Dry_Hydrogel End End Dry_Hydrogel->End

Caption: Workflow for the synthesis of a His-Gly containing hydrogel.

Protocol 2: Characterization of pH-Responsive Swelling Behavior

This protocol details the procedure for quantifying the swelling behavior of the synthesized hydrogel at different pH values.[11][12][13]

Materials:

  • Dried hydrogel discs of known weight and dimensions

  • Buffer solutions of various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Analytical balance

  • Incubator or water bath set at 37°C

Procedure:

  • Initial Measurement:

    • Weigh the dried hydrogel discs accurately (Wd).

  • Swelling Study:

    • Immerse each dried hydrogel disc in a separate vial containing a buffer solution of a specific pH.

    • Incubate the vials at 37°C.

  • Data Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove a hydrogel disc from its buffer solution.

    • Gently blot the surface with filter paper to remove excess water.

    • Weigh the swollen hydrogel (Ws).

    • Return the hydrogel to its respective buffer solution.

  • Calculation of Swelling Ratio:

    • Continue the measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

    • Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

  • Data Analysis:

    • Plot the swelling ratio as a function of time for each pH value to determine the swelling kinetics.

    • Plot the equilibrium swelling ratio as a function of pH to visualize the pH-responsiveness of the hydrogel.

Data Presentation: Swelling Characteristics

pHEquilibrium Swelling Ratio (%)Time to Equilibrium (hours)
5.0125010
6.0102012
7.045018
7.438024
8.035024

Note: The data presented in this table is illustrative and will vary depending on the specific hydrogel formulation.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol outlines the methodology for loading a model drug into the hydrogel and evaluating its pH-triggered release profile.[14][15][16]

Materials:

  • Dried hydrogel discs

  • Model drug (e.g., doxorubicin, naproxen)[17]

  • Buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5)

  • UV-Vis spectrophotometer or HPLC

  • Shaking incubator

Procedure:

  • Drug Loading (Swelling-Diffusion Method): [14][15]

    • Prepare a solution of the model drug in a suitable solvent (e.g., PBS at pH 7.4).

    • Immerse the pre-weighed dried hydrogel discs in the drug solution.

    • Allow the hydrogels to swell in the drug solution for 48-72 hours at room temperature with gentle shaking to achieve maximum drug loading.

    • After loading, remove the hydrogels, rinse briefly with deionized water to remove surface-adhered drug, and dry them (e.g., by lyophilization).

  • Determination of Drug Loading Content:

    • Weigh the drug-loaded dried hydrogel.

    • To determine the amount of drug loaded, a known weight of the drug-loaded hydrogel can be dissolved in a suitable solvent, and the drug concentration can be measured using a UV-Vis spectrophotometer or HPLC against a standard curve.

  • In Vitro Drug Release Study: [16]

    • Place a drug-loaded hydrogel disc in a vial containing a known volume of release medium (e.g., PBS at pH 7.4 or pH 5.5).

    • Place the vials in a shaking incubator at 37°C.

    • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release as a function of time for each pH condition.

Data Presentation: Drug Release Kinetics

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1515
41240
82065
122580
243092

Note: The data presented in this table is illustrative and will vary depending on the hydrogel formulation and the specific drug used.[17]

Drug_Release_Workflow Start Start Load_Drug 1. Load Drug into Hydrogel Start->Load_Drug Place_In_Release_Medium 2. Place in Release Medium (pH 7.4 & 5.5) Load_Drug->Place_In_Release_Medium Incubate 3. Incubate at 37°C with Shaking Place_In_Release_Medium->Incubate Sample_Collection 4. Collect Aliquots at Time Intervals Incubate->Sample_Collection Analyze_Drug_Concentration 5. Analyze Drug Concentration Sample_Collection->Analyze_Drug_Concentration Plot_Release_Profile 6. Plot Cumulative Release vs. Time Analyze_Drug_Concentration->Plot_Release_Profile End End Plot_Release_Profile->End

Caption: Experimental workflow for drug loading and in vitro release studies.

Applications and Future Perspectives

Hydrogels incorporating histidyl-glycine as a pH-responsive element hold significant promise for a wide range of biomedical applications. Their ability to trigger drug release in acidic environments makes them particularly suitable for:

  • Cancer Therapy: Targeting the acidic tumor microenvironment to deliver chemotherapeutic agents directly to cancer cells, thereby reducing systemic toxicity.[3]

  • Inflammatory Diseases: Delivering anti-inflammatory drugs to sites of inflammation, such as in inflammatory bowel disease or arthritis.

  • Wound Healing: Controlled release of growth factors or antimicrobial agents to promote tissue regeneration and prevent infection in wound dressings.[2]

  • Oral Drug Delivery: Protecting acid-sensitive drugs from the harsh environment of the stomach and releasing them in the more neutral pH of the intestine.[18]

Future research in this area will likely focus on the development of multi-responsive hydrogels that can respond to a combination of stimuli (e.g., pH and temperature) for even more precise control over drug delivery. Furthermore, the incorporation of specific targeting ligands onto the hydrogel backbone can enhance their accumulation at the desired site of action.

Conclusion

The use of histidyl-glycine as a pH-responsive element provides a robust and versatile strategy for the design of smart hydrogels for controlled drug delivery. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of these advanced biomaterials. By understanding the underlying mechanisms and following systematic experimental procedures, scientists can develop innovative hydrogel-based therapies with improved efficacy and reduced side effects.

References

  • Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. ACS Publications. Available at: [Link]

  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. MDPI. Available at: [Link]

  • Hydrogels formed by L-histidine derivatives with highly selective release for charged dyes. ResearchGate. Available at: [Link]

  • Histidine-Containing Amphiphilic Peptide-Based Non-Cytotoxic Hydrogelator with Antibacterial Activity and Sustainable Drug Release. PubMed. Available at: [Link]

  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. MDPI. Available at: [Link]

  • Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. N.R. Aluru's group at UIUC. Available at: [Link]

  • Antibacterial and Cytocompatible pH-Responsive Peptide Hydrogel. PubMed Central. Available at: [Link]

  • pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. MDPI. Available at: [Link]

  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate. Available at: [Link]

  • pH-Sensitive Hydrogels Fabricated with Hyaluronic Acid as a Polymer for Site-Specific Delivery of Mesalamine. ACS Publications. Available at: [Link]

  • Structure and Properties of the Hydrogel-Forming Tripeptide Glycyl-histidyl-glycine with Varying Sample Composition. Drexel University. Available at: [Link]

  • Hydrogels and Their Applications in Targeted Drug Delivery. PubMed Central. Available at: [Link]

  • Equilibrium swelling and kinetics of pH-responsive hydrogels: Models, experiments, and simulations. ResearchGate. Available at: [Link]

  • Functional Hydrogels and Their Application in Drug Delivery, Biosensors, and Tissue Engineering. SciSpace. Available at: [Link]

  • Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. IEEE Xplore. Available at: [Link]

  • Antibacterial and Cytocompatible pH-Responsive Peptide Hydrogel. ResearchGate. Available at: [Link]

  • pH Sensitive Pluronic Acid/Agarose-Hydrogels as Controlled Drug Delivery Carriers: Design, Characterization and Toxicity Evaluation. PubMed Central. Available at: [Link]

  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. RSC Publishing. Available at: [Link]

  • pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. National Institutes of Health. Available at: [Link]

  • Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Taylor & Francis Online. Available at: [Link]

  • 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. RSC Publishing. Available at: [Link]

  • Advances in Hydrogel-Based Drug Delivery Systems. MDPI. Available at: [Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI. Available at: [Link]

  • Field Responsive Swelling of Poly(Methacrylic Acid) Hydrogel—Isothermal Kinetic Analysis. MDPI. Available at: [Link]

  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. MDPI. Available at: [Link]

  • Amino acid structure and classifications. Khan Academy. Available at: [Link]

Sources

Application Notes & Protocols: Self-Assembly of Glycine-Histidine Dipeptides for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The field of biomaterials is increasingly driven by the principle of molecular self-assembly, where simple, biologically-derived building blocks spontaneously organize into complex, functional nanostructures.[1] Among these, short peptides have emerged as exceptionally versatile components due to their inherent biocompatibility, chemical tunability, and low cost.[2][3] This guide focuses on the Glycine-Histidine (Gly-His) dipeptide, a minimalist yet powerful building block for creating advanced, stimuli-responsive biomaterials.

The elegance of the Gly-His system lies in its constituent amino acids. Glycine, the simplest amino acid, provides structural flexibility, while histidine offers a unique combination of properties: its imidazole side chain can chelate metal ions and, most importantly, its protonation state is sensitive to pH changes within a physiologically relevant range (pKa ≈ 6.0).[4][5] This pH-responsiveness acts as a molecular "switch," allowing for precise control over the self-assembly process, transitioning the dipeptides from a soluble, monomeric state to an assembled, hydrogel state.[6]

This document serves as an in-depth technical guide, moving beyond simple instructions to explain the underlying scientific principles. We provide validated protocols for inducing and characterizing Gly-His self-assembly and detail its application in key areas such as pH-responsive drug delivery and 3D cell culture for tissue engineering.

Section 1: Fundamental Principles of Gly-His Self-Assembly

The transition of Gly-His dipeptides from a disordered, soluble state to an ordered, supramolecular structure is governed by a delicate balance of non-covalent interactions.[7] Understanding these forces is critical for designing and troubleshooting experiments.

1.1 Key Driving Forces
  • Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, is the primary driver of self-assembly, forming extensive hydrogen bond networks that lead to the formation of stable β-sheet-like structures.[3][4]

  • Hydrophobic Interactions: The protonation state of histidine's imidazole ring is the master regulator of Gly-His assembly. At neutral or slightly alkaline pH (>6.0), the imidazole ring is deprotonated and neutral, increasing its hydrophobicity. This change drives the peptides to assemble, sequestering the now-hydrophobic histidine residues away from water.[6][8]

  • Electrostatic Interactions: At acidic pH (<6.0), the imidazole ring becomes protonated, acquiring a positive charge. The resulting electrostatic repulsion between adjacent dipeptides destabilizes the assembled structures, promoting their disassembly into soluble monomers.[9] This reversible behavior is the cornerstone of its use in "smart" biomaterials.

1.2 The Critical Role of pH as a Molecular Switch

The pH-dependent protonation of the histidine residue is the primary stimulus used to control the assembly and disassembly of Gly-His nanostructures. This transition is not merely a laboratory curiosity; it occurs within a pH range that is highly relevant to biological systems, such as the acidic microenvironment of tumors or the interior of cellular endosomes.[5][9] This property allows for the design of materials that are stable at physiological pH (≈7.4) but can be triggered to change their structure or release a payload in a diseased or subcellular environment.

G cluster_0 Acidic pH (< 6.0) cluster_1 Physiological pH (> 6.0) Disassembled Soluble Gly-His Monomers (+ Charged Histidine) Assembled Self-Assembled Hydrogel (Neutral Histidine) Disassembled->Assembled  Increase pH (Deprotonation) Assembled->Disassembled  Decrease pH (Protonation)  

Caption: pH-triggered reversible self-assembly of Gly-His dipeptides.

Section 2: Protocols for Preparation and Characterization

Reproducibility in self-assembly studies hinges on carefully controlled starting conditions. The following protocols provide a validated workflow for creating and analyzing Gly-His biomaterials.

Protocol 2.1: Preparation of Monomeric Gly-His Stock Solution

Rationale: Peptides, especially after lyophilization, can exist in pre-aggregated states. This "thermal history" leads to inconsistent kinetics and final structures. Treatment with a strong organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) effectively breaks these aggregates, ensuring a true monomeric starting population.[10]

Methodology:

  • Weigh the desired amount of Gly-His dipeptide powder into a sterile glass vial.

  • Add HFIP to dissolve the peptide completely at a concentration of 10-20 mg/mL.

  • Vortex briefly to ensure full dissolution.

  • Remove the HFIP by evaporation under a gentle stream of nitrogen gas or by using a vacuum concentrator (e.g., SpeedVac). A thin, transparent peptide film should form at the bottom of the vial.

  • Ensure the film is completely dry by placing the open vial in a vacuum desiccator for at least 4 hours.

  • The resulting monomeric peptide film can be stored at -20°C under desiccation until needed.

Protocol 2.2: pH-Induced Self-Assembly of Gly-His Hydrogels

Rationale: This protocol utilizes a pH shift to trigger the self-assembly of monomeric Gly-His into a macroscopic hydrogel. A buffer is used to precisely control the final pH, which dictates the gelation process.

Materials:

  • Monomeric Gly-His film (from Protocol 2.1)

  • Sterile deionized water

  • Buffer solution (e.g., 10X Phosphate-Buffered Saline, PBS, pH 7.4)

Methodology:

  • Reconstitute the monomeric Gly-His film in sterile deionized water to a desired final concentration (e.g., for a 1% w/v gel, add water to reach 90% of the final volume). The initial solution will be slightly acidic.

  • Gently swirl or pipette to dissolve the film completely. Avoid vigorous vortexing to prevent premature aggregation.

  • To initiate gelation, add 1/10th of the final volume of 10X PBS (pH 7.4) to bring the final pH to ~7.4.

  • Mix gently by inverting the vial 2-3 times.

  • Allow the solution to stand undisturbed at room temperature. Gelation should occur within 10-60 minutes, depending on the concentration.

  • Confirm gelation by inverting the vial; a stable hydrogel will not flow.

Protocol 2.3: Characterization of Self-Assembled Structures

Rationale: A multi-faceted characterization approach is essential to confirm the morphology, secondary structure, and mechanical integrity of the resulting biomaterial.

2.3.1: Morphological Analysis (Scanning Electron Microscopy - SEM)

  • Place a small sample of the hydrogel on a silicon wafer or glass coverslip.

  • Fix the gel structure using a 2.5% glutaraldehyde solution for 1 hour.

  • Dehydrate the sample through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100% ethanol, 15 minutes each).

  • Perform critical point drying to preserve the 3D nanostructure.

  • Sputter-coat the dried sample with a thin layer of conductive metal (e.g., gold-palladium).[4]

  • Image the sample using an SEM to visualize the nanofibrous network of the hydrogel.[3][4]

2.3.2: Secondary Structure Analysis (Fourier-Transform Infrared Spectroscopy - FTIR)

  • Place a small amount of the hydrogel onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum, paying close attention to the Amide I region (1600-1700 cm⁻¹).

  • A strong peak between 1620-1640 cm⁻¹ is indicative of β-sheet formation, a hallmark of dipeptide self-assembly.[4]

2.3.3: Rheological Characterization

  • Transfer the hydrogel sample to the plate of a rheometer.

  • Perform an oscillatory frequency sweep at a low strain (e.g., 0.5-1%) to determine the storage modulus (G') and loss modulus (G'').

  • For a stable hydrogel, G' should be significantly higher than G'', indicating solid-like behavior.[6][11]

G cluster_0 Preparation cluster_1 Characterization start Gly-His Powder monomer Create Monomeric Film (Protocol 2.1) start->monomer gel Induce Self-Assembly (Protocol 2.2) monomer->gel char Characterize Hydrogel (Protocol 2.3) gel->char sem SEM (Morphology) char->sem ftir FTIR (Secondary Structure) char->ftir rheo Rheology (Mechanical Properties) char->rheo

Caption: Experimental workflow from peptide preparation to characterization.

Section 3: Application Notes & Protocols

The unique properties of Gly-His hydrogels make them suitable for a range of biomedical applications.

Application 3.1: pH-Responsive Drug Delivery

Concept: The hydrogel network can physically entrap therapeutic molecules. The pH-triggered disassembly of the network in acidic environments (like a tumor) provides a mechanism for targeted, on-demand drug release.[2][9]

Protocol 3.1.1: Encapsulation and Release of Doxorubicin (Dox)

  • Prepare a monomeric Gly-His film as described in Protocol 2.1.

  • Prepare a stock solution of Doxorubicin (a fluorescent anti-cancer drug) in sterile water.

  • Reconstitute the Gly-His film in the Dox solution to the desired final peptide and drug concentrations.

  • Trigger gelation by adding 10X PBS (pH 7.4) as described in Protocol 2.2. The Dox will be entrapped within the resulting red-colored hydrogel.

  • To measure release, add a volume of release buffer (e.g., PBS at pH 7.4 or Acetate Buffer at pH 5.5) on top of the hydrogel.

  • At specified time points, collect the supernatant (release buffer) and replace it with fresh buffer.

  • Quantify the amount of Dox released by measuring its fluorescence (Excitation: ~480 nm, Emission: ~590 nm) and compare it to a standard curve.

Application 3.2: Scaffolds for Tissue Engineering

Concept: Gly-His hydrogels are highly hydrated, porous, and biocompatible, mimicking key aspects of the natural extracellular matrix (ECM). This makes them excellent scaffolds for 3D cell culture and tissue regeneration applications.[12][13]

Protocol 3.2.1: 3D Fibroblast Culture in Gly-His Hydrogels

  • Prepare a sterile monomeric Gly-His film in a vial.

  • Trypsinize and count fibroblasts (e.g., L929 or NIH/3T3). Resuspend the cells in their culture medium at a concentration 10 times the desired final density.

  • Reconstitute the Gly-His film with sterile, buffer-free water.

  • In a sterile environment, mix 9 parts of the Gly-His solution with 1 part of the concentrated cell suspension.

  • Immediately add 1/10th of the total volume of 10X PBS to trigger gelation, gently pipetting to ensure even cell distribution.

  • Dispense the cell-peptide solution into a multi-well plate and allow it to set at 37°C for 30-60 minutes.

  • Once gelled, add culture medium on top of the hydrogels.

  • Culture the cells for the desired period, assessing viability using assays like the Live/Dead™ Viability/Cytotoxicity Kit.

Section 4: Data Interpretation and Troubleshooting
4.1 Table of Expected Quantitative Data
ParameterTechniqueTypical ValueSignificance
Storage Modulus (G') Rheology100 - 10,000 PaIndicates gel stiffness; higher values mean a stronger gel.[11]
β-Sheet Peak FTIR1620 - 1640 cm⁻¹Confirms the formation of the underlying secondary structure.[4]
Fiber Diameter SEM / TEM20 - 100 nmCharacterizes the nanoscale architecture of the hydrogel network.
Drug Release Fluorimetry>70% at pH 5.5 vs <30% at pH 7.4 (24h)Demonstrates pH-responsive payload delivery.
Cell Viability Live/Dead Assay>90%Confirms the biocompatibility of the hydrogel scaffold.[4]
4.2 Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No Gel Formation - Peptide concentration too low.- Incomplete removal of HFIP.- Incorrect final pH.- Increase peptide concentration.- Ensure the monomeric film is completely dry.- Verify the pH of the final solution.
Inconsistent Gel Times - Pre-aggregation of peptide stock.- Temperature fluctuations.- Always start from a freshly prepared monomeric film (Protocol 2.1).- Perform gelation at a controlled temperature.
Low Cell Viability - Residual traces of organic solvent (HFIP).- Osmotic shock or incorrect pH.- Ensure exhaustive drying of the monomeric film.- Use isotonic buffers (like PBS) to trigger gelation.
Precipitation Instead of Gelation - Peptide concentration is too high.- Ionic strength is too high (salt concentration).- Reduce the peptide concentration.- Use a lower concentration of buffer to trigger gelation.
Conclusion

The Glycine-Histidine dipeptide represents a powerful example of how simple molecular designs can lead to sophisticated, functional biomaterials. Its inherent biocompatibility and, most notably, its sharp pH-responsiveness, provide researchers with a high degree of control over material properties. The protocols and principles outlined in this guide offer a robust framework for harnessing Gly-His self-assembly to develop next-generation platforms for drug delivery, tissue engineering, and biosensing. By understanding the causality behind each experimental choice, from monomer preparation to application-specific workflows, researchers can effectively innovate and adapt this versatile system to meet diverse scientific challenges.

References
  • ProQuest. (n.d.). Peptide Self-Assembled Nanostructures for Drug Delivery Applications.
  • Nano Letters. (n.d.). Qualitative Mapping of Structurally Different Dipeptide Nanotubes.
  • MDPI. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications.
  • Kıymacı, M. E., et al. (2020). Antioxidative, Cytotoxic, and Antibacterial Properties of Self-assembled Glycine-histidine-based Dipeptides with or Without Silver Nanoparticles in Bio-inspired Film. Arhiv za higijenu rada i toksikologiju.
  • Leite, D. M., et al. (n.d.). Peptide Self-Assemblies for Drug Delivery. University of Portsmouth.
  • ResearchGate. (n.d.). SEM image of self-assembled Gly-His dipeptide films in various solvents.
  • Gnanasekaran, K., et al. (n.d.). Dipeptide Nanostructure Assembly and Dynamics via in situ Liquid-Phase Electron Microscopy. NIH.
  • PubMed. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials.
  • RSC Publishing. (2022). Self-assembled dipeptide based fluorescent nanoparticles as a platform for developing cellular imaging probes and targeted drug delivery chaperones.
  • ACS Publications. (2023). Peptide Self-Assembled Nanocarriers for Cancer Drug Delivery.
  • ResearchGate. (2017). Peptide Self-Assembled Nanostructures for Drug Delivery Applications.
  • NIH. (n.d.). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals.
  • PubMed. (n.d.). Peptide-based biosensors.
  • NIH. (n.d.). Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials.
  • Drexel University. (n.d.). Structure and Properties of the Hydrogel-Forming Tripeptide Glycyl-histidyl-glycine with Varying Sample Composition.
  • ResearchGate. (2017). Self-assembling pepitde: Are there some basic protocols to start?.
  • Hesser, M. (2020). Structure and Properties of the Hydrogel-Forming Tripeptide Glycyl-histidyl-glycine with Varying Sample Composition.
  • Frontiers. (n.d.). Self-Assembly Dipeptide Hydrogel: The Structures and Properties.
  • MDPI. (n.d.). Self-Assembling Peptides: From Design to Biomedical Applications.
  • PubMed. (2011). Microscopic characterization of peptide nanostructures.
  • NIH. (n.d.). Amphiphilic Histidine-Based Oligopeptides Exhibit pH-Reversible Fibril Formation.
  • UCL Discovery. (n.d.). On the Self-Assembly of pH-Sensitive Histidine-Based Copolypeptides.
  • PubMed. (n.d.). Recent advances in the peptide-based biosensor designs.
  • Drexel University. (n.d.). Glycine-X-Glycine Peptide Gels: Self-Assembly Mechanism and Rheological Properties.
  • UCL Discovery. (n.d.). On the Self-Assembly of pH-Sensitive Histidine-Based Copolypeptides.
  • MDPI. (n.d.). Recent Advances on Peptide-Based Biosensors and Electronic Noses for Foodborne Pathogen Detection.
  • Beilstein Journals. (n.d.). Self-assembly of amino acids toward functional biomaterials.
  • ACS Publications. (2024). Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release.
  • ACS Publications. (2021). Amphiphilic Histidine-Based Oligopeptides Exhibit pH-Reversible Fibril Formation.
  • NIH. (2023). pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications.
  • ResearchGate. (n.d.). Histidine as a key modulator of molecular self-assembly: Peptide-based supramolecular materials inspired by biological systems.
  • NIH. (n.d.). Hydrogel scaffolds for tissue engineering: Progress and challenges.
  • NIH. (n.d.). Smart Hydrogels in Tissue Engineering and Regenerative Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dicarbobenzyloxy-L-histidyl Glycine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of dicarbobenzyloxy-L-histidyl glycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this dipeptide synthesis, improve yields, and troubleshoot common experimental hurdles. My approach is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your work.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems you may encounter during the synthesis.

Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I investigate them?

Answer: Low yield is a frequent issue that can stem from several points in the synthetic pathway. A systematic investigation is key.

  • Incomplete Coupling: The formation of the peptide bond may not have gone to completion.

    • How to Investigate: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (the protected histidine and glycine methyl ester). Incomplete reactions will show persistent starting material spots. For a more quantitative view, a small aliquot can be analyzed by HPLC.

    • Causality: Inefficient activation of the carboxylic acid or steric hindrance can slow down the reaction. The coupling reagents themselves can also decompose if moisture is present or if they are old.

  • Side Reactions: The most common side reaction in DCC-mediated couplings is the formation of an N-acylurea byproduct.[1][2]

    • How to Investigate: This byproduct is often difficult to separate from the desired product due to similar polarities. It can sometimes be observed by HPLC as a significant peak near your product peak, or by NMR spectroscopy.

    • Causality: The highly reactive O-acylisourea intermediate, formed when DCC activates the carboxylic acid, can rearrange to the more stable, unreactive N-acylurea before the amine component (glycine methyl ester) has a chance to attack.[3] This is especially problematic if the amine is not sufficiently nucleophilic or is present in low concentration.

  • Difficult Purification: Yield can be lost during workup and purification, especially if the product has some water solubility or if byproducts are difficult to remove.

    • How to Investigate: Analyze both your desired organic phase and the aqueous washes by TLC or HPLC after the workup. If product is found in the aqueous layer, your extraction protocol needs adjustment. If you are struggling to separate the product from dicyclohexylurea (DCU), see the specific troubleshooting question below.

Question: I'm having extreme difficulty removing the dicyclohexylurea (DCU) byproduct from my product.

Answer: The removal of DCU, the byproduct of DCC, is a classic challenge in peptide synthesis due to its variable solubility.

  • Primary Strategy - Filtration: DCU is famously insoluble in many common organic solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile, but it is not completely insoluble.[4] The standard procedure is to concentrate the reaction mixture and then add a solvent in which your product is soluble but DCU is not, prompting DCU to precipitate.

    • Pro-Tip: After adding the precipitation solvent, cool the mixture to 0°C or even -20°C for several hours. This will significantly decrease the solubility of DCU and maximize its precipitation before filtration.

  • Alternative Solvents: If your product is also poorly soluble and co-precipitates with DCU, you may need to experiment with different solvent systems. Sometimes, a minimal amount of a more polar solvent like DMF can keep the product in solution while the bulk of the DCU crashes out.

  • Final Resort - Chromatography: If filtration fails, flash column chromatography is your most effective option. A silica gel column using a gradient of ethyl acetate in hexanes or methanol in DCM can effectively separate the dipeptide from the less polar DCU.

Question: My final product analysis shows a significant impurity peak by HPLC. What is it likely to be?

Answer: Besides unreacted starting materials and the N-acylurea discussed above, the primary suspect is a diastereomer of your product resulting from racemization.

  • Racemization of Histidine: Histidine is one of the amino acids most prone to racemization during peptide coupling.[5][6] The imidazole side chain can act as an intramolecular base, abstracting the alpha-proton to form an oxazolone intermediate, which readily racemizes.[2]

  • How to Confirm: Racemization can be confirmed by chiral HPLC analysis, which can separate the desired L-L dipeptide from the L-D diastereomer.

  • Prevention is Key:

    • Temperature Control: Perform the activation step (addition of DCC) and the coupling at 0°C. Low temperatures drastically slow the rate of racemization.

    • Use of Additives: The most effective way to prevent racemization is to use an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester. This new intermediate is less reactive than the O-acylisourea, which gives it more time to find the amine component, and it is structured in a way that is far less prone to racemization.[2]

Section 2: Frequently Asked Questions (FAQs)

Question: What is the optimal coupling strategy for this dipeptide?

Answer: For a balance of cost-effectiveness and efficiency, the use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-Hydroxybenzotriazole (HOBt) is the gold standard. DCC is an effective dehydrating agent that facilitates amide bond formation[3], while HOBt serves two critical functions: it accelerates the coupling reaction and, most importantly, acts as a racemization suppressant.[2] While more modern coupling reagents like HATU or HBTU exist and can be more efficient, the DCC/HOBt system is robust and well-documented for this type of synthesis.

Question: Why is it essential to protect the imidazole side chain of histidine?

Answer: The imidazole ring of histidine contains a nucleophilic nitrogen atom.[7] Leaving it unprotected during the coupling step would invite several side reactions. The side chain could compete with the glycine methyl ester in attacking the activated carboxylic acid, leading to undesired chain branching or oligomerization. Furthermore, the unprotected imidazole ring can facilitate racemization through intramolecular base catalysis.[5] The use of a protecting group like benzyloxycarbonyl (Z or Cbz) effectively masks this nucleophilicity, ensuring the reaction proceeds cleanly.[8]

Question: What are the best practices for setting up the reaction to maximize yield?

Answer:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used. Water can react with DCC and the activated intermediates, reducing the efficiency of the reaction.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction and minimizes potential side reactions.

  • Order of Addition: The correct order is critical. First, dissolve the Nα,Nτ-bis(benzyloxycarbonyl)-L-histidine and HOBt in your solvent. Cool this solution to 0°C before adding the DCC. Allow this activation to proceed for a short period (15-30 minutes) before adding the amine component (a solution of glycine methyl ester hydrochloride and a non-nucleophilic base like N-methylmorpholine or diisopropylethylamine). This ensures the activated species is formed before the nucleophile is introduced, promoting a clean reaction.

  • Reagent Purity: Use high-purity reagents. Impurities in starting materials or solvents can lead to unexpected side products and lower yields.

Question: Which analytical techniques are essential for this synthesis?

Answer:

  • Thin Layer Chromatography (TLC): For real-time monitoring of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final product and for purification if necessary.[9][10] A C18 reversed-phase column is standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dipeptide, verifying its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and ensure the absence of impurities.

Section 3: Optimized Experimental Protocol

This protocol details the synthesis of dicarbobenzyloxy-L-histidyl glycine methyl ester via the DCC/HOBt method.

Step 1: Preparation of Glycine Methyl Ester If starting from glycine methyl ester hydrochloride, it must be neutralized just before use.

  • In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.05 eq) dropwise while stirring.

  • Stir the mixture at 0°C for 15-20 minutes. This free-base solution is used directly in the next step.

Step 2: Carboxylic Acid Activation and Coupling

  • In a separate, oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Nα,Nτ-bis(benzyloxycarbonyl)-L-histidine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C using an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred, cooled solution of the protected histidine and HOBt. A white precipitate (DCU) may begin to form.

  • Allow the activation to proceed at 0°C for 30 minutes.

  • Add the freshly prepared glycine methyl ester solution from Step 1 to the reaction mixture dropwise at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

Step 3: Work-up and Purification

  • After the reaction is complete (as monitored by TLC), cool the reaction mixture again to 0°C to maximize the precipitation of the DCU byproduct.

  • Filter the mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure dicarbobenzyloxy-L-histidyl glycine methyl ester.

Section 4: Data Summary Table

ReagentMolar EquivalentScientist's Note (Rationale)
Nα,Nτ-bis(benzyloxycarbonyl)-L-histidine1.0The limiting reagent and core carboxyl component.
Glycine Methyl Ester HCl1.0 - 1.1The amine component. A slight excess can help drive the reaction to completion.
N-Methylmorpholine (NMM)1.05A non-nucleophilic base to neutralize the HCl salt of the amine component.
N,N'-Dicyclohexylcarbodiimide (DCC)1.1The coupling agent (dehydrator). A slight excess ensures full activation.[3]
1-Hydroxybenzotriazole (HOBt)1.1The essential additive to accelerate coupling and suppress racemization.[2]

Section 5: Visual Guides

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Final Analysis prep_amine Neutralize Gly-OMe-HCl with NMM/DIPEA coupling Add Gly-OMe Solution Warm to RT, Stir Overnight prep_amine->coupling prep_acid Dissolve Z-His(Z)-OH and HOBt in DCM activation Cool to 0°C Add DCC Solution (Activate for 30 min) prep_acid->activation activation->coupling filter_dcu Cool to 0°C Filter DCU Byproduct coupling->filter_dcu extraction Aqueous Washes (Acid, Base, Brine) filter_dcu->extraction purify Dry & Concentrate Purify (Chromatography) extraction->purify analysis Characterize Product (HPLC, MS, NMR) purify->analysis

Caption: General workflow for the synthesis of dicarbobenzyloxy-L-histidyl glycine methyl ester.

Caption: Troubleshooting decision tree for diagnosing low yield issues in the dipeptide synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • Bar-Ziv, R., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Jones, J. H., & Ramage, W. I. (n.d.). Protection of Histidine Side-chains with z-Benzyloxymethyl. RSC Publishing.
  • Bar-Ziv, R., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design.
  • (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (n.d.). A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Synthetic Dipeptides.
  • PubMed. (n.d.). Purification and characterization of a new enzyme dipeptidase from human lens.
  • (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Wikipedia. (n.d.). N,N′-Dicyclohexylcarbodiimide.
  • Reddit. (2023, June 28). Peptide synthesis troubleshooting.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • sb-PEPTIDE. (n.d.). Peptide purification method development.
  • Singh, A., et al. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus.
  • (2023, May 4). Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry.

Sources

Troubleshooting ESI-MS/MS fragmentation of Gly-His

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gly-His Analysis

Introduction

Welcome to the technical support guide for the analysis of the dipeptide Glycyl-L-histidine (Gly-His) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a small, yet structurally significant molecule, Gly-His presents unique challenges and learning opportunities in MS/MS method development. Its basic histidine residue makes it readily ionizable in positive mode ESI, but achieving clean, reproducible fragmentation for sequencing or quantification requires careful optimization.

This guide is structured in a question-and-answer format to directly address common issues encountered in the lab. We will move from foundational principles—what a "good" spectrum looks like—to systematic troubleshooting of common problems such as poor fragmentation, signal loss, and interfering adducts.

Part 1: Foundational Concepts & Expected Fragmentation

Before troubleshooting, it is critical to establish a baseline for what is expected during a successful Gly-His MS/MS experiment.

Q1: What are the expected precursor and primary fragment ions for Gly-His in positive ion ESI-MS/MS?

Answer: In positive ion mode ESI, Gly-His readily forms a protonated molecule, [M+H]⁺. This ion is selected in the first stage of mass analysis (MS1) and then subjected to fragmentation via collision-induced dissociation (CID) in the collision cell.[1][2] The fragmentation of the peptide backbone primarily occurs at the amide bond, leading to the formation of b- and y-type ions .[3][4][5]

For Gly-His, the following ions are expected:

  • Precursor Ion [M+H]⁺: This is the primary ion you will select for fragmentation.

  • b-ions: These fragments contain the N-terminus of the peptide. Charge is retained on the N-terminal fragment.[3]

  • y-ions: These fragments contain the C-terminus of the peptide. Charge is retained on the C-terminal fragment.[3]

The theoretical monoisotopic masses for these key ions are summarized below.

Ion TypeSequenceChemical FormulaMonoisotopic m/z
Precursor Gly-HisC₈H₁₂N₄O₃213.0982 ([M+H]⁺)
b-ion GlyC₂H₂NO58.0288 (b₁)
y-ion HisC₆H₈N₃O₂156.0717 (y₁)

Note: The b₁ ion is often referred to as an immonium ion of Glycine, but for simplicity in this context, we classify it by its position. The true immonium ion for Histidine (m/z 110.0718) may also be observed and is a strong indicator of its presence.

Below is a diagram illustrating the fundamental fragmentation pattern.

GlyHis_Fragmentation cluster_products Precursor [Gly-His+H]⁺ m/z = 213.10 Fragment_Point CID Precursor->Fragment_Point b1_ion b₁ ion (Gly) m/z = 58.03 y1_ion y₁ ion (His) m/z = 156.07 Fragment_Point->b1_ion Fragment_Point->y1_ion

Caption: CID fragmentation of protonated Gly-His yields b₁ and y₁ ions.

Part 2: Troubleshooting Common Fragmentation Issues

This section addresses the most frequent problems researchers encounter when analyzing Gly-His.

Q2: I can see the [M+H]⁺ precursor ion, but my MS/MS spectrum shows only the precursor or very weak fragment ions. What is happening?

Answer: This is the most common issue in MS/MS and almost always points to sub-optimal collision energy .

Causality and Scientific Explanation: Collision-induced dissociation (CID) works by accelerating the precursor ion and colliding it with neutral gas molecules (like argon or nitrogen).[1][6] This collision converts some of the ion's kinetic energy into internal vibrational energy, which, if sufficient, causes bonds to break.[2] If the collision energy is too low, the precursor ion does not gain enough internal energy to fragment efficiently and will pass through the collision cell intact.

Conversely, if the energy is excessively high, the peptide can over-fragment into very small, uninformative ions, or the primary fragments can undergo secondary fragmentation, weakening the signal of the most informative b and y ions.[6]

Troubleshooting Steps:

  • Confirm Precursor Selection: Ensure the isolation window for your precursor ion (m/z 213.1) is set correctly and is not too wide or too narrow.

  • Increase Collision Energy Systematically: The optimal collision energy is dependent on the instrument, the peptide's m/z, and its charge state.[6] For a small, singly-charged peptide like Gly-His, you may need less energy than for a large, multiply-charged tryptic peptide.

    • Start with a low collision energy (e.g., 10 eV).

    • Incrementally increase the energy in steps of 2-5 eV (e.g., 10, 15, 20, 25, 30 eV).

    • Observe the MS/MS spectrum at each step. You should see the precursor ion intensity decrease while the fragment ion intensities increase, until a point where further energy increases cause the desired fragments to diminish.

  • Consider Stepped or Ramped Collision Energy: Many modern instruments allow for the application of multiple collision energies to a single precursor, which can be beneficial for capturing a wider range of fragments.[6][7]

Q3: My MS1 spectrum is dominated by an ion at m/z 235.08, not 213.10. Fragmentation of this ion gives poor results. What is this peak?

Answer: You are observing a sodium adduct of your peptide, [M+Na]⁺. Alkali metal adducts are extremely common in ESI-MS and can significantly complicate analysis.[8][9]

Causality and Scientific Explanation: ESI creates ions from evaporating charged droplets. If inorganic salts (like NaCl or KCl) are present, even at trace levels, the resulting cations can readily attach to analyte molecules.[8][10] Sodium adducts are particularly problematic because the association between the peptide and the Na⁺ ion is very strong. During CID, it is often more energetically favorable to simply dislodge the sodium ion rather than break a covalent bond in the peptide backbone.[11] This results in an MS/MS spectrum that shows a single peak corresponding to the precursor ion losing sodium, providing no structural information.

Troubleshooting Steps:

  • Improve Sample and Mobile Phase Purity:

    • Use Polypropylene Labware: Avoid using glass vials or pipettes, as sodium can leach from glass surfaces.[10] Always use high-quality polypropylene autosampler vials and microcentrifuge tubes.

    • Use LC-MS Grade Solvents: Ensure your water, acetonitrile, and methanol are of the highest purity.

    • Minimize Sample Matrix Contamination: Biological samples often have high salt content.[10] Use a desalting procedure (e.g., C18 solid-phase extraction) if analyzing Gly-His from a complex matrix.

  • Promote Protonation over Adduction:

    • Add an Acid Modifier: Supplement your mobile phase with a proton source like 0.1% formic acid. This increases the concentration of H⁺ ions in the ESI droplets, making the formation of [M+H]⁺ much more favorable than [M+Na]⁺.[12]

  • If Adducts are Unavoidable:

    • You can attempt to fragment the [M+Na]⁺ ion directly. However, be prepared to use significantly higher collision energy than for the [M+H]⁺ ion. Even then, useful fragmentation is not guaranteed.

Q4: I am not seeing any signal for Gly-His at all, not even in the MS1 scan. What should I check?

Answer: A complete lack of signal points to a more fundamental issue with the sample, the liquid chromatography (LC) system, or the mass spectrometer source. A systematic check is required.

Troubleshooting Workflow: The following workflow can help diagnose the root cause of total signal loss.

No_Signal_Workflow Start No Signal for Gly-His Check_Sample 1. Verify Sample Integrity - Correct concentration? - Stored properly? - pH appropriate? Start->Check_Sample Check_LC 2. Inspect LC System - Correct mobile phases? - System pressure normal? - Elution window correct? Check_Sample->Check_LC Sample OK Solution_Sample Remake sample or adjust concentration. Check_Sample->Solution_Sample Problem Found Check_Source 3. Examine ESI Source - Visible spray? - Capillary voltage on? - Gas flows active? Check_LC->Check_Source LC OK Solution_LC Prime lines, check method, or inject standard. Check_LC->Solution_LC Problem Found Check_MS 4. Review MS Settings - Correct scan range? - Polarity set to Positive? - Instrument in standby? Check_Source->Check_MS Source OK Solution_Source Clean source, check for blockages, tune instrument. Check_Source->Solution_Source Problem Found Solution_MS Correct MS parameters and re-run. Check_MS->Solution_MS Problem Found

Caption: A systematic workflow for troubleshooting total signal loss.

Part 3: Experimental Protocols for Optimization

For robust and reproducible results, a systematic approach to method development is essential.

Protocol 1: Systematic Collision Energy Optimization for Gly-His

This protocol describes how to determine the optimal collision energy (CE) for fragmenting the Gly-His [M+H]⁺ precursor.

Objective: To generate a collision energy profile and identify the CE value that maximizes the intensity and number of informative fragment ions.

Materials:

  • Gly-His standard solution (e.g., 1 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • A mass spectrometer capable of MS/MS, coupled to an infusion pump or LC system.

Methodology:

  • System Setup:

    • Infuse the Gly-His standard at a stable flow rate (e.g., 5-10 µL/min) directly into the ESI source.

    • Alternatively, perform repeated injections of the standard using an isocratic LC method.

  • MS1 Verification:

    • Acquire data in MS1 (full scan) mode to confirm a stable and strong signal for the [M+H]⁺ ion at m/z 213.10. Optimize source parameters (capillary voltage, gas flows, temperature) if necessary.

  • MS/MS Method Creation:

    • Create a new MS/MS experiment.

    • Set the precursor ion to m/z 213.10.

    • Set the isolation width (e.g., 1-2 Da).

    • Set the activation type to CID.

  • Collision Energy Ramp Experiment:

    • Set up a series of experiments, each with a different collision energy value. Many instrument software platforms can automate this process.[12]

    • Recommended Range: 5 eV to 40 eV.

    • Step Size: 2 or 3 eV.

    • Acquisition Time: Acquire data for at least 30-60 seconds at each CE step to ensure good signal averaging.

  • Data Analysis:

    • Examine the MS/MS spectrum generated at each CE value.

    • At low CE (5-10 eV): Expect to see almost exclusively the precursor ion at m/z 213.10.

    • At intermediate CE (15-25 eV): The precursor ion intensity will decrease, and the fragment ions (y₁ at m/z 156.07 and b₁ at m/z 58.03) will appear and increase in intensity.

    • At high CE (>30 eV): The precursor may be fully depleted, and the primary fragments might start to diminish as they undergo further fragmentation.[6]

  • Determination of Optimal CE:

    • The optimal CE is the value that provides the best balance between precursor ion depletion and the generation of strong, informative fragment ions (b₁ and y₁). This is often the "sweet spot" just before the fragment ion intensities begin to decrease. Select this value for your final analytical method.

References

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. Available at: [Link]

  • Ruiz-Guzman, J., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Semantic Scholar. Available at: [Link]

  • Kostiainen, R., & Kauppila, T. J. (2021). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Resources. Available at: [Link]

  • Swaroop, C., et al. (2019). Optimizing Information Content in Collision-Induced Fragmentation Spectra of Peptides for Better Sequencing. ResearchGate. Available at: [Link]

  • American Laboratory. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. American Laboratory. Available at: [Link]

  • Medzihradszky, K. F., & Burlingame, A. L. (1999). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 71(23), 4991–5001. Available at: [Link]

  • S. Y. Leo, et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Mad Barn Research Bank. Available at: [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters Knowledge Base. Available at: [Link]

  • ResearchGate. (2014). Why is it so hard to fragment certain ions during MSMS analysis?. ResearchGate Q&A. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Retrieved from [Link]

  • Lee, J. Y., et al. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Experimental & Molecular Medicine, 47(10), e194. Available at: [Link]

  • Reid, G. E., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148–185. Available at: [Link]

  • Rappsilber, J., & Mann, M. (2016). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 15(7), 2468–2480. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Guo, Y.-C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131–139. Available at: [Link]

  • ResearchGate. (n.d.). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate Q&A. Available at: [Link]

  • Non-Linear Dynamics. (n.d.). What do the B & Y Matches Mean?. Non-Linear Dynamics Support. Available at: [Link]

  • Chemistry LibreTexts. (2019). B2. Sequence Determination Using Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Jones, J. L., et al. (1994). Sequence Dependence of Peptide Fragmentation Efficiency Curves Determined by Electrospray Ionization/Surface-Induced Dissociation Mass Spectrometry. Journal of the American Chemical Society, 116(5), 1968–1969. Available at: [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Analytica Chimica Acta, 532(1), 1–18. Available at: [Link]

  • ResearchGate. (2009). (PDF) ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2023). Classification of B and Y Ions in Peptide MS/MS Spectra Based on Machine Learning. Journal of Computer and Communications, 11, 99-109. Available at: [Link]

  • ResearchGate. (2021). ESI-MS/MS spectra of the [M + H]+ ion of peptide H-Gly-(Pro)6-OCH3 (a),... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). De novo peptide sequencing. Wikipedia. Retrieved from [Link]

  • Brodbelt, J. S. (2014). Ion Activation Methods for Peptides and Proteins. Analytical Chemistry, 86(1), 22–45. Available at: [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]

Sources

Technical Support Center: Optimization of Quenching Reactions with Glycine and Histidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing quenching reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of glycine and histidine as quenching agents. As Senior Application Scientists, we aim to blend technical accuracy with practical, field-proven insights to help you overcome common challenges in your experiments.

The Critical Role of Quenching in Modern Bioassays

In many biochemical protocols, from immunofluorescence to bioconjugation, highly reactive chemical reagents are used to crosslink proteins, fix cells, or attach labels to biomolecules. Once these reagents have served their primary purpose, any unreacted excess poses a significant problem. They can create non-specific signals, denature proteins, or interfere with downstream applications.

This is where quenching becomes essential. A quenching agent is a small, reactive molecule added to a reaction to neutralize the excess, unreacted reagent, effectively stopping the reaction. Glycine and histidine are two of the most common and effective amino acids used for this purpose due to their nucleophilic primary amine and (in the case of histidine) imidazole groups. This guide will walk you through the theory and practice of using them effectively.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, structured in a question-and-answer format.

Part 1: Quenching in Immunofluorescence & Histology

This area primarily deals with neutralizing aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde.

Q1: I'm seeing very high background fluorescence in my immunofluorescence (IF) images. Could this be a fixation issue?

Answer: Yes, this is a classic sign of inadequate quenching after aldehyde fixation.

  • Expertise & Experience: Aldehyde fixatives like PFA and glutaraldehyde are excellent at preserving cellular morphology by cross-linking proteins.[1][2] However, they leave behind reactive aldehyde groups (-CHO) on proteins and throughout the cellular matrix. These free aldehydes can covalently bind to the primary and secondary antibodies used in your staining protocol, leading to high, non-specific background signal that obscures your target.[3]

  • Trustworthiness (Self-Validating System): A proper quenching step inactivates these free aldehyde groups. The primary amine (-NH₂) of glycine acts as a potent nucleophile, attacking the aldehyde to form an inert Schiff base, thus preventing antibodies from binding non-specifically.[4][5][6] Adding a glycine quenching step after fixation is a critical control to ensure your fluorescence signal comes from specific antibody-antigen binding, not from fixation artifacts.

Experimental Protocol: Standard Glycine Quenching for IF/IHC
  • Fixation: Perform your cell or tissue fixation as per your standard protocol (e.g., 4% PFA for 10-20 minutes at room temperature).

  • Washing: Wash the sample two to three times with an appropriate buffer (e.g., PBS) to remove the bulk of the fixative.

  • Quenching: Incubate the sample in a freshly prepared glycine solution. Common concentrations range from 0.05 M to 0.1 M in PBS.[3] Incubate for 5-15 minutes at room temperature.

  • Final Washes: Wash the sample again two to three times with PBS.

  • Proceed to Blocking: You can now proceed with your standard blocking step (e.g., using BSA or normal serum) and antibody incubations.

Q2: What is the optimal concentration and incubation time for glycine quenching? I've seen protocols using up to 1M glycine.

Answer: The optimal conditions depend on the severity of the fixation, but for most applications, a very high concentration of glycine is unnecessary and may not provide additional benefits.

  • Expertise & Experience: For routine PFA fixation (1-4%), a concentration of 0.1 M glycine for 10-15 minutes is generally sufficient to quench free aldehydes.[5] Some protocols for whole-cell ELISA or specific IHC applications recommend higher concentrations (e.g., 1M), but this is often empirical and may not be required if lower concentrations resolve the background issue.[3][4]

  • Trustworthiness (Self-Validating System): The principle is to provide a molar excess of the quencher's reactive group. Since glycine is a small molecule, a 0.1 M solution provides a vast excess of primary amines to react with the relatively small number of free aldehyde groups. It is more critical to ensure the solution is fresh and the pH is compatible with your sample (typically neutral, around 7.4).

ParameterRecommendation for PFARecommendation for GlutaraldehydeRationale
Quenching Agent Glycine, TrisGlycine, Sodium BorohydrideGlycine is effective for all aldehydes. Glutaraldehyde's autofluorescence may require the stronger reducing agent, sodium borohydride.
Concentration 0.05 M - 0.2 M0.1 M Glycine or 0.1% Sodium BorohydrideProvides sufficient molar excess to neutralize reactive groups without harsh effects on the sample.[3]
Incubation Time 5 - 15 minutes10 minutesBalances complete quenching with protocol efficiency. Longer times are generally not harmful but offer diminishing returns.
Buffer PBS, pH 7.2-7.6PBS, pH 7.2-7.6Maintains physiological pH to preserve sample integrity.

Table 1: Recommended quenching conditions for aldehyde fixatives.

Q3: When exactly should I perform the quenching step in my workflow?

Answer: The quenching step should occur immediately after fixation and subsequent washes , and before permeabilization or blocking .

  • Expertise & Experience: The logical flow is to first fix the structure, then wash away the excess fixative, and then neutralize any remaining reactive groups with the quencher. Performing it before blocking ensures that the blocking agents themselves do not react with the aldehydes.

  • Authoritative Grounding: This placement in the protocol prevents the blocking proteins (like BSA or serum albumin) from being unnecessarily cross-linked by residual aldehydes, which would reduce their effectiveness at preventing non-specific antibody binding.

IF_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure Fixation 1. Fixation (e.g., 4% PFA) Wash1 2. Wash (PBS) Fixation->Wash1 Quench 3. Quench (0.1M Glycine) Wash1->Quench Perm 4. Permeabilize (e.g., Triton X-100) Quench->Perm Block 5. Block (e.g., BSA/Serum) Perm->Block PrimaryAb 6. Primary Ab Incubation Block->PrimaryAb Wash2 7. Wash (PBS) PrimaryAb->Wash2 SecondaryAb 8. Secondary Ab Incubation Wash2->SecondaryAb Wash3 9. Wash (PBS) SecondaryAb->Wash3 Mount 10. Mount Wash3->Mount

Diagram 1: Standard immunofluorescence workflow showing the critical quenching step.
Part 2: Quenching in Bioconjugation & Labeling

This area focuses on neutralizing amine-reactive reagents like N-Hydroxysuccinimide (NHS) esters.

Q4: I am labeling my antibody with a Biotin-NHS ester. Is a quenching step really necessary?

Answer: Absolutely. Quenching is a critical step to ensure the specificity and stability of your final conjugate.

  • Expertise & Experience: NHS esters are highly reactive towards primary amines, such as those on lysine residues and the N-terminus of your antibody.[7] After the desired incubation time, any unreacted NHS ester remains active. If not neutralized, it can react with other proteins or buffers containing amines (like Tris) in subsequent steps, leading to unintended labeling and a heterogeneous final product.

  • Trustworthiness (Self-Validating System): Quenching terminates the labeling reaction definitively.[8] Adding a small molecule with a primary amine, like glycine or Tris, in molar excess rapidly consumes all remaining NHS esters.[7][9] This ensures that the conjugation is complete and prevents unwanted side reactions, which is crucial for reproducible results in downstream applications like ELISA or Western blotting.

NHS_Quench_Mechanism cluster_reaction Bioconjugation Reaction reagents Protein-NH₂ + Reactive NHS Ester conjugate Stable Amide Bond (Labeled Protein) reagents->conjugate Desired Reaction unreacted Unreacted NHS Ester reagents->unreacted Excess Reagent quencher Add Quencher (e.g., Glycine) unreacted->quencher Quenching Step quenched_product Inactive Product quencher->quenched_product

Diagram 2: Logical workflow of an NHS ester reaction and the role of quenching.
Q5: Which quencher is best for NHS esters: Glycine, Histidine, or Tris?

Answer: The choice depends on your specific application and downstream purification methods. Tris and glycine are the most common and are often interchangeable.

  • Expertise & Experience:

    • Glycine: An excellent, simple, and effective quencher. Its small size makes it easy to remove during downstream purification steps like dialysis or desalting.[8]

    • Tris (Tris-HCl): Widely used and highly effective.[8][10] It is a common component of many biological buffers, making it a convenient choice. However, remember that Tris itself contains a primary amine and must never be used as the reaction buffer for the conjugation itself.[9][11]

    • Histidine: Less common for this purpose but still effective. Its imidazole side chain gives it unique properties. It can act as a nucleophile and has been noted to quench the fluorescence of certain dyes (like Alexa Fluor dyes), which could be a consideration in fluorescence-based assays.[12][13]

  • Authoritative Grounding: The quenching mechanism for all three is the same: their primary amine attacks the NHS ester to form a stable amide bond, displacing the N-hydroxysuccinimide group.[7]

Quenching AgentKey AdvantagesKey Considerations
Glycine Small, simple, easily removed by dialysis/desalting.Standard and reliable choice for most applications.[8]
Tris Highly effective, readily available in most labs.Cannot be present in the initial reaction buffer. Can facilitate crosslink reversal at high concentrations with aldehydes.[14][15]
Histidine Offers different chemical properties due to its imidazole ring.Can quench certain fluorophores.[12][13] Less commonly used than Tris or glycine for this specific purpose.

Table 2: Comparison of common quenching agents for NHS ester reactions.

Experimental Protocol: Quenching an NHS Ester Reaction
  • Perform Conjugation: Carry out your NHS ester labeling reaction according to your protocol (e.g., incubate protein with a 20-fold molar excess of NHS-activated reagent for 30-60 minutes at room temperature).[11]

  • Prepare Quencher: Prepare a stock solution of your chosen quencher (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine).

  • Add Quencher: Add the quencher to your reaction mixture to a final concentration of approximately 20-50 mM.[9]

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purify: Proceed to your purification step (e.g., desalting column or dialysis) to remove the inactivated label and spent quencher.

Part 3: Advanced & General Troubleshooting
Q6: Is there any benefit to using a combination of amino acids for quenching?

Answer: Yes, recent research suggests that a combination of amino acids can provide superior quenching performance, particularly for challenging reagents like glutaraldehyde.

  • Expertise & Experience: A 2024 study demonstrated that a blend of glycine, histidine, and lysine offered synergistic effects when quenching glutaraldehyde.[16][17]

  • Authoritative Grounding: This amino acid mixture showed enhanced quenching activity across a broad pH spectrum compared to using single amino acids.[16][17] This approach could be particularly valuable for improving sample preservation and stabilization in microscopy and cell fixation applications where complete neutralization of the crosslinker is critical.[16]

Quench_Mechanism cluster_aldehyde Aldehyde Quenching cluster_nhs NHS Ester Quenching aldehyde R-CHO (Free Aldehyde) + H₂N-CH₂-COOH (Glycine) schiff R-CH=N-CH₂-COOH (Schiff Base - Inactive) aldehyde->schiff Nucleophilic Attack nhs R-CO-NHS (NHS Ester) + H₂N-CH₂-COOH (Glycine) amide R-CO-NH-CH₂-COOH (Stable Amide - Inactive) nhs->amide Nucleophilic Acyl Substitution

Diagram 3: Chemical mechanisms of quenching for aldehydes and NHS esters by glycine.
Q7: My quenching reaction seems ineffective. What could be going wrong?

Answer: Ineffective quenching usually points to an issue with the quencher itself or the reaction conditions.

  • Troubleshooting Checklist:

    • Reagent Age and Storage: Is your glycine or Tris solution fresh? Amino acid solutions, especially at neutral pH, can be susceptible to microbial growth over time. Prepare quenching buffers fresh from powder when possible.

    • Incorrect pH: The quenching efficiency of primary amines is pH-dependent. For NHS ester quenching, a pH between 7.2 and 8.5 is ideal to ensure the amine group is sufficiently nucleophilic.[10]

    • Buffer Incompatibility: As mentioned, never perform an NHS ester reaction in a buffer containing primary amines like Tris. Use a non-amine buffer like PBS or HEPES for the conjugation step, and only add the Tris or glycine for the final quenching step.[8][9][11]

    • Insufficient Molar Excess: Ensure you are adding a sufficient molar excess of the quencher relative to the initial amount of reactive reagent used. A 20-50mM final concentration is a robust starting point for most bench-scale reactions.[9]

References
  • Choi, S., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. Biochemical and Biophysical Research Communications. [Link]

  • Leisner, T. (2012). Answer to "Does anyone know what is the purpose of glycine to blocking solution in ELISA assay?". ResearchGate. [Link]

  • bob1. (2008). Answer to "Glycine in blocking solution". Protocol Online. [Link]

  • Liu, Z., et al. (2022). Fixation Can Change the Appearance of Phase Separation in Living Cells. bioRxiv. [Link]

  • gentry. (2008). Answer to "Role of glycine based blocking in Immunofluorescence". Protocol Online. [Link]

  • Hoffman, E. A., et al. (2015). Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. Journal of Biological Chemistry. [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • Chen, H., et al. (2010). Mechanisms of quenching of Alexa fluorophores by natural amino acids. Journal of the American Chemical Society. [Link]

  • ONI Bio. (2019). 9 tips to optimize your immunofluorescence staining. ONI Bio. [Link]

  • Nobre, M. (2024). Answer to "How to remove excess of formaldehyde from chromatin?". ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Correlative Microscopy for Localization of Proteins In Situ. NIH. [Link]

  • Butler, S. K., et al. (2016). Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics. Journal of Biological Chemistry. [Link]

  • ResearchGate. (2018). Glycine and Tris quenching reactions of formaldehyde. ResearchGate. [Link]

  • The Catholic University of Korea. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. The Catholic University of Korea Research Portal. [Link]

Sources

Technical Support Center: Overcoming Low Solubility of Histidine-Containing Dipeptides in Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility of histidine-containing dipeptides in cell culture and other experimental media. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design more robust experimental protocols.

I. Understanding the Challenge: The Unique Chemistry of Histidine

Histidine's imidazole side chain, with a pKa around 6.0, is the primary reason for the variable solubility of dipeptides containing this amino acid.[1][2] This pKa value is close to the physiological pH of most cell culture media (typically pH 7.2-7.4), meaning that slight shifts in pH can significantly alter the protonation state and net charge of the histidine residue.[1] When the pH of the medium is close to the isoelectric point (pI) of the dipeptide, its net charge approaches zero, minimizing repulsive electrostatic forces between molecules and often leading to aggregation and precipitation.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why are my histidine-containing dipeptides precipitating in my cell culture medium?

A1: Precipitation is most likely occurring because the pH of your medium is too close to the isoelectric point (pI) of the dipeptide. At the pI, the dipeptide has a net neutral charge, which reduces its solubility in aqueous solutions.[3][4] Additionally, high concentrations of the dipeptide can exceed its solubility limit, and interactions with other media components, such as salts, can also influence solubility.[4]

Q2: How does the isoelectric point (pI) of a histidine-containing dipeptide affect its solubility?

A2: The pI is the pH at which a molecule carries no net electrical charge. For peptides, solubility is generally lowest at their pI and increases as the pH moves away from the pI.[3][5] This is because at a pH above or below the pI, the dipeptide will have a net negative or positive charge, respectively, leading to greater electrostatic repulsion between molecules and better interaction with the polar water molecules in the medium.

Q3: Can the other amino acid in the dipeptide influence solubility?

A3: Absolutely. The properties of the second amino acid play a significant role. If the other amino acid is hydrophobic (e.g., leucine, valine), it will decrease the overall solubility of the dipeptide in aqueous media.[4][6] Conversely, a hydrophilic amino acid (e.g., lysine, arginine, aspartic acid) will enhance solubility.[7]

Q4: Are there any components in standard cell culture media that can worsen solubility issues?

A4: Yes, high concentrations of salts in some media formulations can lead to a "salting-out" effect, which reduces the solubility of peptides.[8] Furthermore, certain media components could potentially interact with the dipeptide, although this is less common. It's also worth noting that some components, like cysteine and ferric ammonium citrate, have been shown to impact the stability of larger molecules like monoclonal antibodies in solution, which underscores the complexity of media-solute interactions.[9]

II. Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

When encountering solubility issues with histidine-containing dipeptides, a systematic approach is crucial. The following troubleshooting workflow is designed to guide you from simple adjustments to more advanced techniques.

TroubleshootingWorkflow cluster_0 Initial Assessment & Simple Adjustments cluster_1 Intermediate Strategies cluster_2 Advanced Formulation Techniques Start Low Dipeptide Solubility Observed Check_pI Calculate Dipeptide pI Start->Check_pI Adjust_pH Adjust Media pH Check_pI->Adjust_pH Move pH away from pI Test_Solubility Perform Small-Scale Solubility Test Adjust_pH->Test_Solubility Co_Solvent Introduce a Co-solvent (e.g., DMSO) Test_Solubility->Co_Solvent Unsuccessful Success Dipeptide Solubilized Test_Solubility->Success Successful Gentle_Heating Apply Gentle Heating & Sonication Co_Solvent->Gentle_Heating Salt_Formation Consider Salt Formation Gentle_Heating->Salt_Formation Unsuccessful Gentle_Heating->Success Successful Cyclodextrins Utilize Cyclodextrins Salt_Formation->Cyclodextrins Cyclodextrins->Success Successful Failure Consult Further/Synthesize Analogs Cyclodextrins->Failure Unsuccessful

Caption: Troubleshooting workflow for histidine-containing dipeptide solubility.

Step-by-Step Methodologies
1. pH Adjustment

This is the most direct and often most effective method for improving the solubility of ionizable peptides.

  • Principle: By shifting the pH of the medium away from the dipeptide's pI, you increase its net charge, thereby enhancing its solubility.[3][4] For a dipeptide with a basic pI (typical for many histidine-containing dipeptides), lowering the pH will result in a net positive charge. Conversely, for a dipeptide with an acidic pI, increasing the pH will lead to a net negative charge.

  • Protocol:

    • Calculate the theoretical pI of your dipeptide. Numerous online tools are available for this purpose. The pI of histidine is approximately 7.59.[10][11]

    • Prepare a small, concentrated stock solution of your dipeptide in sterile, deionized water.

    • If the dipeptide is basic (pI > 7), add a small amount of a dilute, sterile acidic solution (e.g., 10% acetic acid) dropwise to the stock solution until the peptide dissolves.[12][13]

    • If the dipeptide is acidic (pI < 7), use a dilute, sterile basic solution (e.g., 0.1 M ammonium bicarbonate).[14][15]

    • Once dissolved, you can add this concentrated, pH-adjusted stock solution to your final medium. Be sure to verify the final pH of the medium and adjust if necessary, as significant pH shifts can be detrimental to cell health.

2. Use of Co-solvents

For highly hydrophobic dipeptides, a small amount of an organic co-solvent can be beneficial.

  • Principle: Organic solvents like dimethyl sulfoxide (DMSO) can disrupt the hydrophobic interactions that lead to peptide aggregation, thereby improving solubility.[6][12]

  • Protocol:

    • Attempt to dissolve a small amount of the lyophilized dipeptide in 100% DMSO.[14]

    • Once dissolved, slowly add this stock solution dropwise to your aqueous medium while gently stirring. This gradual addition is crucial to prevent the peptide from precipitating out of solution.

    • Important Consideration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5-1% to avoid cytotoxicity.[6][14] Always perform a vehicle control experiment to assess the effect of the co-solvent on your cells. Note that DMSO may not be suitable for peptides containing cysteine or methionine, as it can cause oxidation; in such cases, dimethylformamide (DMF) is a potential alternative.[6][14]

3. Gentle Heating and Sonication

These physical methods can aid in the dissolution process, particularly for kinetically limited solubility.

  • Principle: Gentle heating increases the kinetic energy of the solvent molecules, which can help to break up peptide aggregates.[16] Sonication uses sound energy to agitate the solution, which can also facilitate the dissolution of small particles.[6]

  • Protocol:

    • While attempting to dissolve the dipeptide in your chosen solvent, place the vial in a water bath heated to no more than 40°C.[16]

    • Alternatively, or in conjunction with heating, place the vial in a sonicator bath for short bursts of 1-2 minutes.

    • Visually inspect the solution for clarity between intervals.

    • Caution: Avoid excessive heat, as it can lead to peptide degradation.[4]

Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary.

4. Salt Formation
  • Principle: Converting the dipeptide into a salt form can significantly enhance its aqueous solubility.[17][18] This is a common strategy in drug development. For a basic dipeptide, forming a salt with an acid (e.g., hydrochloride or acetate salt) will result in a more soluble product.

  • Application: This approach is typically employed during the chemical synthesis of the dipeptide. If you are sourcing your dipeptides commercially, inquire with the manufacturer about the availability of different salt forms.

5. Use of Cyclodextrins
  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble portion of the dipeptide and presenting a more hydrophilic complex to the aqueous environment.[][22] This can lead to a significant increase in apparent solubility.[20]

  • Application:

    • Select a suitable cyclodextrin. Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[]

    • Prepare a solution of the cyclodextrin in your desired medium.

    • Add the histidine-containing dipeptide to the cyclodextrin solution and stir until dissolved. The formation of the inclusion complex will facilitate dissolution.

    • It's important to note that the binding affinity between the dipeptide and the cyclodextrin will influence the effectiveness of this method.[23]

III. Data and Tables for Practical Reference

The following table provides a qualitative guide to selecting an initial solubilization strategy based on the properties of the dipeptide.

Dipeptide Characteristics Primary Strategy Secondary Strategy Advanced Strategy
Net positive charge at media pH Dissolve in sterile water or a slightly acidic buffer (e.g., 10% acetic acid).[12]Gentle heating/sonication.[16]Salt formation (e.g., HCl salt).[17]
Net negative charge at media pH Dissolve in sterile water or a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate).[14]Gentle heating/sonication.[16]Salt formation (e.g., sodium salt).[17]
Net neutral charge at media pH and/or hydrophobic Dissolve in a minimal amount of an organic co-solvent (e.g., DMSO, DMF) and then dilute into aqueous media.[6][14]pH adjustment away from the pI.[3]Cyclodextrin complexation.[20]

IV. Concluding Remarks

Overcoming the low solubility of histidine-containing dipeptides is a multifaceted challenge that requires a logical and informed approach. By understanding the fundamental principles of peptide chemistry, particularly the role of the isoelectric point and the influence of pH, researchers can effectively troubleshoot and resolve these issues. The strategies outlined in this guide, from simple pH adjustments to the use of advanced excipients like cyclodextrins, provide a comprehensive toolkit for ensuring the successful incorporation of these valuable dipeptides into your experimental systems. Always begin with small-scale solubility tests to conserve your valuable reagents and systematically work through the troubleshooting workflow to find the optimal conditions for your specific dipeptide and application.

V. References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improvement of Peptide Affinity and Stability by Complexing to Cyclodextrin-Grafted Ammonium Chitosan. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental dipeptide solubility at pH = 7 in water as molality vs... Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • PubMed. (n.d.). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Characterization of protein and peptide stability and solubility in non-aqueous solvents. Retrieved from [Link]

  • Quora. (2019, February 6). Is there any easy trick to find isoelectric point of histidine? Retrieved from [Link]

  • Omics Online. (2024, December 2). What Factors Determine Peptide Solubility? Retrieved from [Link]

  • ResearchGate. (2025, August 9). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability | Request PDF. Retrieved from [Link]

  • YouTube. (2022, April 26). Isoelectric Point Simply Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and Modeling of d-Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K | Request PDF. Retrieved from [Link]

  • Bio-Synthesis. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • PubMed. (2016, July 8). Cell culture media impact on drug product solution stability. Retrieved from [Link]

  • PubMed. (2011, November 1). Studies of histidine as a suitable isoelectric buffer for tryptic digestion and isoelectric trapping fractionation followed by capillary electrophoresis-mass spectrometry for proteomic analysis. Retrieved from [Link]

  • The Zimbabwe Independent. (2025, April 9). Optimizing Peptide Stability: Storage and Handling Considerations. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). L-Histidine. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • The Royal Society Publishing. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • ACS Publications. (2022, August 10). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Retrieved from [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]

  • Semantic Scholar. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • National Institutes of Health. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Enhance the Gut Stability of Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide gut stability. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of oral peptide delivery. The gastrointestinal (GI) tract presents a formidable challenge to peptide therapeutics, primarily due to its harsh enzymatic and pH environments, coupled with poor epithelial permeability.[1][2][3] This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome these hurdles and advance your research.

Section 1: Core Challenge: The Gastrointestinal Barrier

Before implementing stabilization strategies, it is crucial to understand the barriers you are trying to overcome. An orally administered peptide faces a sequential series of obstacles that drastically reduce its bioavailability, often to less than 1-2%.[4]

  • The Stomach (Acidic & Enzymatic Barrier): The highly acidic environment (pH 1.5-3.5) can lead to acid-catalyzed hydrolysis and denaturation. Furthermore, the potent protease pepsin begins the enzymatic degradation process.[1][3]

  • The Small Intestine (Enzymatic Barrier): This is the primary site of enzymatic degradation. Pancreatic enzymes like trypsin and chymotrypsin, along with brush-border peptidases, efficiently cleave peptide bonds.[3][5]

  • The Mucus Layer (Diffusion Barrier): A thick mucus layer lines the intestinal epithelium, acting as a physical and biochemical barrier that can trap peptides and contains proteases.[6][7]

  • The Epithelium (Absorption Barrier): The intestinal epithelial cells are tightly linked, preventing the paracellular passage of large, hydrophilic molecules like most peptides.[8]

The following diagram illustrates the journey and the key challenges faced by an oral peptide therapeutic.

G cluster_oral Oral Administration cluster_stomach Stomach (pH 1.5-3.5) cluster_intestine Small Intestine (pH 6.5-7.5) Peptide Peptide Drug Formulation StomachBarrier Barrier 1: - Acid Hydrolysis - Pepsin Degradation Peptide->StomachBarrier Transit IntestineBarrier Barrier 2: - Trypsin, Chymotrypsin - Brush-Border Peptidases StomachBarrier->IntestineBarrier Degradation MucusBarrier Barrier 3: - Mucus Entrapment IntestineBarrier->MucusBarrier Further Degradation EpitheliumBarrier Barrier 4: - Poor Permeability (Tight Junctions) MucusBarrier->EpitheliumBarrier Diffusion Barrier Systemic Systemic Circulation (<2% Bioavailability) EpitheliumBarrier->Systemic Low Absorption

Caption: Major barriers limiting the oral bioavailability of peptide drugs.

Section 2: Chemical Modification Strategies

Modifying the peptide's chemical structure is a direct approach to "harden" it against gastrointestinal threats.

N-Methylation

Mechanism: N-methylation involves replacing a hydrogen atom on a backbone amide nitrogen with a methyl group. This modification provides steric hindrance that physically blocks proteases from accessing and cleaving the adjacent peptide bond.[9][10] This simple addition can dramatically increase the peptide's half-life in the presence of enzymes.[9][11]

  • Q: My N-methylated peptide synthesis has a very low yield. What is the cause?

    • A: This is a common issue. The methyl group on the nitrogen sterically hinders the incoming activated amino acid during solid-phase peptide synthesis (SPPS), leading to poor coupling efficiency.

      • Causality & Solution: Standard coupling reagents like HBTU/HOBt may be insufficient. Switch to a more potent coupling system (e.g., HATU or COMU) and double the coupling time for the residue immediately following the N-methylated amino acid. You may also need to double couple this position. Ensure your Fmoc-protected N-methylated amino acids are of high purity.[11]

  • Q: After N-methylation, my peptide lost its biological activity. Is this reversible?

    • A: Unfortunately, the loss of activity is likely permanent for that specific modified sequence.

      • Causality & Solution: N-methylation restricts the conformational flexibility of the peptide backbone.[10] While this protects it from degradation, it may also lock the peptide into a conformation that cannot bind to its target receptor. The solution lies in systematically testing N-methylation at different positions along the peptide backbone (an "N-methyl scan") to identify sites that confer stability without sacrificing activity. Avoid modifying residues known to be critical for receptor binding.

The table below demonstrates the profound effect of site-specific N-methylation on the stability of a G-protein-binding peptide against the protease trypsin.

Peptide ModificationProteaseHalf-life (t½)Fold Increase in Stability
Non-methylatedTrypsin~2.5 min-
N-Me-Asp (at P2 position)Trypsin3 h72x
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000x
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000x
Data sourced from a study on N-methyl scanning mutagenesis.[9]
Lipidation

Mechanism: Lipidation is the covalent attachment of a lipid moiety, such as a fatty acid, to the peptide.[12][13] This modification enhances stability through several mechanisms: the lipid chain can sterically shield cleavage sites, promote binding to serum albumin (extending plasma half-life), and increase interaction with and permeation across the cell membrane.[13][14]

  • Q: My lipidated peptide is insoluble and difficult to purify via RP-HPLC.

    • A: This is expected. Lipidation significantly increases the peptide's hydrophobicity.

      • Causality & Solution: The long alkyl chain causes the peptide to aggregate and precipitate in aqueous buffers. For purification, use a mobile phase with a higher organic content (e.g., start your acetonitrile gradient at a higher percentage). You may also need to add 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phases to improve solubility. For handling, dissolve the final product in a small amount of an organic solvent like DMSO before diluting it into your desired aqueous buffer.[13]

  • Q: How do I choose the correct lipid chain length and attachment site?

    • A: The choice is a trade-off between stability, solubility, and biological activity. There is no single correct answer; it requires empirical testing.

      • Causality & Solution: Longer chains (e.g., C16) provide greater stability and albumin binding but also decrease solubility more significantly.[15] Shorter chains (e.g., C8, C10) offer a more balanced profile. The attachment site is critical; attaching the lipid near the active site can hinder receptor binding. A good starting point is to attach the lipid to a lysine residue far from the pharmacophore via a linker (e.g., a gamma-glutamic acid linker) to provide spatial separation.[15]

PEGylation

Mechanism: PEGylation is the attachment of polyethylene glycol (PEG) chains to a peptide. The large, hydrophilic, and flexible PEG chain acts as a steric shield, hindering the approach of proteolytic enzymes.[16][17][18] This modification also increases the peptide's hydrodynamic size, which can reduce renal clearance and prolong its circulation time.[19][20]

  • Q: My PEGylated peptide shows significantly reduced potency.

    • A: This is a well-known risk of PEGylation, often referred to as the "PEG shielding effect."

      • Causality & Solution: The PEG chain that protects the peptide from enzymes can also block the peptide's binding site from its receptor.[16] To mitigate this, you must be strategic about the attachment site and PEG size. Avoid PEGylating residues in the active region. Consider using smaller PEG chains (e.g., 5 kDa instead of 20 kDa) or site-specific PEGylation on the N- or C-terminus instead of on a side chain like lysine.[17]

  • Q: The PEGylation reaction resulted in a heterogeneous mixture of products.

    • A: This typically occurs when using non-specific PEGylating reagents on a peptide with multiple potential attachment sites.

      • Causality & Solution: If your peptide has multiple lysine residues, a standard NHS-activated PEG will react with all of them to varying degrees, creating a mix of mono-, di-, and poly-PEGylated species. The solution is to use a site-specific conjugation strategy. For example, you can introduce a unique cysteine residue into your peptide sequence and use a maleimide-activated PEG, which will react specifically with the cysteine's sulfhydryl group.[20]

Section 3: Formulation & Delivery System Strategies

Beyond modifying the peptide itself, the formulation can provide a protective microenvironment to help it survive transit through the gut.

Enteric Coatings and Enzyme Inhibitors

Mechanism: This is a fundamental "protect-and-deliver" strategy. An enteric coating is a pH-sensitive polymer applied to a tablet or capsule that is insoluble in the acidic environment of the stomach but dissolves in the more neutral pH of the small intestine.[2][6] This protects the peptide from pepsin and acid. Co-formulating with enzyme inhibitors (e.g., soybean trypsin inhibitor) or chelating agents can provide further protection in the intestine.[4][21]

  • Q: My in vitro dissolution test shows the peptide is released too early (in simulated gastric fluid).

    • A: This indicates a failure of the enteric coating.

      • Causality & Solution: The cause could be an insufficient coating thickness or the use of a polymer with an inappropriate pH dissolution profile. Ensure your coating process applies a uniform layer of sufficient thickness. Select a polymer that dissolves at a pH value corresponding to the target intestinal region (e.g., Eudragit® L series for duodenum/jejunum release at pH > 6.0).

  • Q: The oral bioavailability of my peptide is still very low despite using an enteric-coated formulation with an enzyme inhibitor.

    • A: This highlights that overcoming enzymatic degradation is only part of the problem. The absorption barrier remains.

      • Causality & Solution: Your peptide is likely being released into the intestine but is unable to cross the epithelial wall.[8] This is where combination strategies become critical. Your formulation needs to include not just protective agents but also permeation enhancers —excipients that transiently increase the permeability of the intestinal epithelium.[22][23]

Nanoparticle-Based Carriers

Mechanism: Encapsulating peptides within nanoparticles (NPs) made from polymers (e.g., PLGA) or lipids offers a powerful dual-protection and delivery strategy. The NP matrix shields the peptide from both pH and enzymatic degradation throughout the GI tract.[24][25][26] The surface of the NPs can be further modified (e.g., with PEG) to facilitate penetration through the mucus layer.[16][19]

  • Q: The peptide loading efficiency in my nanoparticles is very low.

    • A: Low encapsulation efficiency is often due to poor affinity between the peptide and the nanoparticle matrix.

      • Causality & Solution: If you are encapsulating a hydrophilic peptide in a hydrophobic polymer like PLGA, the peptide will tend to partition into the aqueous phase during NP formation (e.g., in an emulsion-based method). To improve this, you can use a double emulsion (water-in-oil-in-water) method. Alternatively, you can form an ion pair between your peptide and a lipophilic counter-ion to increase its hydrophobicity, thereby improving its partitioning into the oily phase.[22]

  • Q: My nanoparticles show a "burst release" of the peptide as soon as they are in a buffer.

    • A: This indicates that a significant portion of your peptide is adsorbed to the surface of the nanoparticles rather than being properly encapsulated within the core.

      • Causality & Solution: Surface-adsorbed drug is not protected and is released immediately. This is common with emulsion-based synthesis methods. Optimize your washing steps after NP synthesis to remove surface-bound peptide. Also, adjusting formulation parameters, such as the polymer-to-drug ratio (increasing the polymer amount), can help ensure more complete encapsulation.

Section 4: Key Experimental Protocols

To ensure trustworthiness and reproducibility, every stabilization strategy must be validated. The following protocol is a self-validating system for assessing peptide stability.

Protocol: In Vitro Stability Assay in Simulated GI Fluids

This protocol allows you to quantify the stability of your modified peptide against enzymatic degradation under conditions that mimic the stomach and small intestine.

1. Preparation of Simulated Fluids:

  • Simulated Gastric Fluid (SGF): Prepare a 0.2% (w/v) NaCl solution in water. Adjust the pH to 1.5 - 2.0 with HCl. Just before use, add pepsin to a final concentration of ~3.2 mg/mL.
  • Simulated Intestinal Fluid (SIF): Prepare a solution of 6.8 mg/mL monobasic potassium phosphate in water. Adjust the pH to 6.8 with NaOH. Just before use, add pancreatin to a final concentration of 10 mg/mL.
  • Note: Standardized recipes can be found in the U.S. Pharmacopeia (USP).[27]

2. Experimental Workflow:

G A Prepare Peptide Stock Solution (e.g., 1 mg/mL in water) C Initiate Reaction: Add peptide stock to SGF/SIF (e.g., 1:10 dilution) A->C B Pre-warm SGF & SIF solutions to 37°C in a water bath B->C D Incubate at 37°C with gentle agitation C->D E Sample at Time Points: T=0, 5, 15, 30, 60, 120 min D->E F Quench Reaction Immediately: Add quenching solution (e.g., 10% TFA or heat inactivation) E->F G Analyze Samples by RP-HPLC or LC-MS F->G H Quantify Remaining Peptide: Calculate peak area relative to T=0 G->H

Caption: Workflow for assessing peptide stability in simulated GI fluids.

3. Analysis and Interpretation:

  • Run each quenched time-point sample on an RP-HPLC system.
  • Identify the peak corresponding to your intact peptide.
  • Integrate the peak area for each time point.
  • Plot the percentage of intact peptide remaining versus time.
  • From this plot, you can calculate the peptide's half-life (t½) in each fluid. A successful stabilization strategy will result in a significantly longer t½ compared to the unmodified control peptide.

Section 5: General FAQs

  • Q1: Is there one "best" strategy for improving gut stability?

    • A: No, there is no one-size-fits-all solution. The optimal strategy depends on the peptide's sequence, size, target, and mechanism of action. Often, the most successful approaches combine multiple strategies, such as an enteric-coated nanoparticle formulation containing a lipidated peptide and a permeation enhancer.[16][21]

  • Q2: My peptide is stable in simulated fluids but still has no oral bioavailability in vivo. Why?

    • A: This points to the critical role of the absorption barrier. Your strategy has successfully protected the peptide from degradation, but it cannot cross the intestinal wall to enter circulation. You must incorporate a strategy to enhance permeation, such as using permeation enhancers, cell-penetrating peptides, or nanoparticle systems designed for epithelial uptake.[23][28][29]

  • Q3: Is backbone cyclization a good strategy for gut stability?

    • A: While cyclization is an excellent strategy for increasing stability in serum, its effectiveness in the gut is debatable. Some recent comprehensive studies have shown that simple backbone cyclization provides no significant protection against degradation in intestinal fluid.[30][31][32] However, certain naturally cyclic and disulfide-rich scaffolds, like cyclotides, are inherently gut-stable.[33] Therefore, relying solely on backbone cyclization for gut stability is not recommended without specific evidence for your scaffold.

  • Q4: What is colon-targeted delivery and why is it useful for peptides?

    • A: Colon-targeted delivery involves designing a formulation that bypasses the stomach and small intestine to release the peptide specifically in the colon.[34][35] This is advantageous because the colon has a significantly lower concentration of digestive enzymes compared to the small intestine, providing a more hospitable environment for peptide survival.[36][37][38]

References

  • A. Das, M. A. Morshed, M. S. H. Reza, M. S. Islam, M. A. K. Azad, M. S. Hasnat, M. A. Sharfuddin, and M. E. Haque, "Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies," PubMed Central, 2022. [Link]

  • T. Kremsmayr, A. Aljnabi, J. B. Blanco-Canosa, H. N. T. Tran, N. B. Emidio, and M. Muttenthaler, "On the Utility of Chemical Strategies to Improve Peptide Gut Stability," ACS Publications, 2022. [Link]

  • T. Kremsmayr, A. Aljnabi, J. B. Blanco-Canosa, H. N. T. Tran, N. B. Emidio, and M. Muttenthaler, "On the Utility of Chemical Strategies to Improve Peptide Gut Stability," PubMed Central, 2022. [Link]

  • S. S. Y. Lee, Y. Lim, and H. S. Mansour, "Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances," MDPI, 2024. [Link]

  • D. J. Brayden and A. M. O'Mahony, "Formulation strategies to improve oral peptide delivery," PubMed, 2014. [Link]

  • S. Beg, S. Jain, and S. K. Singh, "Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins," Future Medicine, 2023. [Link]

  • "Nanoparticle Technologies for Oral Delivery of Peptides & Proteins," Drug Development & Delivery, 2023. [Link]

  • "Should My Peptide Be Lipidated?," LifeTein, 2024. [Link]

  • D. J. Brayden and A. M. O'Mahony, "Formulation Strategies to Improve Oral Peptide Delivery," Taylor & Francis Online, 2014. [Link]

  • T. Kremsmayr, A. Aljnabi, J. B. Blanco-Canosa, H. N. T. Tran, N. B. Emidio, and M. Muttenthaler, "On the Utility of Chemical Strategies to Improve Peptide Gut Stability," Journal of Medicinal Chemistry, 2022. [Link]

  • D. Kim, L. Jin, and D. Na, "Peptide permeation enhancers for improving oral bioavailability of macromolecules," Semantic Scholar, 2022. [Link]

  • A. D. D'Souza and R. A. D'Souza, "Nanoparticle-assisted oral delivery of small and large peptides," ScienceDirect, 2021. [Link]

  • S. S. Y. Lee, Y. Lim, and H. S. Mansour, "Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances," PubMed Central, 2025. [Link]

  • A. Creanga, A. F. C. Flores, and T. M. de la Fuente, "Lipidization as a tool toward peptide therapeutics," Taylor & Francis Online, 2023. [Link]

  • D. J. Brayden, "Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery," Therapeutic Delivery, 2025. [Link]

  • S. Haupt and A. Rubinstein, "The colon as a possible target for orally administered peptide and protein drugs," PubMed, 2002. [Link]

  • "Formulation Strategies to Improve Oral Peptide Delivery," Scite.ai, 2014. [Link]

  • S. P. Vyas, V. K. Gupta, and P. Mishra, "Approaches for Enhancing Oral Bioavailability of Peptides and Proteins," PubMed Central, 2012. [Link]

  • C. T. McCartney, C. M. T. H. Nguyen, and D. J. Brayden, "Intestinal permeation enhancers for oral peptide delivery," PubMed, 2016. [Link]

  • B. A. D. M. C. K. D. F. M. K. L. M. M. M. P. S. S. T. V. D. G. Finan, "Peptide lipidation stabilizes structure to enhance biological function," PubMed Central, 2013. [Link]

  • S. H. Kim, J. H. Park, and D. Na, "Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals," MDPI, 2022. [Link]

  • P. Kumar, "Colon Targeted Drug Delivery Systems -An Overview," Ingenta Connect, 2008. [Link]

  • B. Finan, "Peptide lipidation stabilizes structure to enhance biological function," ResearchGate, 2025. [Link]

  • H. S. Mansour, "An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics," MDPI, 2023. [Link]

  • H. Gangurde, "Approaches for Peptides and Proteins by Colon Specific Delivery: Review," ResearchGate, 2018. [Link]

  • V. R. Patel, "Oral colon-specific drug delivery of protein and peptide drugs," PubMed, 2011. [Link]

  • P. Kumar, "Colon Specific Drug Delivery Systems: A Review on Various Pharmaceutical Approaches," International Journal of Pharmaceutical Sciences Review and Research, 2011. [Link]

  • L. Zhang and G. Bulaj, "Converting peptides into drug leads by lipidation," PubMed, 2012. [Link]

  • V. Humpola and A. Siano, "N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability," PubMed, 2025. [Link]

  • S. Beg, S. Jain, and S. K. Singh, "Nanoparticle-Based Delivery Platforms for the Enhanced Oral Delivery of Peptides/Proteins," Taylor & Francis Online, 2023. [Link]

  • C. T. McCartney, C. M. T. H. Nguyen, and D. J. Brayden, "Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update," PubMed Central, 2019. [Link]

  • "Nanoparticles: Oral Delivery for Protein and Peptide Drugs," National Genomics Data Center, 2025. [Link]

  • D. J. Brayden, "Formulation Strategies to Improve Oral Peptide Delivery," ResearchGate, 2014. [Link]

  • F. M. Veronese, "PEGylation, successful approach to drug delivery," PubMed, 2002. [Link]

  • N. V. A. Scarlett, "N -methylation in amino acids and peptides: Scope and limitations," ResearchGate, 2021. [Link]

  • "Should My Peptide Be Methylated?," LifeTein, 2025. [Link]

  • "Scientific Expertise Facilitates Oral Peptide Product Development and Manufacturing," CordenPharma, 2018. [Link]

  • "Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects," Semantic Scholar. [Link]

  • S. S. Y. Lee, Y. Lim, and H. S. Mansour, "Challenges and Opportunities in Delivering Oral Peptides and Proteins," PubMed Central, 2023. [Link]

  • V. Humpola, "N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability," ResearchGate, 2025. [Link]

  • "Oral Peptide Therapeutics – Opportunities Abound as Barriers Fall," Drug Development & Delivery, 2020. [Link]

Sources

Technical Support Center: Preventing Degradation of His-Gly During Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for L-Histidyl-L-Glycine (His-Gly). This document is designed for researchers, scientists, and drug development professionals who utilize this dipeptide in their work. Maintaining the chemical integrity of His-Gly is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to help you prevent, identify, and resolve issues related to its degradation.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the storage and handling of His-Gly. Each issue is analyzed by potential cause, followed by recommended actions and verification methods.

Problem 1: Loss of Efficacy or Inconsistent Results in Assays

You observe a significant decrease in the expected biological or chemical activity of your His-Gly, or your results vary widely between experiments using different batches or aliquots.

The stability of lyophilized His-Gly is compromised by exposure to moisture and elevated temperatures. Peptides are often hygroscopic and can adsorb atmospheric water, which can initiate degradation pathways even in a solid state.[1]

  • Causality: Moisture facilitates hydrolysis of the peptide bond, while elevated temperatures accelerate all chemical degradation reactions, including oxidation and cyclization.[2] Long-term storage above the recommended -20°C can lead to a gradual but significant loss of intact peptide.[3][4]

  • Recommended Actions:

    • Verify Storage Temperature: Ensure all lyophilized His-Gly is stored consistently at -20°C or below for long-term preservation.[5]

    • Prevent Moisture Contamination: Before opening a new vial of lyophilized peptide, always allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.[1] This critical step prevents condensation of atmospheric moisture onto the cold powder.

    • Minimize Light Exposure: Store vials in the dark, as photo-oxidation can be a concern for peptides containing aromatic residues like histidine.[3][6]

His-Gly is significantly less stable in solution compared to its lyophilized form.[4] Repeated freeze-thaw cycles, improper pH, and extended storage at 4°C are common sources of degradation.

  • Causality:

    • Freeze-Thaw Cycles: The formation of ice crystals can introduce mechanical stress on the peptide. More importantly, it can cause localized changes in solute concentration and pH, accelerating hydrolysis and aggregation.[3][7]

    • pH Extremes: The peptide bond is susceptible to both acid- and base-catalyzed hydrolysis.[][9] The imidazole ring of histidine is also involved in various pH-dependent reactions. An optimal pH range of 5-7 is generally recommended for peptide solutions.[4]

  • Recommended Actions:

    • Aliquot Solutions: Upon reconstitution, immediately divide the stock solution into single-use aliquots to minimize freeze-thaw cycles.[3][4]

    • Use Appropriate Buffers: Reconstitute His-Gly in a suitable buffer system (e.g., phosphate buffer) within a pH range of 5-7. Avoid highly acidic or alkaline conditions unless required by the experimental protocol.[4]

    • Limit Time at 4°C: For short-term storage (1-2 weeks), 4°C is acceptable. For longer periods, store aliquots at -20°C (months) or -80°C (up to a year).[4]

The histidine residue in His-Gly is particularly susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to atmospheric oxygen.[10][11]

  • Causality: Reactive oxygen species (ROS) can modify the imidazole ring of histidine, leading to the formation of 2-oxo-histidine and other derivatives.[10][11] This modification alters the peptide's structure and can abolish its function. This process is often accelerated by the presence of transition metals like Cu(II) or Ni(III) which can facilitate Fenton-type reactions.[11][12][13]

  • Recommended Actions:

    • Use High-Purity Solvents: Prepare solutions using sterile, oxygen-free water or buffers to minimize dissolved oxygen.[1]

    • Consider Chelating Agents: If metal ion contamination is suspected (e.g., from buffers or glassware), the addition of a small amount of a chelating agent like EDTA may be beneficial, though its compatibility with the downstream application must be verified.[14]

    • Inert Gas Overlay: For highly sensitive applications or long-term solution storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

Problem 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Your analytical chromatogram shows new peaks, often flanking the main His-Gly peak, indicating the presence of impurities or degradation products.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Conclusion Start Unexpected Peaks in RP-HPLC / LC-MS CheckMass Analyze Peak Masses (LC-MS Data) Start->CheckMass Begin Analysis MassIncrease Mass Increase? (+16, +32 Da) CheckMass->MassIncrease Evaluate MS data MassSame Mass Unchanged? MassIncrease->MassSame No Oxidation Probable Cause: Oxidation Products (e.g., 2-oxo-His) MassIncrease->Oxidation Yes MassDecrease Mass Decrease? (Peptide Bond Cleavage) MassSame->MassDecrease No Isomerization Probable Cause: Isomers/Racemization MassSame->Isomerization Yes MassDecrease->Start Re-evaluate or consider other pathways Hydrolysis Probable Cause: Hydrolysis Products (Free His or Gly) MassDecrease->Hydrolysis Yes

Cleavage of the amide bond between histidine and glycine is a primary hydrolytic degradation pathway.[][15]

  • Identification: Using LC-MS, you would observe peaks corresponding to the mass of free L-histidine and free glycine. In HPLC, these smaller, more polar molecules would typically have shorter retention times than the parent dipeptide.

  • Confirmation: Run analytical standards of L-histidine and glycine to confirm the identity of the degradation peaks by comparing retention times.

Oxidation of the histidine residue is a common issue.[10][16]

  • Identification: The insertion of oxygen atoms will increase the mass of the dipeptide.[10][16] Common mass shifts observed by LC-MS include:

    • +16 Da: Formation of a hydroxy or keto derivative.

    • +32 Da: Formation of a hydroperoxide derivative.

  • Confirmation: These products are often more polar than the parent His-Gly, resulting in earlier elution times in reversed-phase HPLC. Tandem MS (MS/MS) can be used to fragment the molecule and confirm that the modification has occurred on the histidine residue.

Potential Degradation Product Molecular Weight (Da) Mass Shift (Δ Da) Likely Cause
Intact His-Gly 212.21 - -
Free L-Histidine155.16-57.05Hydrolysis
Free Glycine75.07-137.14Hydrolysis
Oxidized His-Gly (e.g., 2-oxo-His)228.21+16Oxidation
Peroxidized His-Gly244.21+32Oxidation
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for lyophilized His-Gly? For long-term storage (months to years), lyophilized His-Gly should be kept at -20°C or -80°C in a tightly sealed container, protected from light.[3][4] Before use, always allow the vial to warm to room temperature in a desiccator to prevent moisture uptake.[1]

Q2: How should I reconstitute His-Gly? What solvent should I use? Use a sterile, high-purity solvent appropriate for your application. For most biological applications, sterile distilled water or a suitable buffer (e.g., PBS, pH 7.0-7.4) is recommended.[3] If solubility is an issue, a small amount of dilute acetic acid (0.1%) can be used, but ensure the final pH is compatible with your experiment. Always test solubility on a small portion of the peptide first.

Q3: What is the stability of His-Gly in solution, and how can I maximize it? Peptide solutions are far less stable than lyophilized powder.[4] To maximize stability:

  • Prepare fresh solutions for each experiment if possible.

  • If you must store solutions, create single-use aliquots and store them at -20°C or -80°C.[4]

  • Avoid repeated freeze-thaw cycles.[3]

  • Maintain the solution pH between 5 and 7.[4]

  • Use sterile filtration (0.22 µm filter) for the final solution to prevent microbial growth, which can also degrade the peptide.

Q4: What are the main degradation pathways for His-Gly? The two primary chemical degradation pathways are:

  • Oxidation: The imidazole side chain of histidine is susceptible to attack by reactive oxygen species, leading to hydroxylated or carbonylated products.[10][11][16] This can be catalyzed by light or trace metal ions.

  • Hydrolysis: The peptide bond linking histidine and glycine can be cleaved by acid or base-catalyzed hydrolysis, breaking the dipeptide into its constituent amino acids.[][15]

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway HisGly Intact His-Gly (C₈H₁₂N₄O₃) OxidizedHisGly Oxidized Products (e.g., 2-oxo-His-Gly) Mass +16 Da HisGly->OxidizedHisGly ROS, Metal Ions, O₂ His Free L-Histidine HisGly->His H₂O (Acid/Base Catalyzed) Gly Free Glycine HisGly->Gly H₂O (Acid/Base Catalyzed)

Q5: How can I detect His-Gly degradation? The most effective methods are chromatographic techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate the parent peptide from more polar degradation products (like free amino acids or oxidized species) and less polar impurities. A loss of area in the main peak and the appearance of new peaks over time indicates degradation.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It not only separates the components like HPLC but also provides mass information, allowing for the confident identification of degradation products based on their molecular weight.[10][19][20]

Q6: Are there any excipients that can help stabilize His-Gly in solution? Yes, certain excipients can improve stability, but their use is highly application-dependent.

  • Antioxidants: Ascorbic acid can be used to scavenge free radicals, but it must be used with caution as it can also participate in degradation reactions under certain conditions (e.g., in the presence of metal ions).[14]

  • Chelating Agents: EDTA or DTPA can sequester catalytic metal ions, thereby reducing the rate of metal-catalyzed oxidation.[14]

  • Buffers: As mentioned, maintaining an optimal pH with a suitable buffer is one of the most effective stabilization strategies.[7]

Section 3: Protocols and Methodologies
Protocol 1: Recommended Procedure for Reconstitution and Aliquoting of His-Gly

This protocol is designed to minimize contamination and initial degradation during solution preparation.

Materials:

  • Vial of lyophilized His-Gly

  • Desiccator

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

  • Sterile, high-purity water or buffer (e.g., PBS, pH 7.2), pre-chilled to 4°C

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses.[21][22]

Procedure:

  • Equilibration: Place the sealed vial of lyophilized His-Gly in a desiccator at room temperature for at least 30 minutes.[1]

  • Preparation: Work in a clean environment (e.g., a laminar flow hood). Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Reconstitution: Carefully open the vial and add the required volume of cold, sterile solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to minimize shearing and oxygen introduction. If solubility is poor, brief sonication in a cold water bath may be attempted.[1]

  • Aliquoting: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots, label them clearly with the peptide name, concentration, and date, and place them in a -20°C or -80°C freezer for long-term storage.[4]

Protocol 2: Stability Assessment of His-Gly Solutions via RP-HPLC

This protocol provides a framework for evaluating the stability of a His-Gly solution under specific storage conditions.

Objective: To quantify the percentage of intact His-Gly remaining over time.

Methodology:

  • Prepare Sample: Reconstitute His-Gly to a known concentration (e.g., 1 mg/mL) using the desired buffer and storage conditions as per Protocol 1.

  • Initial Analysis (T=0): Immediately analyze a fresh aliquot of the solution by RP-HPLC. This serves as the baseline measurement.

    • Typical Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 40% B over 20 minutes may be a good starting point.

    • Detection: UV at 214 nm.

  • Incubate: Store the remaining aliquots under the desired test conditions (e.g., 4°C, room temperature, -20°C).

  • Time-Point Analysis: At specified intervals (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot, allow it to thaw completely at room temperature, and analyze it using the same HPLC method.

  • Data Analysis:

    • Integrate the area of the main His-Gly peak at each time point.

    • Calculate the percentage of remaining His-Gly relative to the T=0 sample:

      • % Remaining = (Area_t / Area_t=0) * 100

    • Plot the % Remaining vs. Time to generate a stability profile. The appearance and growth of new peaks should also be noted and, if possible, identified by LC-MS.[17]

Section 4: References
  • Influence of amino acid relative position on the oxidative modification of histidine and glycine peptides. PubMed, National Center for Biotechnology Information.[Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds.[Link]

  • Oxidative Self-Decomposition of the Nickel(III) Complex of Glycylglycyl-l-histidylglycine. ACS Publications.[Link]

  • Influence of amino acid relative position on the oxidative modification of histidine and glycine peptides. ResearchGate.[Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera.[Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Maxpeps.[Link]

  • Cu(II)Gly 2 HisGly Oxidation by H 2 O 2 /Ascorbic Acid to the Cu(III) Complex and Its Subsequent Decay to Alkene Peptides. ResearchGate.[Link]

  • Oxidative self-decomposition of the nickel(III) complexes of glycylgly. Iowa State University Digital Repository.[Link]

  • Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin. PubMed, National Center for Biotechnology Information.[Link]

  • Histidylglycine | C8H12N4O3. PubChem, National Center for Biotechnology Information.[Link]

  • Peptide handling & storage guidelines. sb-PEPTIDE.[Link]

  • Safety Data Sheet - Glycine. West Liberty University.[Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, The Royal Society.[Link]

  • Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue. PubMed, National Center for Biotechnology Information.[Link]

  • Analysis of Aspartyl Peptide Degradation Products by High-Performance Liquid Chromatography and High-Performance Liquid Chromatography-Mass Spectrometry. PubMed, National Center for Biotechnology Information.[Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. PMC, National Center for Biotechnology Information.[Link]

  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. MDPI.[Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub.[Link]

  • Amino acid. Wikipedia.[Link]

  • Protein Stability and Unfolding Following Glycine Radical Formation. PMC, National Center for Biotechnology Information.[Link]

  • Anxiolytic Effects of Gly-His-Lys Peptide and Its Analogs. ResearchGate.[Link]

  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. ResearchGate.[Link]

  • Structure and stability of complexes of glycine and glycine methyl analogs with H+, Li+, and Na+. ACS Publications.[Link]

  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. PubMed, National Center for Biotechnology Information.[Link]

  • 2.11: Peptide Hydrolysis. Chemistry LibreTexts.[Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Journal of Pharmaceutical Sciences.[Link]

  • Peptide bonds: Formation and cleavage. Khan Academy.[Link]

  • Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. PubMed, National Center for Biotechnology Information.[Link]

  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC, National Center for Biotechnology Information.[Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed, National Center for Biotechnology Information.[Link]

  • His-Rich Peptides, Gly- and His-Rich Peptides: Functionally Versatile Compounds with Potential Multi-Purpose Applications. ResearchGate.[Link]

  • What Rules the Relative Stability of α-, β- and γ-Glycine Polymorphs?. ResearchGate.[Link]

Sources

Technical Support Center: Optimizing pH for Enzymatic Reactions Involving Histidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enzyme assays, particularly for enzymes where histidine plays a crucial role in catalysis. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your experiments with confidence.

Section 1: The Unique Role of Histidine in Catalysis

Histidine is a remarkable amino acid, and its frequent presence in enzyme active sites is no coincidence. Its uniqueness stems from the imidazole side chain, which has a pKa value of approximately 6.0. This value is close to physiological pH, allowing the side chain to exist in both protonated (positively charged) and deprotonated (neutral) states within a biological context.[1][2] This ability makes histidine an exceptionally versatile catalytic residue, capable of acting as both a proton donor (general acid) and a proton acceptor (general base) during a reaction.[2]

This dual functionality is critical in many enzymatic mechanisms. For instance, in the well-known catalytic triad of serine proteases, a histidine residue acts as a proton shuttle, accepting a proton from the serine hydroxyl group to increase its nucleophilicity, and then donating a proton to the leaving group.

Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions, such as zinc, copper, and nickel.[2] This makes histidine a key player in metalloenzymes, where it helps to position the metal cofactor correctly within the active site for catalysis.[2]

The protonation state of histidine is exquisitely sensitive to the local pH. This is the crux of why pH optimization is not just a routine step, but a critical determinant of success when studying these enzymes.

Histidine_Protonation cluster_0 pH < pKa (~6.0) cluster_1 pH > pKa (~6.0) Protonated Imidazolium Cation (Protonated) Acts as General Acid Deprotonated Imidazole (Deprotonated / Neutral) Acts as General Base Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Protonation states of the histidine imidazole ring.

Section 2: Fundamental Principles of pH and Enzyme Activity

Every enzyme exhibits a characteristic optimal pH, the pH at which its catalytic activity is maximal.[3][4] Deviations from this optimum, even by a single pH unit, can cause a sharp decline in reaction velocity.[1] This pH dependence is a direct consequence of how hydrogen ion concentration affects the ionization states of:

  • The Enzyme's Active Site: The protonation state of catalytic residues, like histidine, dictates their ability to participate in the reaction mechanism. If a histidine needs to act as a general base (deprotonated), raising the pH above its pKa will favor this state and enhance activity, up to a point. Conversely, if it must act as a general acid, a lower pH is required.

  • Overall Enzyme Structure: The three-dimensional structure of an enzyme is maintained by a network of interactions, including ionic bonds between charged amino acid residues.[3][5] Altering the pH changes the charges on these residues, which can disrupt these bonds, leading to conformational changes.[6] Extreme pH levels can cause irreversible denaturation, where the enzyme loses its shape and function entirely.[5][6]

  • The Substrate: The substrate itself may have ionizable groups. The pH can affect the substrate's charge and shape, influencing its ability to bind correctly to the enzyme's active site.[3]

For context, the pKa values of ionizable amino acid side chains are summarized below. Note how histidine's pKa is uniquely positioned near neutrality.

Amino AcidSide Chain GroupTypical pKa
AspartateCarboxyl~3.9
GlutamateCarboxyl~4.3
Histidine Imidazole ~6.0
CysteineSulfhydryl~8.3
TyrosinePhenolic Hydroxyl~10.1
Lysineε-Amino~10.5
ArginineGuanidinium~12.5

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving histidine-containing enzymes.

Q1: My enzyme activity is much lower than expected. Could pH be the issue?

Answer: Absolutely. Suboptimal pH is one of the most common culprits for low enzyme activity.

  • Causality: If the pH of your assay buffer is not at the enzyme's optimum, the ionization state of the catalytic histidine (and other residues) may be incorrect for efficient catalysis. For example, if the mechanism requires a deprotonated histidine to accept a proton, but your buffer pH is 5.0 (well below its pKa of ~6), the majority of your histidine residues will be protonated and inactive in that role.

  • Troubleshooting Steps:

    • Verify Buffer pH: Do not assume the pH of your buffer is correct. Measure it at the temperature you will be running your assay, as the pH of some buffers (like Tris) is highly temperature-dependent.[7]

    • Perform a pH Profile: Assay your enzyme across a broad range of pH values to determine its optimum experimentally. (See Protocol 4.1).

    • Check for Denaturation: Incubate the enzyme at the assay pH for a period without substrate, then readjust to the known optimal pH and measure activity. If activity is not recovered, the suboptimal pH may be causing irreversible denaturation.

Q2: How do I determine the optimal pH for my novel histidine-containing enzyme?

Answer: A systematic pH-activity profile experiment is the gold standard. This involves measuring the initial reaction rate at a series of different pH values while keeping all other conditions (temperature, substrate concentration, enzyme concentration) constant.

  • Causality: By systematically varying the pH, you can identify the specific hydrogen ion concentration at which the enzyme's catalytic machinery is in its most effective conformation and protonation state.

  • Experimental Approach:

    • Select a series of buffers that cover a wide pH range (e.g., pH 4.0 to 10.0) with overlapping buffering capacities.

    • Prepare your reaction mixture in each buffer.

    • Initiate the reaction and measure the initial velocity (V₀).

    • Plot V₀ versus pH. The peak of this curve represents the optimal pH. A detailed methodology is provided in Protocol 4.1.

Q3: I'm seeing a bell-shaped or biphasic pH-activity profile. What could this mean for my histidine-dependent enzyme?

Answer: A classic bell-shaped curve is very common and highly informative. It typically indicates that two ionizable groups are involved in catalysis: one that must be protonated and one that must be deprotonated for maximal activity.

  • Causality & Interpretation:

    • The Ascending Slope (Low pH side): On this side of the curve, activity increases as the pH rises. This typically reflects the deprotonation of a group that needs to be in its basic form for catalysis (e.g., a histidine acting as a general base). As the pH approaches this group's pKa, more of the enzyme population becomes active.

    • The Descending Slope (High pH side): Here, activity decreases as the pH continues to rise. This reflects the deprotonation of a second group that must be in its acidic (protonated) form. This could be the same histidine needing to act as a general acid in a later step, or a different residue entirely.

    • The Peak: The pH optimum represents the point where the best compromise between these two opposing requirements is achieved.

Q4: The pKa of my active site histidine seems to be shifted from the typical value of ~6.0. Why does this happen and how do I confirm it?

Answer: It is very common for the pKa of an amino acid residue to be perturbed by its local microenvironment within the protein structure.[8][9]

  • Causality: The protein environment around the histidine can stabilize one charge state over the other.

    • Negative Neighbors: A nearby negatively charged residue (like aspartate or glutamate) will repel the deprotonated (neutral) form of histidine and stabilize the protonated (positive) form, thereby increasing its pKa.

    • Hydrophobic Pockets: Placing a histidine in a nonpolar, hydrophobic pocket makes it less favorable to have a charged (protonated) state, thus decreasing its pKa.[10]

  • Confirmation Methods:

    • Kinetic Analysis: Detailed analysis of the pH-activity profile can be used to estimate the pKa values of the catalytic residues.

    • NMR Spectroscopy: This is a powerful technique for directly measuring the pKa of individual histidine residues in a protein.[11]

    • Computational Prediction: Software can predict pKa shifts based on the protein's 3D structure.[9]

Q5: What are the best practices for buffer selection when studying a histidine-containing enzyme?

Answer: The choice of buffer is not trivial and can significantly impact your results.[12][13]

  • Causality: An ideal buffer maintains a stable pH without interfering with the reaction.[14] Some buffer components can chelate necessary metal cofactors or directly inhibit the enzyme.[7][13]

  • Best Practices:

    • pKa Match: Choose a buffer whose pKa is as close as possible to your desired assay pH. A buffer is most effective within +/- 1 pH unit of its pKa.

    • Avoid Interference: Be aware of potential interactions. Phosphate buffers can inhibit kinases or phosphatases and can precipitate divalent cations.[15] Tris buffer can chelate metals and its pH is very sensitive to temperature changes.[7][15]

    • Test Alternatives: If you suspect buffer interference, test a different buffer system with a similar pKa.[7] Good's buffers like HEPES and MOPS are often good choices for assays in the neutral pH range as they are generally more stable and less interactive.[14][15]

BufferpKa at 25°CUseful pH RangeNotes
Citrate4.763.0 - 6.2Can chelate metal ions.
MES6.155.5 - 6.7Good's buffer, minimal metal binding.
Phosphate7.206.2 - 8.2Can inhibit some enzymes, precipitates Ca²⁺, Mg²⁺.[15]
MOPS7.206.5 - 7.9Good's buffer, often a good choice near neutral pH.[15]
HEPES7.556.8 - 8.2Common, stable Good's buffer.[15]
Tris8.067.5 - 9.0pH is highly temperature-dependent, can chelate metals.[7][15]
Glycine-NaOH9.608.6 - 10.6Useful for assays at alkaline pH.

Section 4: Experimental Protocols

Protocol 4.1: Determination of the pH-Activity Profile of an Enzyme

This protocol outlines a standard method for determining the pH optimum of an enzyme using a spectrophotometric assay.

1. Preparation of Buffers:

  • Prepare a set of 100 mM buffers covering the desired pH range (e.g., pH 4.0 to 10.0) in 0.5 pH unit increments.

  • Example set: Citrate (pH 4.0-6.0), Phosphate (pH 6.0-7.5), Tris-HCl (pH 7.5-9.0), Glycine-NaOH (pH 9.0-10.0).[16]

  • Crucially: Adjust the final pH of each buffer at the intended assay temperature.

2. Reaction Mixture Preparation:

  • For each pH point, prepare a reaction mixture in a cuvette or microplate well. This will contain the specific buffer and a saturating concentration of the substrate.

  • Allow the mixtures to equilibrate to the assay temperature.

3. Initiating and Measuring the Reaction:

  • Initiate the reaction by adding a small, fixed amount of enzyme solution to the reaction mixture. Mix quickly but gently.[17]

  • Immediately place the cuvette/plate in a spectrophotometer set to the correct wavelength for monitoring product formation or substrate consumption.

  • Record the change in absorbance over time for a short period (e.g., 1-3 minutes) during which the reaction rate is linear.[17]

4. Data Analysis:

  • For each pH value, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. The slope of this line is the reaction rate.[17]

  • Plot the calculated V₀ (or relative activity, with the maximum rate set to 100%) on the y-axis against the pH on the x-axis.

  • The pH corresponding to the highest point on the curve is the optimal pH for your enzyme under these conditions.

Workflow_pH_Optimum cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Buffers (Broad pH Range) B 2. Prepare Reaction Mixes (Buffer + Substrate) A->B C 3. Equilibrate to Temp. B->C D 4. Add Enzyme to Initiate C->D E 5. Measure Absorbance vs. Time D->E F 6. Calculate Initial Rate (V₀) for each pH E->F G 7. Plot V₀ vs. pH F->G H 8. Identify Peak (Optimal pH) G->H

Caption: Workflow for determining enzyme pH optimum.

Section 5: References

  • Khan Academy. (n.d.). Enzyme reaction velocity and pH. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

  • Study.com. (n.d.). Effect of pH on Enzyme Activity | Overview & Interaction. Retrieved from [Link]

  • World Nutrition. (2024). How Does pH Affect Enzyme Activity?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 10.7: The Effect of pH on Enzyme Kinetics. Retrieved from [Link]

  • Quora. (2021). Is the histidine side chain in the active site of an enzyme more of an acidic or basic catalyst at pH 7?. Retrieved from [Link]

  • Reddit. (2020). Histidine in Active Sites. Retrieved from [Link]

  • Proprep. (n.d.). What is the role of histidine at physiological pH in enzyme activity?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Simple and Reliable Method for Determination of Optimum PH in Coupled Enzyme Assays. Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (2024). Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. Retrieved from [Link]

  • MadSci Network. (2004). Re: Why is histidine found in the active sites of so many enzymes?. Retrieved from [Link]

  • Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays?. Retrieved from [Link]

  • ResearchGate. (2015). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. Retrieved from [Link]

  • ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]

  • ResearchGate. (2013). Enzyme pH optimization protocol?. Retrieved from [Link]

  • PubMed. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Retrieved from [Link]

  • iGEM Stockholm 2018. (n.d.). Protocol: Effect of pH and temperature on enzymatic activity. Retrieved from [Link]

  • Annual Review of Biochemistry. (1998). Structural Basis of Perturbed pKa Values of Catalytic Groups in Enzyme Active Sites. Retrieved from [Link]

  • NIH. (n.d.). Improved Structure-Based Histidine pKa Prediction for pH-Responsive Protein Design. Retrieved from [Link]

Sources

Improving viscosity and stability of high-concentration antibody solutions with proline and histidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Improving Viscosity and Stability with Proline and Histidine

Welcome to the technical support center for scientists and researchers navigating the complexities of high-concentration antibody formulations. This guide provides in-depth, experience-driven advice on leveraging proline and histidine to overcome common challenges such as high viscosity and instability. Here, you will find not just protocols, but the rationale behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of proline and histidine in monoclonal antibody (mAb) formulations.

Q1: Why are high-concentration antibody formulations so challenging to develop?

High-concentration antibody formulations (typically ≥100 mg/mL) are desirable for subcutaneous administration, which improves patient compliance.[1][2] However, at these concentrations, protein-protein interactions become more pronounced, leading to several challenges:

  • Increased Viscosity: Strong intermolecular attractive forces can dramatically increase the viscosity of the solution, making it difficult to process during manufacturing (e.g., ultrafiltration/diafiltration) and to administer via injection.[3][4][5]

  • Physical Instability: The close proximity of antibody molecules increases the propensity for aggregation (both reversible and irreversible) and precipitation, which can compromise the product's efficacy and safety.[3][4][6]

  • Chemical Instability: High concentrations can also exacerbate chemical degradation pathways such as deamidation and oxidation.[7]

Q2: What is the primary role of histidine in a high-concentration antibody formulation?

Histidine is a versatile amino acid that serves multiple functions in antibody formulations:

  • Buffering Agent: With a pKa around 6.0, histidine is an effective buffer in the pH range where most mAbs exhibit optimal stability (pH 5.5-7.0).[8][9][10]

  • Stabilizer: Histidine can reduce antibody aggregation.[8][11][12] Its mechanism is thought to involve the shielding of solvent-exposed hydrophobic patches on the protein surface by the histidine molecules, thereby reducing protein-protein interactions.[8][12][13]

  • Antioxidant: Histidine can scavenge for hydroxyl radicals and singlet oxygen, and it can chelate metal ions that might otherwise catalyze oxidation reactions.[1]

  • Viscosity Reducer: By modulating intermolecular interactions, histidine can also contribute to a reduction in viscosity.[1][11]

Q3: How does proline help in reducing viscosity and improving the stability of antibody solutions?

Proline is a unique amino acid with an amphipathic structure and a partial charge on its pyrrolidine side chain.[14][15][16] These properties are thought to be key to its effectiveness in high-concentration formulations:

  • Viscosity Reduction: Proline can disrupt the protein-protein interactions that lead to high viscosity. It is believed to screen both attractive electrostatic and hydrophobic interactions that promote self-association.[14][15][16] Proline has been shown to interact favorably with aromatic residues on the antibody surface, which may contribute to this effect.[17][18][19]

  • Stability Enhancement: By minimizing self-association, proline also improves the colloidal stability of the antibody solution, reducing the likelihood of aggregation.[14][15][16]

Q4: Is there a synergistic effect when using proline and histidine together?

Yes, studies have shown that binary proline-histidine formulations can be more effective at reducing viscosity than using either excipient alone at the same total concentration.[14][15][16] This combination allows for effective buffering and stabilization from histidine, complemented by the potent viscosity-reducing and anti-aggregation properties of proline.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My antibody solution is still too viscous even after adding proline and histidine.

  • Possible Cause 1: Suboptimal Excipient Concentration. The viscosity-reducing effect of proline is concentration-dependent. You may need to screen a range of proline concentrations, potentially as high as 250 mM or more, to see a significant effect.[15][20]

  • Troubleshooting Steps:

    • Concentration Screening: Design a study to test a matrix of proline and histidine concentrations. For example, keep the histidine concentration constant (e.g., 20 mM) and vary the proline concentration (e.g., 50 mM, 100 mM, 250 mM, 500 mM).

    • pH Adjustment: The effectiveness of both proline and histidine can be pH-dependent.[14][15][16] Ensure your formulation is at the optimal pH for your specific antibody. You may need to re-evaluate the optimal pH in the presence of these excipients.

  • Possible Cause 2: Nature of Protein-Protein Interactions. The dominant forces driving viscosity (e.g., electrostatic vs. hydrophobic) are specific to each antibody. While proline is effective against a mix of interactions, your antibody may have unique characteristics that are not fully addressed by a proline-histidine system.

  • Troubleshooting Steps:

    • Consider Other Excipients: If proline and histidine are not sufficient, you may need to explore other viscosity-reducing excipients. Arginine, for instance, is known to be effective in many cases.[17][19][21]

    • Protein Engineering: In some cases, the viscosity issues are inherent to the antibody's sequence and structure. Modifying specific amino acid residues, particularly in the complementarity-determining regions (CDRs), may be necessary to reduce self-association.

Problem 2: I'm observing an increase in aggregation or particulate formation after adding proline and/or histidine.

  • Possible Cause 1: Excipient-Induced Stress. While generally stabilizing, high concentrations of certain excipients can sometimes have a destabilizing effect, depending on the specific antibody and formulation conditions.

  • Troubleshooting Steps:

    • Re-evaluate Excipient Concentrations: The concentration of the excipients may be too high. Perform a dose-response study to identify the optimal concentration range that provides the desired viscosity reduction without compromising stability.

    • Assess Thermal Stability: Use techniques like differential scanning calorimetry (DSC) to determine if the addition of the excipients is lowering the melting temperature (Tm) of your antibody, which would indicate a decrease in conformational stability.[22]

  • Possible Cause 2: Interaction with Container Surfaces. High concentrations of histidine have been reported to cause coloration and increased aggregation in liquid formulations stored in stainless steel containers at elevated temperatures.[11]

  • Troubleshooting Steps:

    • Evaluate Container Compatibility: If you are using stainless steel equipment for processing or storage, consider performing a compatibility study.

    • Control Temperature: Avoid prolonged exposure of your formulation to elevated temperatures during processing and storage.

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the effectiveness of your proline-histidine formulation.

Protocol 1: Viscosity Measurement

This protocol describes how to measure the viscosity of your high-concentration antibody solutions.

Objective: To determine the dynamic viscosity of different antibody formulations.

Materials:

  • Viscometer (e.g., a microfluidic viscometer or a cone-and-plate rheometer)

  • High-concentration antibody samples in different formulations

  • Control buffer

  • Temperature-controlled sample holder

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the viscometer is clean and calibrated according to the manufacturer's instructions.

    • Set the desired measurement temperature (e.g., 25°C).[23]

  • Sample Preparation:

    • Prepare your antibody solutions at the target concentration in the various proline-histidine formulations to be tested.

    • Allow the samples to equilibrate to the measurement temperature.

  • Measurement:

    • Load the appropriate volume of the control buffer into the viscometer and perform a measurement to establish a baseline.

    • Clean the instrument as per the protocol.

    • Load the first antibody sample.

    • Perform the viscosity measurement. For rheometers, this may involve a shear rate sweep to check for Newtonian behavior.[24]

    • Record the viscosity in centipoise (cP).

    • Repeat the measurement for each formulation, ensuring the instrument is cleaned between samples.

  • Data Analysis:

    • Plot the viscosity of the antibody solutions as a function of proline concentration.

    • Compare the results to identify the formulation with the lowest viscosity.

Protocol 2: Stability Assessment by Size Exclusion Chromatography (SEC)

This protocol outlines how to assess the physical stability of your antibody formulations by quantifying the formation of aggregates.

Objective: To measure the percentage of monomer, high molecular weight species (HMWs), and low molecular weight species (LMWs) in your antibody samples over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size exclusion column suitable for monoclonal antibodies

  • Mobile phase (typically a phosphate or histidine buffer at neutral pH)

  • Antibody samples from a stability study (e.g., stored at different temperatures for various durations)

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system and the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Thaw your stability samples if they are frozen.

    • Dilute a small aliquot of each high-concentration sample to a suitable concentration for the SEC analysis (e.g., 1-2 mg/mL) using the mobile phase.

  • Chromatographic Run:

    • Inject the diluted sample onto the column.

    • Run the chromatogram for a sufficient time to allow for the elution of all species (monomer, aggregates, and fragments). The monomer peak is typically the largest.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage of each species (HMWs, monomer, LMWs) by dividing the area of each peak by the total area of all peaks and multiplying by 100.

    • Plot the percentage of monomer loss or HMW formation over time for each formulation to determine the most stable conditions.

Data Presentation

Table 1: Effect of Proline on Viscosity and Stability of a ~225 mg/mL mAb Solution at pH 6.0

ExcipientConcentration (mM)Viscosity (cP)Monomer Loss after 4 weeks at 40°C (%)
Histidine (Control)30~75~5
Proline250~50~3
Proline500~35~2
Proline750~25<2

Note: Data are illustrative and based on trends reported in the literature.[14][15][16][20]

Visualizations

Mechanism of Action of Proline and Histidine

G cluster_0 High-Concentration mAb Solution cluster_1 Formulation with Proline & Histidine mAb1 mAb mAb2 mAb mAb1->mAb2 Aggregation & High Viscosity mAb3 mAb interactions Attractive Forces (Hydrophobic & Electrostatic) mAb4 mAb proline Proline proline->mAb3 Screens Interactions histidine Histidine histidine->mAb4 Shields Hydrophobic Patches stabilized Reduced Viscosity Improved Stability start start->mAb1

Caption: Mechanism of proline and histidine in stabilizing high-concentration antibody solutions.

Experimental Workflow for Formulation Development

G start Start: High-Viscosity mAb Candidate screen_excipients Screen Excipients (Proline, Histidine, etc.) start->screen_excipients measure_viscosity Measure Viscosity screen_excipients->measure_viscosity assess_stability Assess Stability (SEC, DLS) measure_viscosity->assess_stability decision Viscosity & Stability Acceptable? assess_stability->decision optimize Optimize Concentrations & pH decision->optimize No end End: Optimized Formulation decision->end Yes optimize->screen_excipients

Caption: A typical experimental workflow for developing a low-viscosity, stable antibody formulation.

References

  • AVT Pharmaceutical. (2025, July 18). How Does Histidine Safeguard Antibody Drug Stability?
  • Saurabh, S., et al. (n.d.). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. PMC - NIH.
  • Chen, Y., et al. (n.d.). Ongoing Challenges to Develop High Concentration Monoclonal Antibody-based Formulations for Subcutaneous Administration: Quo Vadis? PubMed.
  • Catalent Pharma Solutions. (2017, June 29). High Concentration Biologic Formulations: Challenges and Solutions.
  • Rathore, A. S., et al. (n.d.). Development challenges of high concentration monoclonal antibody formulations. PubMed.
  • Chen, B., et al. (n.d.). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. PubMed.
  • Catalent Pharma Solutions. (2025, March 2). Overcoming Challenges to High-Concentration Formulation Development.
  • Hung, J. J., et al. (n.d.). Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline. Semantic Scholar.
  • Hung, J. J., et al. (2025, August 9). Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline. Request PDF - ResearchGate.
  • Saurabh, S., et al. (2022, August 10). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics - ACS Publications.
  • Hung, J. J., et al. (2018, April 30). Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline. PubMed.
  • Saurabh, S., et al. (n.d.). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Semantic Scholar.
  • Das, T. K. (n.d.). High concentration formulation developability approaches and considerations.
  • Cloutier, T. K., et al. (n.d.). Molecular computations of preferential interactions of proline, arginine.HCl, and NaCl with IgG1 antibodies and their impact on aggregation and viscosity. PubMed.
  • Cloutier, T. K., et al. (n.d.). Molecular computations of preferential interactions of proline, arginine.HCl, and NaCl with IgG1 antibodies and their impact on aggregation and viscosity. PMC - NIH.
  • Cloutier, T. K., et al. (2020, September 17). Molecular computations of preferential interactions of proline, arginine.HCl, and NaCl with IgG1 antibodies and their impact on aggregation and viscosity. mAbs - Taylor & Francis Online.
  • Cloutier, T. K., et al. (n.d.). (PDF) Molecular computations of preferential interactions of proline, arginine.HCl, and NaCl with IgG1 antibodies and their impact on aggregation and viscosity. ResearchGate.
  • Kumar, V., et al. (n.d.). Stability testing in monoclonal antibodies. PubMed.
  • Hung, J. J., et al. (n.d.). Accelerated storage stability of 193–232 mg/mL mAb solutions with.... ResearchGate.
  • News-Medical.Net. (2015, July 30). Relative Viscosity Screening of Monoclonal Antibody Formulations.
  • AxisPharm. (2024, October 31). Monoclonal Antibody-drug Stability Optimization.
  • Saurabh, S., et al. (2022, August 10). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ACS Publications.
  • Patel, S. M., et al. (n.d.). A systematic review of commercial high concentration antibody drug products approved in the US: formulation composition, dosage form design and primary packaging considerations. Taylor & Francis Online.
  • van der Kant, R., et al. (2025, September 19). Predicting the Dynamic Viscosity of High-Concentration Antibody Solutions with a Chemically Specific Coarse-Grained Model. bioRxiv.

Sources

Technical Support Center: Characterizing Histidyl-Glycyl Containing Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals facing challenges in the mass spectrometric characterization of peptides containing the histidyl-glycyl (His-Gly) motif. The unique properties of the histidine residue introduce a specific set of analytical hurdles that can complicate data acquisition and interpretation. This guide provides in-depth, causality-driven troubleshooting advice and optimized protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common issues encountered during the analysis of His-Gly and other histidine-containing peptides.

Q1: Why is the fragmentation of my His-Gly containing peptide so poor in CID/HCD? I see a strong precursor ion but very few informative b- and y-ions.

A1: This is a classic and well-documented issue rooted in the fundamental chemistry of the histidine side chain.

The imidazole ring of histidine is highly basic and possesses a strong proton affinity. In collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), fragmentation of the peptide backbone is primarily driven by "mobile protons" that transfer to amide bonds, inducing cleavage.[1]

However, the basic histidine residue acts as a "proton sponge," sequestering the charge on its side chain.[2] This prevents the proton from being readily available to promote fragmentation elsewhere in the peptide. Consequently, the precursor ion remains stable and fragmentation is suppressed, leading to spectra with low sequence coverage. Studies have shown that the position of basic residues like histidine dramatically influences fragmentation patterns; a basic residue can lead to prominent b-series ions if near the N-terminus, for example.[3][4]

  • Causality: High proton affinity of the histidine imidazole ring -> Proton sequestration -> Reduced proton mobility -> Inefficient backbone cleavage -> Poor fragmentation spectrum.

Q2: My mass spectra are dominated by sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which suppresses my desired [M+H]⁺ signal. What is causing this and how do I fix it?

A2: The imidazole side chain of histidine is an excellent metal chelator. This inherent property makes His-containing peptides highly susceptible to forming adducts with alkali metal ions (Na⁺, K⁺) that are ubiquitously present in laboratory environments.

Sources of metal ion contamination are numerous and include:

  • Glassware: Borosilicate glass can leach sodium ions.[5]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of metal salts.[5]

  • Sample Matrix: Biological samples naturally contain high concentrations of sodium and potassium salts.[5]

  • LC System: The HPLC/UPLC system itself (tubing, pumps, frits) can be a source of contamination.[5]

The formation of these adducts splits the ion signal, reducing the intensity of the desired protonated molecule and complicating data interpretation.[6][7] In some cases, metal adduction can alter fragmentation pathways entirely.[8][9]

  • Troubleshooting: A rigorous protocol to minimize metal adducts is essential. Please refer to Workflow 1 in the next section for a detailed, step-by-step guide.

Q3: I'm observing an unusual and dominant cleavage C-terminal to the histidine residue. Is this expected?

A3: Yes, this is a well-known phenomenon for histidine-containing peptides.

Enhanced cleavage at the C-terminal side of histidine is often observed, particularly in doubly-charged peptides where the number of protons does not exceed the number of basic residues.[10] Mechanistic studies suggest this occurs because the histidine side chain can facilitate a gas-phase reaction. The imidazole ring can abstract a proton and then attack a nearby backbone carbonyl group, creating a stable bicyclic structure and promoting cleavage at its C-terminal side.[10][11] This can lead to the formation of dominant b- or y-type ions corresponding to this specific cleavage.[11]

It is important to note that this preferential cleavage can be significantly reduced or eliminated if the histidine residue is oxidized (e.g., to 2-oxo-histidine), as oxidation lowers the basicity and nucleophilicity of the imidazole side chain.[10]

Q4: The chromatographic peak shape for my His-Gly peptide is poor, showing significant tailing. How can I improve this?

A4: Peak tailing for basic peptides like those containing histidine is typically caused by secondary ionic interactions with the stationary phase.

Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface.[12][13] At typical reversed-phase pH ranges (e.g., pH 3-7), some of these silanols can be deprotonated (Si-O⁻), creating negatively charged sites. The positively charged (protonated) basic histidine side chain can then interact electrostatically with these sites, retarding its elution relative to the main hydrophobic interaction and causing the characteristic tailing peak shape.[14][15]

  • Troubleshooting: Improving peak shape involves minimizing these secondary interactions. Please see Workflow 3 for detailed chromatographic optimization strategies.

Section 2: Troubleshooting Guides and Experimental Workflows

This section provides actionable, step-by-step protocols to overcome the challenges outlined above.

Workflow 1: A Rigorous Protocol to Minimize Metal Adducts

Metal ion adduction is one of the most common and frustrating issues. This workflow provides a systematic approach to identify and eliminate sources of contamination.

Step-by-Step Methodology:

  • Solvent and Additive Purity:

    • Action: Use only LC-MS grade water, acetonitrile, and methanol. Purchase additives like formic acid (FA) or trifluoroacetic acid (TFA) in the smallest practical sealed ampules to prevent contamination of stock bottles.

    • Rationale: Ensures the highest purity and minimizes the introduction of alkali metals from your mobile phase components.[5]

  • Eliminate Glassware:

    • Action: Prepare all mobile phases and samples in polypropylene containers. Use polypropylene autosampler vials instead of glass.

    • Rationale: Glass is a primary source of sodium ion leaching.[5] Switching to high-purity plasticware is the single most effective step to reduce Na⁺ adducts.

  • Optimize Mobile Phase Additives:

    • Action: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The protons compete with metal ions for adduction sites on the peptide, favoring the formation of the [M+H]⁺ ion.[5]

    • Rationale: According to the law of mass action, increasing the proton concentration will drive the equilibrium towards the protonated species.

  • System and Column Flushing:

    • Action: Before analysis, flush the entire LC system and column with a solution designed to remove metal ions. A recommended procedure is to flush with 50:50 Methanol/0.1% Formic Acid.[16] For stubborn contamination, a wash with a mild chelating agent like EDTA (followed by a thorough flush with clean solvent) can be effective, but check column compatibility first.

    • Rationale: Removes adsorbed metal ions from the surfaces of the pump heads, tubing, and column frits, which act as a reservoir for contamination.

  • Ion Source Optimization:

    • Action: Increase the ion source temperature and drying gas flow.

    • Rationale: Higher temperatures can promote the desolvation of adducts that are weakly bound, favoring the protonated molecule in the gas phase.[17]

Data Presentation: Expected Outcome of Adduct Reduction Protocol

ParameterBefore OptimizationAfter OptimizationRationale
[M+H]⁺ Intensity 1.0 x 10⁵> 8.0 x 10⁵Reduction of adducts consolidates ion signal into the desired species.
[M+Na]⁺ Intensity 5.0 x 10⁵< 0.5 x 10⁵Elimination of Na⁺ sources and competitive protonation.[5]
Spectral Quality Complex, split peaksClean, dominant [M+H]⁺Facilitates precursor selection and interpretation.
Workflow 2: Overcoming Poor Fragmentation with Alternative Methods

When CID/HCD fails to provide adequate sequence information, alternative fragmentation techniques that are not dependent on proton mobility are required.

dot

Fragmentation_Workflow start Start: Poor Fragmentation (Low Sequence Coverage) in CID/HCD check_charge Is Precursor Charge State ≥ 2+? start->check_charge etd_ecd Utilize Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) check_charge->etd_ecd Yes charge_1 Precursor is 1+. ETD/ECD is not efficient. check_charge->charge_1 No etd_rationale Rationale: - Fragmentation is non-ergodic and independent of proton mobility. - Cleaves N-Cα bond, preserving labile modifications. - Ideal for highly basic or proton-sequestering peptides. etd_ecd->etd_rationale outcome Result: Generation of c- and z-type fragment ions, leading to comprehensive sequence coverage. etd_ecd->outcome optimize_cid Optimize CID/HCD: - Stepped collision energy - Consider derivatization charge_1->optimize_cid

Caption: Decision workflow for improving peptide fragmentation.

Step-by-Step Guide to Implementing ETD/ECD:

  • Confirm Precursor Charge State: ETD and ECD are most effective for precursor ions with a charge state of 2+ or higher.[18] They are generally not effective for 1+ ions.

  • Select ETD/ECD in the MS Method: If your instrument is equipped with this capability (e.g., an Orbitrap Tribrid or Q-TOF with an ETD source), select it as the activation method for your targeted MS/MS scans.

  • Optimize Reaction Time: The ETD reaction time (the duration the precursor ions are exposed to the fluoranthene radical anions) is a critical parameter.

    • Start Point: Begin with the instrument's default or "auto" reaction time setting.

    • Optimization: If fragmentation is incomplete, gradually increase the reaction time. If you see excessive charge reduction with poor fragmentation, the reaction time may be too long.

  • Data Analysis: Remember to configure your data analysis software to search for c- and z-type fragment ions in addition to the standard b- and y-ions.

Why ETD/ECD Works: These methods involve the transfer of an electron to the protonated peptide. This creates a radical species that rapidly induces cleavage of the N-Cα bond along the peptide backbone. Because this process is extremely fast and directed by the radical site, it is not influenced by the location of charge-carrying protons.[19][20][21] This makes it exceptionally effective for peptides containing basic residues like histidine that sequester protons.[19][20]

Workflow 3: Enhancing Chromatographic Performance

A sharp, symmetrical peak is crucial for accurate quantification and confident identification. This workflow focuses on eliminating the secondary interactions that cause peak tailing.

Step-by-Step Methodology:

  • Column Selection:

    • Action: Use a modern, high-purity, end-capped C18 column. Columns with "hybrid particle technology" (e.g., Waters BEH) are also excellent choices as they have fewer residual silanol groups.[22]

    • Rationale: End-capping chemically converts most surface silanols to less interactive species, directly reducing the sites available for secondary interactions.[13]

  • Mobile Phase pH Control:

    • Action: Operate at a low pH, typically between 2 and 3. Using 0.1% TFA (pH ≈ 2) is often more effective than 0.1% FA (pH ≈ 2.7) for improving the peak shape of basic compounds.[14]

    • Rationale: At low pH, the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral, which prevents ionic interactions with the positively charged peptide.[13][15]

  • Leverage Ion-Pairing Reagents:

    • Action: Use Trifluoroacetic acid (TFA) as a mobile phase additive.

    • Rationale: TFA acts as an ion-pairing agent. The trifluoroacetate anion (TFA⁻) forms a neutral ion pair with the protonated histidine residue. This masks the positive charge on the peptide, preventing it from interacting with any remaining ionized silanols and improving peak shape.[14][22]

  • Increase Column Temperature:

    • Action: Set the column oven temperature to 40-60°C.

    • Rationale: Elevated temperatures can improve peak shape by increasing mass transfer kinetics and reducing mobile phase viscosity. This often leads to sharper, more symmetrical peaks.[22]

Data Presentation: Summary of Chromatographic Solutions

IssueRoot CausePrimary SolutionRationale
Peak Tailing Secondary ionic interactions between protonated His and deprotonated surface silanols.[12][15]Use 0.1% TFA in the mobile phase.TFA acts as an ion-pairing agent, neutralizing the peptide's charge and preventing silanol interactions.[14][22]
Poor Peak Shape Slow mass transfer kinetics.Increase column temperature to 40-60°C.Reduces mobile phase viscosity and improves peak symmetry.[22]
Variable Retention Uncontrolled silanol activity.Use a modern, end-capped, high-purity silica or hybrid particle column.Minimizes the number of active silanol sites available for secondary interactions.[13][22]

Section 3: Advanced Considerations

Q5: How does the position of the His residue affect fragmentation?

A5: The position is highly influential. A study in Analytical Chemistry showed that a basic residue near the N-terminus of a peptide can lead to prominent b-series ions, whereas tryptic peptides (with basic residues at the C-terminus) typically yield intense y-series ions.[4] Histidine's effect is considered second only to arginine in its ability to direct fragmentation pathways.[3][4]

Q6: What are the characteristic fragment ions or neutral losses for His-Gly peptides?

A6: The His-Gly sequence can lead to specific fragmentation behavior. The imidazole side chain itself can be involved in fragmentation, leading to the formation of stable, bicyclic b-ions.[23] For example, the b₂ ion from a His-Gly sequence can form a stable protonated diketopiperazine structure.[23] Additionally, neutral losses from the side chain are possible, though less common than for other residues unless under very high collision energy.

Q7: Can chemical derivatization help in the characterization of these peptides?

A7: Yes, in specific situations. If fragmentation is severely hampered by the basicity of histidine, derivatization can be a powerful tool. For instance, N-terminal derivatization with sulfobenzoic acid has been shown to help avoid misinterpretation of spectra, especially when dealing with modifications like oxidation.[10] However, this adds complexity to the workflow and should be considered an advanced strategy when other methods fail.

References

  • Waters Corporation. (n.d.). What is the column cleaning procedure to reduce sodium adducts in oligonucleotide LC/MS analysis? - WKB51754. Waters Knowledge Base. [Link]

  • Farrugia, J. M., Taverner, T., & O'Hair, R. A. J. (2001). Side-chain involvement in the fragmentation reactions of the protonated methyl esters of histidine and its peptides. International Journal of Mass Spectrometry, 209(2–3), 99–112. [Link]

  • Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A. J., & Simpson, R. J. (2003). Influence of Basic Residue Content on Fragment Ion Peak Intensities in Low-Energy Collision-Induced Dissociation Spectra of Peptides. Analytical Chemistry, 75(22), 6251–6264. [Link]

  • Zhan, D., & Brodbelt, J. S. (2010). Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 21(1), 135-144. [Link]

  • ResearchGate. (2021). What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS?. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 598-602. [Link]

  • Vaden, T. D., Goolsby, B. J., & Glish, G. L. (2004). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry, 15(10), 1475-1485. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2004). Influence of Basic Residue Content on Fragment Ion Peak Intensities in Low-Energy Collision-Induced Dissociation Spectra of Peptides. Analytical Chemistry, 76(5), 1233-1241. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • CHROMacademy. (n.d.). Controlling Na and K Adducts in LC-MS. [Link]

  • Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 9(7), 3344-3351. [Link]

  • Molina, H., Matthiesen, R., Kandasamy, K., & Pandey, A. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 7(11), 4992-5001. [Link]

  • Vaden, T. D., Goolsby, B. J., & Glish, G. L. (2005). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 16(9), 1541-1550. [Link]

  • Fountain, K. J., Gilar, M., & Gebler, J. C. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 30(12), 1457-1465. [Link]

  • Zhang, H., & Rempel, D. L. (2012). Identifying Zn-bound histidine residues in metalloproteins using hydrogen deuterium exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1933-1941. [Link]

  • Farrugia, J. M., Taverner, T., & O'Hair, R. A. J. (2001). Side-chain involvement in the fragmentation reactions of the protonated methyl esters of histidine and its peptides. Semantic Scholar. [Link]

  • Vachet, R. W., & Glish, G. L. (2001). Mass spectrometry of peptides and proteins. In Encyclopedia of Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). ETD versus CID dissociation of peptides. [Link]

  • Corda, D., De Santis, A., & Rosati, F. (1998). Histidyl-glycyl containing peptides. Characterization complexation properties of H(L-His-Gly)2-R with hydrogen and alkali metal ions in the gas phase. Journal of the American Society for Mass Spectrometry, 9(10), 1033-1040. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 9(8), 4211-4218. [Link]

  • Bode, B. E., et al. (2022). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein. ChemRxiv. [Link]

  • Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. [Link]

  • Jia, W., et al. (2009). Improved peptide identification with single-stage mass spectrum peaks. Bioinformatics, 25(21), 2835-2841. [Link]

  • Gagliano, V., et al. (2022). The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry. Analytical Chemistry, 94(25), 8973–8981. [Link]

  • Chen, Y. (2013). Algorithms for Characterizing Peptides and Glycopeptides with Mass Spectrometry. UWSpace. [Link]

  • De Leoz, M. L., et al. (2022). Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjugates. Mass Spectrometry Reviews, 43(4), 615-659. [Link]

  • Schöneich, C. (2020). Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins. Journal of Pharmaceutical Sciences, 109(1), 46-56. [Link]

  • Cicalini, I., et al. (2023). Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications. Journal of Pharmaceutical and Biomedical Analysis, 234, 115573. [Link]

  • Wu, S., et al. (2016). Intact glycopeptide characterization using mass spectrometry. Expert Review of Proteomics, 13(5), 513-522. [Link]

  • Oran, P. E., et al. (2011). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Journal of Biological Chemistry, 286(39), 34067-34078. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Carnosine and Other Histidine-Containing Dipeptides: Properties, Functions, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparative analysis of carnosine and its methylated analogues, anserine and balenine—collectively known as histidine-containing dipeptides (HCDs). These naturally occurring compounds are abundant in muscle and brain tissues and are the subject of extensive research for their significant physiological roles.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the distinct and overlapping properties of these dipeptides, supported by experimental data and detailed analytical protocols.

Introduction to Histidine-Containing Dipeptides (HCDs)

HCDs are a class of dipeptides characterized by a β-alanine residue linked to a histidine residue. The primary members—carnosine (β-alanyl-L-histidine), anserine (β-alanyl-Nπ-methyl-L-histidine), and balenine (β-alanyl-Nτ-methyl-L-histidine)—differ subtly in their chemical structure, specifically in the methylation of the histidine imidazole ring.[2] These structural variations significantly influence their bioavailability, resistance to enzymatic degradation, and functional efficacy.[2][3]

Found in high concentrations in excitable tissues like skeletal muscle and the brain, HCDs play crucial roles in cellular homeostasis.[1][4] Their biosynthesis is catalyzed by carnosine synthase, with β-alanine being the rate-limiting precursor.[4] Dietary intake of meat and fish also contributes to the body's HCD pool.[4]

Caption: Biosynthetic pathway of major histidine-containing dipeptides.

Comparative Physicochemical and Biological Properties

The functional diversity of HCDs arises from their distinct physicochemical properties. These differences are critical for understanding their specific physiological roles and potential therapeutic applications.

pH Buffering, Metal Chelation, and Bioavailability

A key function of HCDs, particularly in muscle tissue, is intracellular pH buffering during anaerobic exercise. This capacity is linked to the pKa value of the imidazole ring. Carnosine has a pKa of 6.83, making it an effective buffer in the physiological pH range, especially during later stages of acidosis.[3] Anserine and balenine, with higher pKa values of 7.04 and 7.03 respectively, may be more effective at buffering the initial pH drop at the onset of exercise.[3]

The imidazole ring also enables HCDs to chelate pro-oxidant transition metals like copper (Cu²⁺) and iron (Fe²⁺), which is a crucial component of their antioxidant activity.[1] This action prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1] Studies suggest balenine may possess a higher iron-chelating capacity than both carnosine and anserine.[2][5]

A significant differentiator among HCDs is their susceptibility to hydrolysis by carnosinase (CN1), an enzyme highly active in human serum that degrades these dipeptides.[2] Balenine exhibits the highest resistance to CN1, followed by anserine, with carnosine being the most susceptible.[2][6] This results in markedly different plasma half-lives:

  • Carnosine: ~1.20 minutes[2]

  • Anserine: ~2.14 minutes[2]

  • Balenine: ~34.9 minutes[2]

This increased stability leads to significantly higher bioavailability for balenine upon oral supplementation, making it a compelling candidate for nutraceutical development.[2][3]

PropertyCarnosineAnserineBalenineSignificance for Function
pKa (Imidazole Ring) 6.83[3]7.04[3]7.03[3]Determines optimal pH range for buffering capacity.
Plasma Half-life (in vitro) ~1.2 min[2]~2.1 min[2]~34.9 min[2]Reflects resistance to carnosinase; impacts bioavailability.
Relative Bioavailability Low[3]ModerateHigh[2][3]Governs plasma concentrations achievable via supplementation.
Iron-Chelating Capacity EffectiveEffectiveHigher[2][5]Contributes to indirect antioxidant activity.
Aldehyde Quenching HighHigh[7]Low/Lacks Ability[2]Important for anti-glycation and detoxification of lipid peroxidation products.
Antioxidant and Anti-glycation Activities

HCDs exert their antioxidant effects through multiple mechanisms. They directly scavenge reactive oxygen species (ROS), such as hydroxyl and peroxyl radicals, and chelate pro-oxidant metals.[1][8] While all three show potent antioxidant activity, some studies indicate balenine has a higher capacity in certain assays.[2][5]

A critical function, particularly for carnosine and anserine, is the detoxification of reactive carbonyl species (RCS) like methylglyoxal and acrolein, which are byproducts of glucose and lipid oxidation.[8] By sequestering these cytotoxic compounds, HCDs inhibit the formation of advanced glycation end-products (AGEs), thereby preventing cellular dysfunction associated with aging and metabolic diseases.[8][9] Notably, balenine appears to lack this specific aldehyde-quenching ability.[2]

Analytical Methodologies for Comparative Assessment

Accurate quantification and functional assessment are paramount for research and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying HCDs in biological and food samples.[10][11]

Protocol: Comparative Quantification of HCDs by HPLC-UV

This protocol outlines a robust method for the simultaneous determination of carnosine, anserine, and balenine in serum or tissue extracts. The use of an ion-pairing agent is crucial for achieving baseline separation of these highly polar compounds on a reversed-phase column.

Rationale for Method Selection: Reversed-phase ion-pair HPLC offers superior separation and is more accessible in standard laboratories compared to methods requiring post-column derivatization or mass spectrometry.[12] The chosen mobile phase and ion-pairing agent are optimized for resolving the structurally similar HCDs.[12]

Step-by-Step Protocol:

  • Sample Preparation (Serum/Tissue Homogenate): a. To 200 µL of sample, add 200 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins. b. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: TSK-gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) or equivalent C18 column.[12]

    • Mobile Phase: 50 mmol/L potassium dihydrogen phosphate (pH adjusted to 3.4) containing 6 mmol/L 1-heptanesulfonic acid (ion-pairing agent) and acetonitrile in a 96:4 (v/v) ratio.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.[13]

    • Injection Volume: 20 µL.

  • Calibration and Quantification: a. Prepare a series of mixed standard solutions of carnosine, anserine, and balenine (e.g., 0.1 to 250 µmol/L).[12] b. Run the standards under the same conditions as the samples. c. Construct a calibration curve by plotting peak area against concentration for each dipeptide. d. Quantify the HCDs in the samples by interpolating their peak areas from the respective calibration curves.

Caption: Workflow for HCD quantification using HPLC-UV.

Synthesis and Future Perspectives

The comparative analysis reveals a fascinating interplay between structure and function among histidine-containing dipeptides.

  • Carnosine stands out for its potent pH-buffering and anti-glycation capabilities but is limited by its rapid degradation in human circulation.[3][8]

  • Anserine offers a moderate improvement in stability while retaining key anti-glycation and antioxidant functions.[2][14]

  • Balenine emerges as a highly promising nutraceutical due to its superior resistance to carnosinase and subsequent high bioavailability, coupled with potent antioxidant and iron-chelating properties.[2][5] However, its inability to quench reactive aldehydes represents a key functional trade-off.[2]

This comparative framework underscores that no single HCD is universally superior; their suitability depends on the desired biological endpoint. For applications requiring sustained plasma levels, such as systemic antioxidant support, balenine is the superior candidate. For targeted anti-glycation therapies, carnosine and anserine remain the primary molecules of interest. Future research should focus on elucidating the tissue-specific roles of these dipeptides and exploring synthetic analogues with optimized stability and multi-functional activity for targeted drug development.

References

  • The Antioxidant Properties of Histidine-Containing Dipeptides: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/the-antioxidant-properties-of-histidine-containing-dipeptides]
  • Tamiya, S., et al. (2021). Biological functions of histidine-dipeptides and metabolic syndrome. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396115/]
  • Gholami, F., et al. (2023). Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis. Oxford Academic. [URL: https://academic.oup.com/nutritionreviews/article/82/1/29/7463566]
  • Histidine Dipeptides and Its Derivatives: Analytical Methods for Biological and Food Samples. ResearchGate. [URL: https://www.researchgate.net/publication/320875704_Histidine_Dipeptides_and_Its_Derivatives_Analytical_Methods_for_Biological_and_Food_Samples]
  • Kepa, K., et al. (2015). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science. [URL: http://www.electrochemsci.org/papers/vol10/100705788.pdf]
  • Jędrejko, K., et al. (2025). Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. MDPI. [URL: https://www.mdpi.com/2072-6643/17/5/1105]
  • Lee, Y.M., et al. (2015). Carnosine and Anserine in Chicken: Distribution, Age-dependency and their Anti-glycation Activity. KoreaScience. [URL: https://www.koreascience.or.kr/article/JAKO201504961555122.page]
  • de Jager, S., et al. (2023). Acute balenine supplementation in humans as a natural carnosinase-resistant alternative to carnosine. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10118556/]
  • Baraibar, M.A., et al. (2026). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/]
  • Histidine-containing Dipeptides: Properties and Occurrence in Foods. ResearchGate. [URL: https://www.researchgate.net/publication/320875701_Histidine-containing_Dipeptides_Properties_and_Occurrence_in_Foods]
  • A Simple and Rapid HPLC Method for Quantification of Histidine-Containing Dipeptides, Anserine and Carnosine, in Animal Extracts. ResearchGate. [URL: https://www.researchgate.net/publication/287321045_A_Simple_and_Rapid_HPLC_Method_for_Quantification_of_Histidine-Containing_Dipeptides_Anserine_and_Carnosine_in_Animal_Extracts]
  • Uchida, K., et al. (2021). Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method. MDPI. [URL: https://www.mdpi.com/2076-2615/11/12/3550]
  • A Simple and Rapid HPLC Method for Quantification of Histidine-Containing Dipeptides, Anserine and Carnosine, in Animal Extracts. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Simple-and-Rapid-HPLC-Method-for-Quantification-Mori-Gotoh/24b7a1362e92c46399185a7226685418b765452e]
  • Ko, W.C., et al. (2014). Antioxidant activities of carnosine, anserine, some free amino acids and their combination. Journal of Food and Drug Analysis. [URL: https://www.jfda-online.com/journal/vol2/iss1/4]
  • Carnosine and Anserine in Chicken: Distribution, Age-dependency and their Anti-glycation Activity. ResearchGate. [URL: https://www.researchgate.
  • Comparative percentage inhibition of advanced glycation end products... ResearchGate. [URL: https://www.researchgate.
  • Riedl, E., et al. (2021). Anserine and Carnosine Induce HSP70-Dependent H2S Formation in Endothelial Cells and Murine Kidney. MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/8845]
  • Comparison of Cmax values of carnosine (n = 12)²², anserine (n = 7)²⁰... ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-Cmax-values-of-carnosine-n-12-anserine-n-7-and-balenine-n-6_fig2_370104616]
  • Blancquaert, L., et al. (2016). Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β-alanine transamination. The Journal of Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023712/]
  • (PDF) Acute balenine supplementation in humans as a natural carnosinase-resistant alternative to carnosine. ResearchGate. [URL: https://www.researchgate.
  • Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. ResearchGate. [URL: https://www.researchgate.
  • Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance-A Narrative Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38473919/]
  • Chemical structures of imidazole dipeptides used in this study: carnosine (CAR), anserine (ANS), and balenine (BAL). ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-imidazole-dipeptides-used-in-this-study-carnosine-CAR-anserine_fig1_349377402]
  • Mean breakdown profile of carnosine, anserine and balenine, relative to... ResearchGate. [URL: https://www.researchgate.

Sources

A Comparative Analysis of the Biological Activities of Histidyl-glycine Versus its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide research, understanding the relationship between a dipeptide's biological activity and that of its constituent amino acids is of paramount importance. This guide provides an in-depth, objective comparison of the biological activities of the dipeptide Histidyl-glycine (His-Gly) against its individual components, L-histidine and L-glycine. By examining their respective antioxidant, anti-inflammatory, and neurotransmitter-related functions, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to inform their work. We will delve into the mechanistic underpinnings of their actions, supported by available experimental data, and provide detailed protocols for key evaluative assays.

I. Antioxidant Properties: A Tale of Synergy

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a myriad of pathological conditions. Both histidine-containing peptides and the amino acid histidine itself are recognized for their antioxidant capabilities.[1]

Mechanism of Action

The antioxidant prowess of these molecules can be attributed to several key mechanisms:

  • Radical Scavenging: The imidazole ring of histidine is a potent scavenger of hydroxyl radicals and singlet oxygen.[1] This is a primary mechanism by which histidine and its peptides exert their antioxidant effects.

  • Metal Ion Chelation: Transition metals like copper and iron can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. The imidazole group of histidine can chelate these metal ions, rendering them redox-inactive and thereby mitigating oxidative damage.[1]

  • Inhibition of Lipid Peroxidation: By quenching free radicals and chelating pro-oxidant metals, these molecules can inhibit the damaging cascade of lipid peroxidation in cellular membranes.

While both histidine and glycine possess antioxidant properties, evidence suggests that their combination within a dipeptide structure can lead to enhanced activity. A study on the related tripeptide glycyl-L-histidyl-L-lysine (GHK) demonstrated that the peptide had a significantly stronger diminishing effect on hydroxyl radicals compared to an equimolar mixture of its constituent amino acids.[2] This suggests a cooperative or synergistic effect when the amino acids are linked in a peptide structure.[2]

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing IC50 values for His-Gly, histidine, and glycine in standardized antioxidant assays are limited. However, data from various studies can provide a relative understanding of their potency. It is crucial to note that IC50 values are highly dependent on the specific assay conditions.

CompoundAssayIC50 Value (approximate)Source(s)
GHK (contains His-Gly)Hydroxyl Radical Scavenging~250 µM[2]
Carnosine (β-alanyl-L-histidine)Hydroxyl Radical Scavenging~500 µM[2]
Glycine Species Aqueous ExtractsDPPH Radical Scavenging212.41 - 378.18 µg/mL[3]
Various PeptidesABTS Radical Scavenging0.11 - 15.35 mg/mL[4]

Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to varying experimental conditions across different studies.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (His-Gly, Histidine, Glycine)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[5][6]

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard to each well (e.g., 20 µl).

  • Initiation of Reaction: Add a fixed volume of the DPPH working solution to each well (e.g., 200 µl) and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[5][7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]

  • IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

II. Anti-inflammatory Effects: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Both histidine and glycine have demonstrated significant anti-inflammatory properties, primarily through the modulation of the nuclear factor kappa B (NF-κB) signaling pathway.

Mechanism of Action
  • Histidine: Studies have shown that histidine can suppress inflammation by inhibiting the activation of NF-κB.[8][9] This, in turn, leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and the expression of adhesion molecules like E-selectin (CD62E).[8][9]

  • Glycine: Glycine exerts its anti-inflammatory effects by suppressing the activation of transcription factors like NF-κB and reducing the formation of free radicals and inflammatory cytokines.[10] It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while increasing the production of the anti-inflammatory cytokine IL-10.[10]

  • Histidyl-glycine: While direct evidence for the anti-inflammatory mechanism of His-Gly is less abundant, the presence of both histidine and glycine suggests a potential for similar or even enhanced activity. The related tripeptide GHK has been shown to alleviate inflammatory reactions.[11]

Quantitative Comparison of Anti-inflammatory Activity

A study on human coronary arterial endothelial cells (HCAECs) provides some comparative data on the concentrations at which histidine and glycine inhibit NF-κB activation.

CompoundEffective Concentration for NF-κB InhibitionCell TypeSource(s)
Histidine0.2 mM, 2 mM, and 20 mMHCAECs[8]
Glycine20 mMHCAECs[8]

These results suggest that, in this specific cell type and under the tested conditions, histidine may be a more potent inhibitor of NF-κB activation than glycine. Further research is needed to determine the efficacy of His-Gly in the same system.

Experimental Protocol: Cellular Anti-inflammatory Assay (Cytokine Expression)

This protocol outlines a general method for assessing the anti-inflammatory effects of test compounds by measuring cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell line (e.g., RAW 264.7 macrophages, HCAECs)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, Tumor Necrosis Factor-alpha - TNF-α)

  • Test compounds (His-Gly, Histidine, Glycine)

  • ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)

  • 96-well plates for cell culture and ELISA

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS or TNF-α) for a defined time (e.g., 24 hours). Include a negative control (no stimulus) and a positive control (stimulus only).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.[12][13]

  • Data Analysis: Compare the cytokine levels in the treated groups to the positive control to determine the inhibitory effect of the test compounds.

III. Neurotransmitter Activity: A Tale of Two Molecules

The roles of glycine and histidine in neurotransmission are well-defined, albeit distinct. Glycine acts directly as an inhibitory neurotransmitter, while histidine serves as the precursor to the excitatory neurotransmitter, histamine. The direct neurotransmitter activity of the dipeptide His-Gly is not well-established.

Mechanism of Action
  • Glycine: Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem. It binds to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels. Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential. Glycine is also a required co-agonist, along with glutamate, for the activation of N-methyl-D-aspartate (NMDA) receptors, which are excitatory.

  • Histidine: Histidine is the metabolic precursor to histamine, a neurotransmitter involved in various physiological processes, including wakefulness, appetite, and immune responses.

  • Histidyl-glycine: The direct interaction of His-Gly with neurotransmitter receptors has not been extensively studied. It is plausible that it may be hydrolyzed into its constituent amino acids in the synaptic cleft, which would then exert their respective effects. However, the potential for the dipeptide itself to modulate receptor activity cannot be ruled out without further investigation.

Receptor Binding Affinity

Determining the binding affinity of a ligand to its receptor is crucial for understanding its potency.

LigandReceptorAffinity (KD or EC50)Source(s)
GlycineNMDA Receptor~40 nmol/L (KD)[14]
Experimental Protocol: Neurotransmitter Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., glycine receptor)

  • Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]strychnine for the glycine receptor)

  • Test compounds (His-Gly, Histidine, Glycine)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

IV. Visualizing the Mechanisms

To better illustrate the concepts discussed, the following diagrams depict key signaling pathways and experimental workflows.

Diagrams

Antioxidant_Mechanisms cluster_ROS Reactive Oxygen Species (ROS) cluster_Molecules Antioxidant Molecules cluster_Mechanisms Antioxidant Actions Hydroxyl Radical Hydroxyl Radical Singlet Oxygen Singlet Oxygen HisGly Histidyl-Glycine Scavenging Radical Scavenging HisGly->Scavenging Chelation Metal Ion Chelation HisGly->Chelation His Histidine His->Scavenging His->Chelation Scavenging->Hydroxyl Radical Scavenging->Singlet Oxygen Lipid_Peroxidation Inhibition of Lipid Peroxidation Scavenging->Lipid_Peroxidation Chelation->Lipid_Peroxidation

Caption: Antioxidant mechanisms of Histidyl-Glycine and Histidine.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibitory Molecules cluster_pathway NF-κB Signaling Pathway Stimulus TNF-α / LPS IKK IKK Activation Stimulus->IKK His Histidine NFkB NF-κB Activation (Nuclear Translocation) His->NFkB Inhibits Gly Glycine Gly->NFkB Inhibits IkB IκBα Degradation IKK->IkB IkB->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines

Caption: Inhibition of the NF-κB inflammatory pathway.

Glycine_Neurotransmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine Glycine Glycine_Vesicle->Glycine Release GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR Binds Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GlyR->Hyperpolarization Opens to allow Cl- influx

Caption: Glycine's role as an inhibitory neurotransmitter.

V. Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of histidyl-glycine and its constituent amino acids, histidine and glycine. The available evidence suggests that the dipeptide linkage may confer synergistic or enhanced antioxidant activity compared to the individual amino acids. Both histidine and glycine demonstrate potent anti-inflammatory effects through the inhibition of the NF-κB pathway, with histidine appearing to be effective at lower concentrations in the studied model. In the realm of neurotransmission, glycine's role as a direct inhibitory neurotransmitter is well-characterized, while histidine serves as a precursor to histamine. The direct neuroactivity of His-Gly remains an area ripe for investigation.

For researchers and drug development professionals, these findings highlight several key considerations:

  • Synergistic Potential: The enhanced activity of peptides compared to their constituent amino acids underscores the importance of investigating di- and tripeptides as therapeutic leads.

  • Mechanistic Diversity: The distinct yet complementary mechanisms of action of histidine and glycine suggest that peptides incorporating both may offer multi-faceted therapeutic benefits.

  • Knowledge Gaps: The limited direct comparative data for His-Gly necessitates further head-to-head studies to definitively quantify its potency relative to its components. Future research should focus on obtaining IC50 values for His-Gly in standardized antioxidant and anti-inflammatory assays and exploring its potential interactions with neurotransmitter receptors.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unravel the therapeutic potential of small peptides and their constituent amino acids, paving the way for the development of novel and effective treatments for a range of diseases.

VI. References

  • Hasegawa, S., Ichiyama, T., Sonaka, I., Ohsaki, A., Okada, S., Wakiguchi, H., Kudo, K., Kittaka, S., Hara, M., & Furukawa, S. (2012). Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells. Clinical and Experimental Immunology, 167(2), 269–274. [Link]

  • Hasegawa, S., Ichiyama, T., Sonaka, I., Ohsaki, A., Okada, S., Wakiguchi, H., Kudo, K., Kittaka, S., Hara, M., & Furukawa, S. (2012). Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells. Request PDF. [Link]

  • Sakuma, S., Ishimura, M., Yuba, Y., Itoh, Y., & Fujimoto, Y. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. International Journal of Physiology, Pathophysiology and Pharmacology, 10(3), 132–138. [Link]

  • Gao, R., Yuan, Z., & Zhao, Z. (2023). Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. Foods, 12(7), 1414. [Link]

  • Gonzalez-Aza, C., & Billings, P. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 2612, 101-108. [Link]

  • Yildiz, G., Demirel, G., & Akbulut, M. (2021). Antioxidative, Cytotoxic, and Antibacterial Properties of Self-assembled Glycine-histidine-based Dipeptides with or Without Silver Nanoparticles in Bio-inspired Film. Applied Biochemistry and Biotechnology, 193(11), 3688-3703. [Link]

  • Lee, K. E., Kim, J. H., & Lee, J. (2024). Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). Antioxidants, 13(4), 447. [Link]

  • Blancas-Flores, G., Alarcón-Aguilar, F. J., García-Macedo, R., Almanza-Pérez, J. C., Flores-Sáenz, J. L., Román-Ramos, R., Ventura-Gallegos, J. L., Kumate, J., Zentella-Dehesa, A., & Cruz, M. (2012). Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes. European Journal of Pharmacology, 689(1-3), 270–277. [Link]

  • Rauscher, F. M., & DeFelice, L. J. (2020). Glycine-Histidine-Lysine (GHK) Alleviates Astrocytes Injury of Intracerebral Hemorrhage via the Akt/miR-146a-3p/AQP4 Pathway. Frontiers in Neuroscience, 14, 576389. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Razak, M. A., Begum, P. S., Viswanath, B., & Rajagopal, S. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients, 15(14), 3125. [Link]

  • Li, Y., et al. (2020). Production, purification and identification of novel antioxidant peptides from Piaractus brachypomus (red-bellied pacu) using Pediococcus pentosaceus fermentation. Food Chemistry, 309, 125741. [Link]

  • Various Authors. (2015). What are the protocols for the determination of cytokine inflammatory parameters?. ResearchGate. [Link]

  • Wade, A. M., & Tucker, H. N. (1998). Antioxidant characteristics of L-histidine. Nutrition, 14(11-12), 855-862. [Link]

  • Lee, J. Y., Kim, J. H., & Lee, J. (2010). Antioxidative activities of histidine containing caffeic acid-dipeptides. Bioorganic & Medicinal Chemistry Letters, 20(16), 4859–4862. [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH-radical scavenging activity assays. Trends in Analytical Chemistry, 30(4), 652-659. [Link]

  • Spittler, A., et al. (2001). Dietary glycine inhibits activation of nuclear factor kappa B and prevents liver injury in hemorrhagic shock in the rat. The American Journal of Surgery, 182(5), 429-435. [Link]

  • Yang, B., Pham, T. H., Goldbach-Mansky, R., & Gadina, M. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • Gupta, M., & Kaur, G. (2016). Pro-inflammatory cytokine assay. Bio-protocol, 6(15), e1882. [Link]

  • Blancas-Flores, G., et al. (2012). Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes. European journal of pharmacology, 689(1-3), 270-277. [Link]

  • Gonzalez-Aza, C., & Billings, P. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in molecular biology (Clifton, N.J.), 2612, 101–108. [Link]

  • Gilmore, T. D. (2006). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Cells, 5(4), 54. [Link]

  • Wikipedia. (2023). Ligand binding assay. Wikipedia. [Link]

  • Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036-1043. [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 1, 127-130. [Link]

  • Jenner, P. C. (1985). Neurotransmitter Receptor Binding. 2nd Ed. Journal of Neurology, Neurosurgery & Psychiatry, 48, 850. [Link]

  • Zhong, Z., et al. (2022). The effect of glycine on Kupffer cell membrane potential. The relative... ResearchGate. [Link]

  • Wikipedia. (2023). Copper peptide GHK-Cu. Wikipedia. [Link]

  • Kim, M. J., et al. (2021). Antioxidants, anti-inflammatory, and antidiabetic effects of the aqueous extracts from Glycine species and its bioactive compounds. Preventive Nutrition and Food Science, 26(1), 54–63. [Link]

  • He, M., et al. (2025). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. Glia, 73(1), 122-139. [Link]

  • Danysz, W., & Parsons, A. C. (1995). On the true affinity of glycine for its binding site at the NMDA receptor complex. Journal of neurochemistry, 64(2), 897–905. [Link]

  • Sakuma, S., Ishimura, M., Yuba, Y., Itoh, Y., & Fujimoto, Y. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. International journal of physiology, pathophysiology and pharmacology, 10(3), 132–138. [Link]

  • Pilli, G. D., & Güner, O. F. (1993). Requirements for High Affinity Binding of Glycine Analogs to the Glycine Site of the NMDA Receptor Complex. Journal of medicinal chemistry, 36(26), 4153–4161. [Link]

  • de Boer, P., et al. (2005). Details of the Receptor-Binding Assay Methods Used in the Present Studies. ResearchGate. [Link]

  • PubChem. Histidylglycine. PubChem. [Link]

  • Nevin, S. T., et al. (2005). Insights Into the Structural Basis for Zinc Inhibition of the Glycine Receptor. Journal of Biological Chemistry, 280(48), 40046-40053. [Link]

  • KEGG. KEGG PATHWAY Database. KEGG. [Link]

  • Molnar, A., et al. (2003). Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice. Liver international : official journal of the International Association for the Study of the Liver, 23(4), 276–282. [Link]

  • Van der Veken, P., et al. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 6(5), e20228. [Link]

  • Wright, G. M., et al. (2020). In vitro benchmarking of NF-κB inhibitors. Scientific reports, 10(1), 1730. [Link]

  • Bem, A. E., et al. (2015). Synthesis of histidine kinase inhibitors and their biological properties. Future medicinal chemistry, 7(12), 1545–1566. [Link]

Sources

A Comparative Guide to the Antioxidant Activity of Carnosine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Carnosine as a Multifunctional Antioxidant

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in mammalian muscle and brain tissues.[1][2] Its physiological roles are diverse, acting as a pH buffer, a regulator of macrophage function, and, most notably, a potent antioxidant.[2][3] The antioxidant capabilities of carnosine are attributed to several mechanisms, including direct scavenging of reactive oxygen species (ROS), chelation of transition metal ions, and inhibition of lipid peroxidation and protein carbonylation.[4][5][6]

The therapeutic potential of carnosine in oxidative stress-related pathologies is significant; however, its application is often limited by its susceptibility to hydrolysis by the enzyme carnosinase present in blood plasma.[6][7] This has spurred the development of various carnosine derivatives designed to exhibit enhanced stability and, in some cases, superior antioxidant activity.[3][6] This guide will compare the antioxidant performance of carnosine with its naturally occurring and synthetic derivatives, providing the underlying experimental evidence and methodologies.

Mechanistic Pathways of Antioxidant Action

The antioxidant activity of carnosine and its derivatives is multifaceted. Understanding these mechanisms is crucial for selecting the appropriate compound for a specific application.

Direct Radical Scavenging & Indirect Antioxidant Effects

Carnosine and its analogues can directly neutralize a variety of free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[8] The imidazole ring of the histidine moiety is central to this activity.[4] Additionally, carnosine can exert its effects indirectly by activating the Nrf2 transcription factor, a key regulator of the cellular antioxidant response. This activation leads to the upregulation of a suite of antioxidant and detoxification enzymes.

cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms ROS ROS Carnosine Carnosine ROS->Carnosine Radical Scavenging Neutralized Products Neutralized Products Carnosine->Neutralized Products Chelated Complex Chelated Complex Carnosine->Chelated Complex Sequestered Carbonyls Sequestered Carbonyls Carnosine->Sequestered Carbonyls Nrf2 Nrf2 Carnosine->Nrf2 Activation Metal Ions Metal Ions Metal Ions->Carnosine Chelation RCS Reactive Carbonyls RCS->Carnosine Sequestering ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates

Caption: Dual antioxidant mechanisms of carnosine.

Comparative Analysis of Antioxidant Activity

The antioxidant efficacy of carnosine is often compared with its naturally occurring methylated analogue, anserine (β-alanyl-N-methyl-L-histidine), and its homologue, homocarnosine (γ-aminobutyryl-L-histidine). Synthetic derivatives have also been developed to improve stability and activity.

CompoundKey Structural DifferenceNotable Antioxidant Characteristics
Carnosine β-alanyl-L-histidineBroad-spectrum radical scavenger, metal ion chelator, and anti-glycating agent.[4][5][6]
Anserine Methylation on the imidazole ringPossesses comparable hydroxyl radical scavenging activity to carnosine but may have weaker effects on lipid peroxidation.[8]
Homocarnosine γ-aminobutyryl instead of β-alanylA good hydroxyl radical scavenger, but shows little to no inhibition of iron-dependent lipid peroxidation.[8]
N-Acetylcarnosine Acetylation of the amino groupActs as a prodrug of carnosine with increased resistance to enzymatic hydrolysis, potentially leading to higher bioavailability.
Trolox-Carnosine Conjugates Covalent linkage to TroloxThese synthetic derivatives, such as STC and RTC, have shown significantly higher efficacy in quenching DPPH radicals compared to carnosine and even Trolox alone.[9]

Quantitative Data Summary

The following table summarizes experimental data from various in vitro antioxidant assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Antioxidant AssayCarnosineAnserineHomocarnosineN-AcetylcarnosineReference
DPPH Radical Scavenging Low to moderate activity; ~15.6% inhibition at 100 mM.[10]Data less available, but generally considered similar to or slightly less than carnosine.Data not widely available.Potentially higher in some contexts due to stability.[10]
ABTS Radical Scavenging Effective scavenger.Effective scavenger.Effective scavenger.Effective scavenger.[11]
Hydroxyl Radical Scavenging Strong activity.Strong activity.Strong activity.Expected to be similar to carnosine post-hydrolysis.
Lipid Peroxidation Inhibition (TBARS) Significant inhibition; ~55.6% at 100 mM.[10]Weak inhibitory effects at high concentrations.[8]No effect on iron-dependent lipid peroxidation.[8]Demonstrated protective effects.[8][10]
Metal Chelating Activity (Fe²⁺) Significant activity; ~58.7% at 100 mM.[10]Data less available.Does not interfere with 'site-specific' iron-dependent damage.[8]Expected to be similar to carnosine.[8][10]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for common antioxidant assays used to evaluate carnosine and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[12] Prepare various concentrations of the test compounds (carnosine, derivatives) in methanol.

  • Reaction: Mix 1 mL of each test sample concentration with 2 mL of the DPPH solution.[12]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer against a methanol blank.[12]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(

    
     - 
    
    
    
    ) /
    
    
    ] x 100.[12] Where
    
    
    is the absorbance of the DPPH solution without the sample, and
    
    
    is the absorbance in the presence of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This spectrophotometric assay assesses the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[13]

Methodology:

  • ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14][15]

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Reaction: Add a small volume (e.g., 10 µL) of the test sample at various concentrations to a larger volume (e.g., 1.0 mL) of the ABTS•+ working solution.[11]

  • Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of absorbance to that of a Trolox standard curve.

cluster_workflow General Antioxidant Assay Workflow Start Start ReagentPrep Prepare Radical Solution (DPPH/ABTS) Start->ReagentPrep SamplePrep Prepare Test Compound (Carnosine/Derivatives) Start->SamplePrep Reaction Mix Sample and Radical Solution ReagentPrep->Reaction SamplePrep->Reaction Incubation Incubate in Dark Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition or TEAC Measurement->Calculation End End Calculation->End

Caption: Standard workflow for radical scavenging assays.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the inhibition of fluorescein degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17]

Methodology:

  • Reagent Preparation: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[17] Prepare a fresh solution of AAPH (the free radical initiator).[18] Prepare Trolox standards and sample dilutions.

  • Assay Setup: In a 96-well black microplate, add the fluorescein working solution to each well, followed by the sample or Trolox standard.[18][19]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[18][19]

  • Initiation: Add the AAPH solution to each well to start the reaction.[18][19]

  • Measurement: Immediately begin measuring the fluorescence decay every 1-2 minutes for 60-90 minutes using a fluorescence microplate reader (Excitation: 485 nm; Emission: 520 nm).[18][19]

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The Net AUC is calculated by subtracting the AUC of the blank. Results are expressed as Trolox Equivalents (TE).[19]

Inhibition of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[10]

Methodology:

  • Reaction Mixture: Combine the test compound with a lipid source (e.g., liposomes or tissue homogenate) and an oxidizing agent (e.g., Fe²⁺/ascorbate).[4]

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 1 hour).[10]

  • TBA Reagent Addition: Add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA).[10]

  • Color Development: Heat the mixture at 95-100°C for 15-30 minutes to form a pink-colored MDA-TBA adduct.[10]

  • Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.[10]

  • Calculation: The inhibition of lipid peroxidation is calculated relative to a control sample without the antioxidant.

Conclusion and Future Directions

Carnosine and its derivatives represent a promising class of antioxidant compounds with therapeutic potential in a range of oxidative stress-related diseases.[3][20] While carnosine itself demonstrates a broad spectrum of antioxidant activities, its naturally occurring analogues like anserine and homocarnosine show a more limited range of action, particularly in inhibiting lipid peroxidation.[8] Synthetic derivatives, such as N-acetylcarnosine and Trolox-carnosine conjugates, have been engineered to overcome the metabolic instability of carnosine and, in some cases, to enhance its intrinsic antioxidant capacity.[6][9]

For researchers and drug development professionals, the choice between carnosine and its derivatives will depend on the specific application, the desired biological target, and the required pharmacokinetic profile. Future research should focus on direct, head-to-head comparative studies of these compounds in relevant in vivo models to fully elucidate their therapeutic potential.

References

  • Aldini, G., et al. (2005). Carnosine and carnosine-related antioxidants: a review. Current Medicinal Chemistry, 12(20), 2293-2315.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Scribd. (n.d.). ORAC Assay Protocol.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Lee, J. W., et al. (2000). A Comparison for Antioxidant Activity of Carnosine and Related Compounds in Several Model Systems. Toxicological Research, 16(2), 123-131.
  • BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • Jayawardana, S. A. S., & Liyanaarachchi, G. V. V. (2023). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Journal of Food Research, 12(3), 68.
  • Stvolinsky, S., et al. (2010). Biological Activity of Novel Synthetic Derivatives of Carnosine. Cellular and Molecular Neurobiology, 30(2), 221-228.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Iovine, B., et al. (2021). Understanding the antioxidant and carbonyl sequestering activity of carnosine: direct and indirect mechanisms. Free Radical Research, 55(4), 321-330.
  • BenchChem. (2025). A Comparative Analysis of Valylhistidine and Carnosine Bioactivity: A Guide for Researchers.
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
  • Aruoma, O. I., et al. (1989). Free radical scavenging activity of carnosine.
  • Caruso, G., et al. (2013). Carnosine derivatives: new multifunctional drug-like molecules. Current Pharmaceutical Design, 19(7), 1347-1358.
  • Pérez-Jiménez, J., et al. (2023).
  • Aruoma, O. I., et al. (1989). Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? The Biochemical Journal, 264(3), 863–869.
  • Bellido, M. A., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 221.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
  • Kohen, R., et al. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. Proceedings of the National Academy of Sciences, 85(9), 3175-3179.
  • Kohen, R., et al. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain.
  • Guiotto, A., et al. (2005). Carnosine and Carnosine-Related Antioxidants: A Review. Current Medicinal Chemistry, 12(20), 2293-2315.
  • Guiotto, A., et al. (2005). Carnosine and Carnosine-Related Antioxidants: A Review. Current Medicinal Chemistry, 12(20), 2293-2315.
  • Yen, W., et al. (2002). Inhibition of lipid peroxidation and nonlipid oxidative damage by carnosine. Journal of the American Oil Chemists' Society, 79(4), 329-333.
  • Decker, E. A., & Ivanov, V. (2000). The antioxidative properties of carnosine, a natural histidine containing dipeptide. Journal of the American Oil Chemists' Society, 77(6), 619-626.
  • Pérez-García, C., et al. (2022). Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases. Antioxidants, 11(5), 830.
  • Caruso, G., et al. (2013). Carnosine derivatives: New multifunctional drug-like molecules. Mini reviews in medicinal chemistry, 13(3), 329-39.
  • Decker, E. A., & Crum, A. D. (1998). Inhibition of Lipid Oxidation in Chicken by Carnosine and Dietary α-Tocopherol Supplementation and its Determination by Derivative Spectrophotometry.
  • BenchChem. (2025). A Comparative Analysis of the Antioxidant Activities of N-Acetylhistidine and Carnosine.
  • J, A., & S, A. (2023). Evaluation of Antidiabetic and Antioxidant Activities of L-carnosine using Enzyme Inhibition and Free Radical Scavenging. Journal of Clinical and Diagnostic Research, 17(7).
  • Ali, A., et al. (2018). Antioxidant activity of carnosine extracted from various poultry tissues. Journal of Applied Poultry Research, 27(4), 506-515.
  • Flis, S., & Jastrzębski, Z. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 1898.
  • Trovato, E., et al. (2023). Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper. International Journal of Molecular Sciences, 24(13), 10834.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Semantic Scholar. (n.d.). [PDF] Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents.

Sources

A Researcher's Guide to the Validation of Histidyl-Glycine (His-Gly) as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a potential biomarker to a clinically validated tool is both rigorous and critical. This guide provides an in-depth, objective comparison of the validation process for the dipeptide Histidyl-Glycine (His-Gly) as a potential biomarker, contrasted with established alternatives. We will delve into the requisite experimental data, underscore the causality behind methodological choices, and provide actionable protocols to ensure scientific integrity.

The Emerging Potential of His-Gly: Beyond a Simple Dipeptide

Histidyl-Glycine (His-Gly) is a dipeptide composed of the amino acids histidine and glycine.[1][2] While its presence as a metabolite is known, its potential as a biomarker is an area of growing interest. Histidine-containing dipeptides, such as carnosine, have demonstrated roles in mitigating oxidative stress and acting as sequestering agents for reactive carbonyl species, which are implicated in the progression of metabolic syndrome.[3][4] This suggests that fluctuations in His-Gly levels could reflect underlying pathological processes related to oxidative stress and glycation, making it a candidate biomarker for related diseases.

However, a promising hypothesis is merely the starting point. To establish His-Gly as a reliable biomarker, a stringent validation process is imperative. This process is broadly categorized into two key stages: analytical validation and clinical validation.[5]

The Biomarker Validation Workflow: A Conceptual Overview

The validation of a novel biomarker like His-Gly follows a structured, multi-phase workflow. This ensures that the final assay is not only accurate and reliable but also clinically meaningful.

Biomarker Validation Workflow cluster_Discovery Discovery & Hypothesis cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation cluster_Regulatory Regulatory & Clinical Utility Discovery Hypothesize His-Gly as a biomarker for a specific disease (e.g., Metabolic Syndrome) AssayDev Assay Development (e.g., LC-MS/MS) Discovery->AssayDev Transition to Method Development Performance Performance Characterization (Accuracy, Precision, Sensitivity, Specificity, Stability) AssayDev->Performance Iterative Optimization Correlation Correlation Studies (His-Gly levels vs. Disease State) Performance->Correlation Move to Clinical Samples PerformanceEval Diagnostic Performance (ROC Analysis, Sensitivity, Specificity) Correlation->PerformanceEval Assess Diagnostic Power Regulatory Regulatory Submission (e.g., FDA, EMA) PerformanceEval->Regulatory Submission for Approval Utility Clinical Utility Assessment Regulatory->Utility Post-market Evaluation

Caption: A conceptual workflow for the validation of a novel biomarker, from initial hypothesis to clinical utility assessment.

Part 1: Analytical Validation of His-Gly

Analytical validation is the cornerstone of any biomarker assay, ensuring that the method for measuring His-Gly is accurate, reliable, and reproducible.[5] For a small molecule like His-Gly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard analytical technique due to its high sensitivity and specificity.[6][7]

Experimental Protocol: Quantitative Analysis of His-Gly in Human Plasma by LC-MS/MS

This protocol outlines a robust method for the quantification of His-Gly in a complex biological matrix like human plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples on ice.
  • In a microcentrifuge tube, add 100 µL of plasma.
  • Spike with 10 µL of an internal standard (e.g., a stable isotope-labeled His-Gly).
  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
  • Vortex for 1 minute.
  • Incubate at -20°C for 20 minutes to enhance protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: A C18 reversed-phase column suitable for polar analytes.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate His-Gly from other plasma components.
  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for both His-Gly and the internal standard.
Performance Characteristics of the His-Gly Assay

The following table summarizes the key performance parameters that must be evaluated during analytical validation, with hypothetical target values for a robust assay.

Performance ParameterDescriptionTarget Acceptance Criteria
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual measurements.Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ).
Sensitivity (LLOQ) The lowest concentration of His-Gly that can be reliably quantified.Signal-to-noise ratio ≥ 10.
Specificity/Selectivity The ability to differentiate and quantify His-Gly in the presence of other components in the sample.No significant interfering peaks at the retention time of His-Gly.
Matrix Effect The effect of other components in the sample on the ionization of His-Gly.CV of the response in different lots of matrix should be ≤15%.
Stability The stability of His-Gly in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Part 2: Clinical Validation of His-Gly

Once the analytical method for His-Gly is validated, the next crucial step is clinical validation. This phase aims to establish a clear and consistent link between His-Gly levels and a specific clinical condition.[5]

Hypothesized Role of His-Gly in Metabolic Syndrome

Based on the known functions of histidine-containing dipeptides in combating oxidative stress and glycation, we can hypothesize a role for His-Gly in the pathophysiology of metabolic syndrome.

HisGly_Pathway cluster_MetabolicSyndrome Metabolic Syndrome Pathophysiology cluster_Stress Cellular Stress cluster_Damage Cellular Damage & Dysfunction Hyperglycemia Hyperglycemia OxidativeStress Increased Oxidative Stress (ROS Production) Hyperglycemia->OxidativeStress Dyslipidemia Dyslipidemia Dyslipidemia->OxidativeStress RCS Reactive Carbonyl Species (RCS) OxidativeStress->RCS AGEs Advanced Glycation End-products (AGEs) RCS->AGEs Inflammation Inflammation AGEs->Inflammation EndothelialDysfunction Endothelial Dysfunction Inflammation->EndothelialDysfunction HisGly His-Gly HisGly->RCS  Quenches

Caption: A hypothesized pathway illustrating the potential protective role of His-Gly in metabolic syndrome by quenching reactive carbonyl species.

Clinical Validation Study Design

A well-designed clinical study is essential to validate the association between His-Gly and the disease of interest. A case-control or a prospective cohort study design would be appropriate.

1. Study Population:

  • A well-characterized cohort of patients with the disease of interest (e.g., metabolic syndrome) and a matched control group of healthy individuals.
  • Clear inclusion and exclusion criteria should be defined.

2. Sample Collection and Analysis:

  • Standardized procedures for the collection, processing, and storage of biological samples (e.g., plasma).
  • Analysis of His-Gly levels using the validated LC-MS/MS method.

3. Statistical Analysis:

  • Comparison of His-Gly levels between the patient and control groups.
  • Correlation analysis between His-Gly levels and other established clinical parameters of the disease.
  • Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic accuracy of His-Gly.

Comparison with Alternative Biomarkers

To truly understand the potential utility of His-Gly, it's crucial to compare its performance with existing biomarkers. For our hypothetical case of metabolic syndrome and glycemic control, we will compare His-Gly with established biomarkers like Hemoglobin A1c (HbA1c), Fructosamine, and Glycated Albumin.

BiomarkerWhat it MeasuresAdvantagesDisadvantages
His-Gly (Hypothetical) A dipeptide potentially reflecting short-term oxidative stress and glycation.May provide a more dynamic and immediate picture of metabolic dysregulation.Clinical utility and correlation with long-term outcomes are unproven.
HbA1c Average blood glucose over the past 2-3 months.[8]Well-established, strong correlation with long-term diabetic complications.Influenced by conditions affecting red blood cell lifespan (e.g., anemia).[8] Not reflective of short-term glycemic changes.
Fructosamine Glycated serum proteins, primarily albumin, reflecting average glucose over 2-3 weeks.[9]Useful for monitoring short-term glycemic control and in patients with altered red blood cell turnover.[8]Less standardized than HbA1c; influenced by serum protein concentrations.
Glycated Albumin (GA) The percentage of albumin that is glycated, reflecting average glucose over 2-3 weeks.[9]Similar to fructosamine but more specific. A good indicator of postprandial glucose fluctuations.[8]Less widely available and standardized than HbA1c.

Conclusion and Future Directions

The validation of a novel biomarker like His-Gly is a meticulous process that demands both analytical rigor and clinical relevance. While this guide presents a hypothetical validation pathway, it underscores the essential steps and considerations for any researcher in this field. The potential of His-Gly as a biomarker for diseases characterized by oxidative stress and glycation is compelling, but its clinical utility can only be established through comprehensive validation studies. Future research should focus on conducting well-designed clinical trials to definitively assess the diagnostic and prognostic value of His-Gly in comparison to, and in combination with, existing biomarkers.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101179, Histidylglycine. Retrieved from [Link]

  • Personalized Medicine in Oncology. (n.d.). Clinical Trial Designs for Biomarker Evaluation. Retrieved from [Link]

  • FirstWord HealthTech. (2025). Bioanalytical Method Validation for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Mezzenga, R., & Schurtenberger, P. (2017). Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges. Journal of Clinical Oncology, 35(15_suppl), 11501-11501. [Link]

  • Lheureux, S., & Bowering, V. (2016). Biomarker-based clinical trials: study design and regulatory requirements. ESMO Open, 1(5), e000105. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023107, Glycyl-L-histidine. Retrieved from [Link]

  • Hipkiss, A. R. (2010). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of Clinical Biochemistry and Nutrition, 47(2), 101–111. [Link]

  • Simon, R. (2010). Clinical Trial Designs for Prospective Validation of Biomarkers. Journal of the National Cancer Institute, 102(13), 940–941. [Link]

  • Lee, J. W., Devanarayan, V., & Weiner, R. S. (2007). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal, 9(2), E194–E201. [Link]

  • Premier Research. (2023). Getting It Right from the Start: 10 Essentials for Designing Biomarker-Guided Oncology Clinical Studies. Retrieved from [Link]

  • Gaertner, H., & van der Merwe, M. J. (2009). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Bioorganic & Medicinal Chemistry, 17(15), 5436–5443. [Link]

  • Aebersold, R., & Mann, M. (2016). Quantitative Assays for Peptides Using LC-MS. Cell, 165(5), 1294–1306. [Link]

  • Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Biological functions of histidine-dipeptides and metabolic syndrome. Current Pharmaceutical Design, 19(1), 132–141. [Link]

  • Tamvakopoulos, C. (2008). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Mass Spectrometry Reviews, 27(2), 125–142. [Link]

  • ResearchGate. (n.d.). How can you quantify peptides using LC/MS? Retrieved from [Link]

  • van den Broek, I., van Dongen, J. L., & Niessen, W. M. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry, 85(15), 7175–7183. [Link]

  • Narimatsu, H., & Kuno, A. (2014). Targeted methods for quantitative analysis of protein glycosylation. Glycoconjugate Journal, 31(6-7), 417–425. [Link]

  • Kobold, U., & Jeppsson, J. O. (2010). Human C-peptide Quantitation by LC-MS Isotope-Dilution Assay in Serum or Urine Samples. Clinical Chemistry, 56(6), 940–947. [Link]

  • Leymarie, N., & Zaia, J. (2017). Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. Annual Review of Analytical Chemistry, 10, 453–475. [Link]

  • Pompach, P., & Novotny, M. V. (2020). Quantifying Protein–Glycan Interactions Using Native Mass Spectrometry. Accounts of Chemical Research, 53(10), 2268–2279. [Link]

  • Li, L., & Li, L. (2022). Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry. Chemical Reviews, 122(8), 7549–7613. [Link]

Sources

A Comparative Guide: Glycyl-L-Histidine vs. Free Amino Acids for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of biopharmaceutical production and cell-based research, the optimization of cell culture media is paramount for achieving high-density, viable cultures and maximizing the yield of recombinant proteins. While free amino acids form the bedrock of traditional media formulations, their inherent limitations—such as poor solubility and chemical instability—present significant challenges.[1][2][3] This guide presents a detailed, objective comparison between the dipeptide Glycyl-L-Histidine (Gly-His) and its constituent free amino acids, glycine and L-histidine. By examining the underlying biochemical mechanisms and presenting supporting experimental frameworks, we demonstrate that Gly-His offers a more stable, soluble, and efficiently utilized nutrient source, culminating in superior cell culture performance.[1][4]

The Challenge: Nutrient Stability and Bioavailability in Cell Culture

The success of any cell culture is fundamentally dependent on the consistent and adequate supply of essential nutrients. Amino acids are critical building blocks for protein synthesis and cellular metabolism.[5] However, delivering them effectively in liquid media is not without its hurdles.

1.1 The Instability of Free Amino Acids

Several essential amino acids are problematic in liquid media formulations. For instance, L-glutamine is notoriously unstable, degrading into ammonia, which is toxic to cells.[3] Others, like L-tyrosine, have poor solubility at neutral pH, complicating the preparation of concentrated, pH-neutral feed solutions and risking precipitation in the bioreactor.[2][3][6] These issues can lead to inconsistent nutrient availability, accumulation of toxic byproducts, and compromised culture performance.[2]

1.2 Introducing Dipeptides: A Bioavailable and Stable Solution

Dipeptides—two amino acids linked by a peptide bond—have emerged as a superior alternative for nutrient delivery.[2][7] They are generally more soluble and chemically stable in aqueous solutions than their free amino acid counterparts.[2][3][4] This enhanced stability prevents degradation, reduces the formation of toxic byproducts like ammonia, and allows for the creation of highly concentrated, pH-neutral feed stocks, which is critical for modern fed-batch processes.[1][2][4]

1.3 Focus of this Guide: Glycyl-L-Histidine (Gly-His)

This guide focuses on Glycyl-L-Histidine, a dipeptide composed of glycine and L-histidine. Histidine is an essential amino acid with antioxidant properties, while glycine plays key roles in protein and purine synthesis.[4][8] By providing these two crucial amino acids in a stable dipeptide form, Gly-His addresses the core challenges of free amino acid supplementation, paving the way for more robust and productive cell culture processes.[1]

The Mechanistic Advantage: Cellular Uptake Pathways

The superiority of dipeptides extends beyond chemical stability to the very mechanism of cellular uptake. Cells utilize distinct and more efficient pathways for dipeptide import compared to free amino acids.

2.1 Free Amino Acid Transport: A Complex, Saturated System

Mammalian cells possess multiple, often overlapping, transport systems for the uptake of free amino acids.[9] These systems can be sodium-dependent or -independent and are specific to groups of amino acids (e.g., neutral, acidic, basic).[9] While effective, these systems can become saturated, and competition for transport can occur between structurally similar amino acids, potentially leading to imbalances in intracellular amino acid pools.

2.2 The Di/Tri-peptide Transport System (PepT1/PepT2): An Efficient Alternative Route

Cells, including the widely used Chinese Hamster Ovary (CHO) cells, express peptide transporters like PepT1.[4][10][11] These are high-capacity, low-affinity transporters that co-transport di- and tripeptides with protons (H+) into the cell.[9][12][13] This pathway is highly efficient and bypasses the transport systems for free amino acids, preventing competition.[14][15] Once inside the cell, dipeptides like Gly-His are rapidly cleaved by intracellular peptidases into their constituent amino acids, which then become available for metabolic processes.[4][16] This acts as a controlled-release mechanism, ensuring a steady intracellular supply.[4]

Diagram 1: Cellular Uptake Mechanisms

This diagram illustrates the parallel pathways for nutrient entry into the cell. Free amino acids (Glycine, Histidine) compete for various specific transporters, while the Gly-His dipeptide is efficiently taken up via the PepT1 transporter before being cleaved into its constituent amino acids intracellularly.

UptakeMechanisms cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space (Cytosol) Gly_free Free Glycine AA_Transport Amino Acid Transporters Gly_free->AA_Transport Uptake His_free Free Histidine His_free->AA_Transport Uptake (Competition) Gly_His Glycyl-L-Histidine (Dipeptide) PepT1 Peptide Transporter (PepT1) Gly_His->PepT1 Efficient Uptake Metabolism Protein Synthesis & Metabolism AA_Transport->Metabolism Cleavage Intracellular Peptidases PepT1->Cleavage Gly_intra Glycine Cleavage->Gly_intra His_intra Histidine Cleavage->His_intra Gly_intra->Metabolism His_intra->Metabolism

Caption: Comparative cellular uptake of free amino acids vs. Glycyl-L-Histidine.

Head-to-Head Comparison: Gly-His vs. Free Amino Acids

The advantages of using Gly-His can be summarized across several key performance indicators relevant to cell culture process development and manufacturing.

ParameterFree Glycine + L-HistidineGlycyl-L-Histidine (Gly-His)Rationale & Advantage of Gly-His
Chemical Stability Moderate. Prone to degradation and interactions in complex media.Excellent . The peptide bond protects the amino acids from degradation.[1][2]Leads to consistent nutrient concentration and reduces toxic byproduct formation.[4]
Solubility Limited, especially for histidine at neutral pH.High . Dipeptides are generally more soluble than their constituent amino acids.[4]Allows for highly concentrated, pH-neutral feed solutions, simplifying process control.[1][3]
Cellular Uptake Via multiple, potentially saturable amino acid transporters.Via efficient PepT1 peptide transporter .[4][16]Bypasses competition, ensuring more reliable and controlled intracellular delivery.
Ammonia Accumulation Higher. Deamination of free amino acids can contribute to ammonia buildup.Reduced . Controlled intracellular release minimizes wasteful deamination reactions.Lower ammonia levels reduce cytotoxicity and improve cell viability and productivity.
Process Control Requires more complex feed strategies and pH management.Improved pH Stability . Reduces the need for base additions to maintain pH setpoints.[1]Simplifies manufacturing processes and enhances batch-to-batch consistency.

Table 1: Summary of Physicochemical and Biological Properties.

Experimental Validation: A Case Study Framework

To empirically validate the benefits of Gly-His, a well-controlled comparative study is essential. Here, we outline the necessary protocols for a fed-batch culture of a recombinant CHO cell line.

4.1 Objective

To compare the effects of Gly-His supplementation versus free amino acid supplementation on CHO cell growth, viability, monoclonal antibody (mAb) production, and key metabolite profiles.

4.2 Experimental Design

The core of the study involves two experimental arms:

  • Control Group: A fed-batch culture using a chemically defined basal medium, supplemented with a concentrated feed solution containing free glycine and L-histidine.

  • Test Group: An identical fed-batch culture, but the feed solution is formulated with an equimolar amount of Gly-His replacing the free glycine and L-histidine.

Diagram 2: Experimental Workflow

This workflow diagram outlines the key stages of the comparative study, from cell line expansion to data analysis, ensuring a robust comparison between the two feeding strategies.

ExperimentalWorkflow cluster_setup Phase 1: Setup & Inoculation cluster_culture Phase 2: Fed-Batch Culture (14 Days) cluster_monitoring Phase 3: Daily Monitoring & Sampling cluster_analysis Phase 4: Final Analysis Thaw Thaw & Expand CHO Cell Bank Seed Seed Bioreactors (e.g., 0.5e6 cells/mL) Thaw->Seed Control Control Group: Feed with Free Gly + His Seed->Control Test Test Group: Feed with Gly-His Seed->Test VCD Viable Cell Density & Viability Control->VCD Metabolites Metabolites (Glucose, Lactate, NH3) Control->Metabolites Titer Product Titer (mAb) Control->Titer Test->VCD Test->Metabolites Test->Titer Compare Compare Growth Curves & Viability Profiles VCD->Compare Metabolites->Compare Titer->Compare Analyze Analyze qP & Final Titer Compare->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Sources

A Comparative Analysis of the Bioactivity of Valyl-histidine and Carnosine: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Histidine-Containing Dipeptides

Histidine-containing dipeptides (HCDs) are a class of naturally occurring biomolecules that have garnered significant attention for their diverse physiological roles and therapeutic potential. Among these, Carnosine (β-alanyl-L-histidine) is the most extensively studied, renowned for its potent antioxidant, anti-inflammatory, and metal-chelating properties. This guide provides a comprehensive evaluation of the bioactivity of Carnosine and introduces Valyl-histidine, a structurally similar dipeptide with largely unexplored potential.

Valyl-histidine, composed of L-valine and L-histidine, is primarily recognized as an intermediate in protein metabolism.[1] However, the presence of the versatile histidine residue suggests a latent capacity for a range of bioactive functions analogous to Carnosine. This document aims to provide a side-by-side comparison based on existing scientific literature, detail robust experimental protocols for their evaluation, and present the underlying molecular pathways that these dipeptides are known or predicted to modulate. For drug development professionals, understanding the nuanced differences in the bioactivity of these closely related molecules is paramount for identifying novel therapeutic leads.

Comparative Bioactivity: Established Efficacy vs. Postulated Potential

A direct comparative analysis of Valyl-histidine and Carnosine is hampered by a significant gap in the scientific literature concerning the former. While Carnosine's bioactivities are well-documented, the functional attributes of Valyl-histidine remain largely theoretical, extrapolated from the known functions of its constituent amino acids and related dipeptides.

Antioxidant and Anti-glycation Properties

Histidine-containing dipeptides are notable for their capacity to counteract oxidative and glycative stress, key drivers in aging and various pathologies.[2]

Carnosine is a well-established antioxidant.[3] It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelates pro-oxidant metal ions, and inhibits lipid peroxidation.[4][5][6] A key mechanism of its action involves the quenching of reactive carbonyl species, which are byproducts of lipid and glucose oxidation, thereby inhibiting the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs).[2][7]

Valyl-histidine , owing to its histidine moiety, is presumed to possess similar antioxidant capabilities.[1] The imidazole ring of histidine is a known scavenger of free radicals and a chelator of metal ions.[6][8] The presence of a branched-chain amino acid, valine, in place of β-alanine may influence its lipophilicity and interaction with cellular membranes, potentially modulating its antioxidant activity.[2] However, specific quantitative data on the antioxidant capacity of Valyl-histidine is currently unavailable in published literature.

Table 1: Quantitative Antioxidant Activity Data for Carnosine

AssayMethod PrincipleCarnosine ActivityReference
DPPH Radical ScavengingMeasures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.Concentration-dependent scavenging activity.[9]
ABTS Radical ScavengingMeasures the ability of an antioxidant to scavenge the ABTS radical cation.Effective scavenging activity, often used in conjunction with DPPH.[10]
Oxygen Radical Absorbance Capacity (ORAC)Measures the ability of an antioxidant to quench peroxyl radicals.Demonstrates significant peroxyl radical scavenging.[11]
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Shows reducing power, contributing to its overall antioxidant effect.[9]
Anti-glycation AssayMeasures the inhibition of advanced glycation end-product (AGE) formation.Potent inhibitor of AGE formation.[2]

Note: Specific EC50 or IC50 values for Carnosine can vary depending on the experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Both Carnosine and its constituent amino acid, histidine, have demonstrated anti-inflammatory effects.

Carnosine has been shown to modulate inflammatory responses through various mechanisms. It can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12][13] Furthermore, Carnosine can influence macrophage polarization and reduce the production of inflammatory mediators such as nitric oxide (NO).[14]

Valyl-histidine's anti-inflammatory potential is yet to be experimentally validated. However, the presence of histidine suggests a plausible role in mitigating inflammation. Histidine itself has been shown to exhibit anti-inflammatory properties by inhibiting NF-κB activation and the production of pro-inflammatory cytokines in various cell types.[8][15] A tetrapeptide containing both valine and histidine, glutamine–histidine–glycine–valine (QHGV), has been reported to possess anti-inflammatory effects.[16] This suggests that peptides incorporating Valyl-histidine may indeed have immunomodulatory activity.

Metal Ion Chelation

The ability to chelate transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), is a crucial aspect of the bioactivity of histidine-containing compounds, as these ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[6][8]

Carnosine is a known chelator of divalent metal ions.[17] The imidazole ring of the histidine residue plays a pivotal role in coordinating with metal ions.[18] This chelation activity contributes significantly to its antioxidant properties by preventing metal-catalyzed oxidative damage.

Valyl-histidine , containing the same histidine residue, is expected to exhibit metal-chelating properties.[1] The specific coordination chemistry and stability of Valyl-histidine-metal complexes have not been extensively studied, but the foundational role of the imidazole group in metal binding is well-established.[9][19]

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the bioactivities of Valyl-histidine and Carnosine, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for such an investigation.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of the dipeptides to donate a hydrogen atom and reduce the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

  • Step-by-Step Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of Valyl-histidine and Carnosine in a suitable solvent (e.g., water or phosphate-buffered saline).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the dipeptide solutions (or a positive control like ascorbic acid) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. The ability of the dipeptides to quench this blue-green radical is measured by the decrease in absorbance.

  • Step-by-Step Protocol:

    • Prepare ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of Valyl-histidine and Carnosine.

    • In a 96-well plate, add a small volume of the dipeptide solutions.

    • Add a larger volume of the diluted ABTS•+ solution to each well and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as for the DPPH assay.

Cellular Anti-inflammatory Assay
  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). This assay measures the ability of the dipeptides to inhibit NO production, which is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

  • Step-by-Step Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Valyl-histidine or Carnosine for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent A and Griess reagent B in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Metal Chelation Assay
  • Principle: This assay is based on the competition between the dipeptide and ferrozine for ferrous ions. In the absence of a chelating agent, ferrozine forms a stable, colored complex with Fe²⁺. The presence of a chelating dipeptide disrupts the formation of this complex, leading to a decrease in color intensity.

  • Step-by-Step Protocol:

    • Prepare solutions of Valyl-histidine and Carnosine at various concentrations.

    • In a 96-well plate, mix the dipeptide solutions with a solution of ferrous chloride (FeCl₂).

    • Initiate the reaction by adding a solution of ferrozine.

    • Shake the plate and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm.

    • Use EDTA as a positive control.

    • Calculate the percentage of ferrous ion chelating activity using the formula: Chelating (%) = [(A_control - A_sample) / A_control] * 100.

Signaling Pathways and Mechanistic Insights

The bioactivities of these dipeptides are intrinsically linked to their ability to modulate key cellular signaling pathways.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, upregulating their expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Carnosine Carnosine Carnosine->Keap1 Modulates Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Recruits Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Carnosine's potential role in the Nrf2 antioxidant response pathway.

The NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes Induces Transcription Carnosine Carnosine Carnosine->IKK Inhibits

Caption: The inhibitory effect of Carnosine on the NF-κB signaling pathway.

Conclusion and Future Directions

Carnosine stands as a multifaceted bioactive dipeptide with a robust body of evidence supporting its antioxidant, anti-inflammatory, and metal-chelating activities. In contrast, Valyl-histidine represents a promising yet largely uncharacterized molecule. The structural analogy to Carnosine, particularly the presence of the histidine residue, strongly suggests a similar spectrum of bioactivities. However, the influence of the valine residue on its potency and pharmacokinetic profile remains to be elucidated.

The experimental protocols detailed in this guide provide a clear roadmap for a direct, head-to-head comparison of these two dipeptides. Such studies are essential to either validate the postulated bioactivities of Valyl-histidine or to reveal unique functional differences. For researchers in drug development, a thorough understanding of the structure-activity relationships within this class of dipeptides is critical for the rational design of novel therapeutics targeting diseases with underlying oxidative stress and inflammation. The exploration of Valyl-histidine's bioactivity represents a compelling avenue for future research with the potential to uncover a new and potent agent for promoting human health.

References

  • Overview of the mechanism of action of carnosine as antioxidant,... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bioactive properties of carnosine. (n.d.). Retrieved January 16, 2026, from [Link]

  • Aldini, G., et al. (2020). Understanding the antioxidant and carbonyl sequestering activity of carnosine: direct and indirect mechanisms. Antioxidants, 9(12), 1219.
  • Antioxidant activities of peptides determined by ABTS assay, the... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Boldyrev, A. A., et al. (2013). Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials.
  • The diverse biological activities of carnosine and perspectives on challenges. AGEs, advanced glycation end products. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Manhiani, P., Northcutt, J. K., & Dawson, P. L. (2023). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Journal of Food Research, 12(3), 69.
  • Kılıç, B., & Dı̇nçer, A. (2021).
  • Synergistic effect of dipeptides in ORAC assay [sum of individual... - ResearchGate. (n.d.). Retrieved January 16, 2026, from https://www.researchgate.net/figure/Synergistic-effect-of-dipeptides-in-ORAC-assay-sum-of-individual-values-M-1-M-2-2_tbl3_344583196
  • Relationship: Inflammation and Carnosine - Caring Sunshine. (n.d.). Retrieved January 16, 2026, from [Link]

  • Carnosine and Carnosine-Related Antioxidants: A Review | Bentham Science Publishers. (n.d.). Retrieved January 16, 2026, from [Link]

  • Carnosine-Mediated Amelioration of Inflammation in Type 2 Diabetes. (2025). Diabetes, 74(Supplement_1), 1548–P.
  • The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Carnosine Prevents Aβ-Induced Oxidative Stress and Inflammation in Microglial Cells: A Key Role of TGF-β1 - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Manhiani, P., Northcutt, J. K., & Dawson, P. L. (2023). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Journal of Food Research, 12(3), 69.
  • L-valyl-L-histidine | C11H18N4O3 | CID 7408625 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Velez, S., Nair, N. G., & Reddy, V. P. (2008). Transition metal ion binding studies of carnosine and histidine: biologically relevant antioxidants. Colloids and surfaces. B, Biointerfaces, 66(2), 291–294.
  • L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
  • Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Current Protein & Peptide Science, 21(6), 553-568.
  • Babizhayev, M. A., & Yegorov, Y. E. (2015). An "enigmatic" L-carnosine (β-alanyl-L-histidine)? Cell proliferative activity as a fundamental property of a natural dipeptide inherent to traditional antioxidant, anti-aging biological activities: balancing and a hormonally correct agent, novel patented oral therapy dosage formulation for mobility, skeletal muscle power and functional performance, hypothalamic-pituitary- brain relationship in health, aging and stress studies.
  • Saadati, S., et al. (2023). Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis. Nutrition reviews, 81(12), 1530–1544.
  • Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • His-Val | C11H18N4O3 | CID 7021871 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Wade, A. M., & Tucker, H. N. (1998). Antioxidant characteristics of L-histidine. The Journal of nutritional biochemistry, 9(6), 308–315.
  • Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis) - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Wu, H. C., Chen, H. M., & Shiau, C. Y. (2003). Antioxidant activities of carnosine, anserine, some free amino acids and their combination. Journal of food and drug analysis, 11(3), 229-234.
  • Histidine supplementation alleviates inflammation in the adipose tissue of high-fat diet-induced obese rats via the NF-κB- and PPARγ-involved pathways | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Saadati, S., et al. (2024). Carnosine Supplementation Has No Effect on Inflammatory Markers in Adults with Prediabetes and Type 2 Diabetes: A Randomised Controlled Trial. Nutrients, 16(22), 3656.
  • Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Remko, M., Fitz, D., & Rode, B. M. (2009). Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine. Journal of molecular modeling, 15(8), 921–932.32.

Sources

A Comparative Guide to the Anti-inflammatory Effects of Carnosine and Histidine-Containing Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Buffer - Histidine-Containing Dipeptides in Inflammation

Inflammation is a tightly orchestrated biological response, essential for host defense and tissue repair. However, its dysregulation leads to a cascade of chronic diseases, from neurodegenerative disorders to metabolic syndrome. The search for effective modulators of the inflammatory response has led researchers to explore endogenous molecules that participate in cellular homeostasis. Among these, histidine-containing dipeptides (HCDs)—a family including carnosine (β-alanyl-L-histidine), anserine (β-alanyl-3-methyl-L-histidine), and balenine (β-alanyl-1-methyl-L-histidine)—have emerged as potent agents with significant therapeutic potential.[1][2]

Found in high concentrations in excitable tissues like muscle and brain, these dipeptides were initially recognized for their pH-buffering capabilities.[2] However, a growing body of evidence reveals their profound anti-inflammatory and antioxidant properties.[1] This guide provides a comparative analysis of carnosine and its methylated analogues, anserine and balenine, focusing on their distinct mechanisms of action, relative efficacy supported by experimental data, and the crucial role of their metabolic stability in determining biological activity. We will delve into the molecular pathways they modulate and provide detailed protocols for researchers to assess these effects in a laboratory setting.

Comparative Analysis of Anti-inflammatory Mechanisms

The anti-inflammatory action of HCDs is not monolithic; it is a multimodal effect stemming from their ability to quench reactive oxygen species (ROS), chelate transition metals, and directly interfere with pro-inflammatory signaling cascades.[2] While they share a common structural backbone, subtle molecular differences, particularly the methylation of the imidazole ring in anserine and balenine, lead to significant variations in their biological properties.

Antioxidant and Carbonyl Scavenging Activity: The First Line of Defense

A foundational aspect of the anti-inflammatory effects of HCDs is their potent antioxidant activity.[3] Chronic inflammation and oxidative stress are inextricably linked, with inflammatory cells producing vast amounts of ROS, which in turn propagate inflammatory signaling.[1]

  • Carnosine is a well-established free-radical scavenger, directly neutralizing superoxide anions and hydroxyl radicals.[2] It also inhibits lipid peroxidation, protecting cellular membranes from oxidative damage.[2]

  • Anserine has demonstrated potent antioxidant properties, with some studies suggesting it possesses a higher antioxidative capacity than carnosine in specific experimental systems.[4]

  • Balenine also exhibits strong antioxidant and iron-chelating effects, with some reports indicating its superiority over both carnosine and anserine in these functions.[5]

This primary antioxidant function is crucial as it reduces the initial oxidative trigger for inflammatory pathway activation.

Modulation of Pro-inflammatory Signaling Pathways

The most direct anti-inflammatory action of HCDs involves the suppression of key signaling pathways that orchestrate the production of inflammatory mediators.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[6][7][8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes like iNOS and COX-2.[7][9]

Carnosine and other HCDs have been shown to effectively inhibit this pathway.[1] They can suppress the activity of the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα.[6][8] This traps NF-κB in the cytoplasm, halting the transcription of its target genes and thereby reducing the production of a wide array of inflammatory mediators.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IkBa_NFkB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NFkB IkBa_NFkB->NFkB Releases IkBa_p IkBa_p IkBa_NFkB->IkBa_p NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Genes DNA->Genes Transcription

Figure 2: Comparative metabolic stability and bioavailability of HCDs.

Quantitative Data Comparison

Direct comparative studies measuring the IC50 values of all three dipeptides on inflammatory markers are scarce. However, data from various studies and meta-analyses allow for a meaningful comparison of their biological effects.

Table 1: Comparison of Bio-pharmacological Properties of Histidine-Containing Dipeptides

ParameterCarnosineAnserineBalenineReference(s)
Primary Mechanism Antioxidant, NF-κB inhibition, Carbonyl ScavengingAntioxidant, NF-κB inhibitionAntioxidant, High Metabolic Stability[1][2][5]
Plasma Half-life (human) ~1.2 minutes~2.1 minutes~35 minutes[5]
Relative Bioavailability LowModerateHigh[5]
Effect on TNF-α Significant ReductionReduction (in vivo)Potentially High (inferred)[1][2]
Effect on IL-6 Inconsistent/No significant effect in some studiesReduction (in vivo)Not well-studied[1][2]
Neuroprotection (Ischemia) 42.5% infarct reduction30.6% infarct reductionNot tested in study[10]

A meta-analysis of clinical trials on HCD supplementation found a significant pooled reduction in the pro-inflammatory cytokine TNF-α. [1] Table 2: Meta-Analysis of HCD Supplementation on Inflammatory Markers

BiomarkerWeighted Mean Difference (WMD)95% Confidence IntervalP-valueConclusionReference
TNF-α -3.60 pg/mL-7.03 to -0.180.03Significant Reduction[1]
C-Reactive Protein (CRP) -0.97 mg/L-1.59 to -0.36<0.01Significant Reduction[1]
IL-6 -0.22 pg/mL-0.91 to 0.470.53No Significant Effect[1]

Experimental Protocols: Assessing Anti-inflammatory Activity In Vitro

To provide researchers with a practical framework, we outline a validated workflow for assessing and comparing the anti-inflammatory effects of HCDs using a well-established cell model.

Workflow: LPS-Induced Inflammation in RAW 264.7 Macrophages

This workflow is designed to quantify the ability of a test compound (e.g., carnosine, anserine, or balenine) to inhibit the production of key inflammatory mediators, nitric oxide (NO) and TNF-α, in murine macrophages stimulated with lipopolysaccharide (LPS).

dot

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment & Stimulation cluster_harvest 3. Harvest Supernatant cluster_assay 4. Quantification A1 Seed RAW 264.7 cells in 96-well plates A2 Incubate 24h (37°C, 5% CO2) A1->A2 B1 Pre-treat cells with HCDs (1h) A2->B1 B2 Stimulate with LPS (e.g., 1 μg/mL) for 24h B1->B2 C1 Centrifuge plate B2->C1 C2 Collect cell-free supernatant C1->C2 D1 Nitric Oxide Assay (Griess Reagent) C2->D1 D2 Cytokine ELISA (e.g., TNF-α) C2->D2

Figure 3: Workflow for in vitro assessment of anti-inflammatory activity.

Protocol 1: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Causality: This assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. iNOS, an enzyme transcriptionally upregulated by NF-κB, produces large amounts of NO during inflammation. Therefore, a reduction in nitrite levels indicates inhibition of the iNOS/NO pathway, often as a downstream consequence of NF-κB inhibition.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of carnosine, anserine, or balenine (e.g., 1-20 mM) for 1 hour. Include a vehicle control (media only) and a positive control (LPS only).

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control and incubate for an additional 24 hours.

  • Supernatant Collection: After incubation, carefully collect 100 µL of supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the 100 µL of supernatant.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-only control.

Protocol 2: TNF-α Quantification (Sandwich ELISA)

Causality: This protocol directly quantifies the secretion of the pro-inflammatory cytokine TNF-α, a primary target gene of the NF-κB pathway. A reduction in secreted TNF-α provides direct evidence of the compound's ability to suppress a key inflammatory mediator.

Methodology:

  • Supernatant Collection: Use the same supernatants collected in Protocol 1, Step 4.

  • ELISA Procedure: Use a commercial mouse TNF-α ELISA kit and follow the manufacturer's instructions precisely. A general workflow is as follows:

    • Coating: A 96-well plate is pre-coated with a capture antibody specific for mouse TNF-α.

    • Sample Incubation: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature. The TNF-α in the sample binds to the immobilized capture antibody.

    • Washing: Wash the plate multiple times to remove unbound substances.

    • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the captured TNF-α. Incubate for 1 hour.

    • Washing: Repeat the wash step.

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin on the detection antibody. Incubate for 30 minutes.

    • Washing: Repeat the wash step.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change. Incubate in the dark for 15-20 minutes.

    • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Measurement: Read the optical density at 450 nm.

  • Quantification: Calculate the TNF-α concentration in the samples by interpolating from the standard curve.

Conclusion and Future Directions

Carnosine, anserine, and balenine are potent endogenous anti-inflammatory agents. Their efficacy is rooted in a combination of antioxidant activity and direct suppression of pro-inflammatory signaling pathways, most notably the NF-κB cascade.

  • Carnosine serves as the foundational molecule, with well-documented anti-inflammatory and neuroprotective effects. [2][10]* Anserine offers similar, and in some cases potentially superior, antioxidant capacity. [4]* Balenine stands out due to its remarkable resistance to enzymatic degradation, resulting in superior bioavailability that may translate to enhanced in vivo efficacy. [5] The choice between these dipeptides for therapeutic development will depend on the specific application. For topical or localized applications where enzymatic degradation is less of a concern, carnosine may be sufficient. However, for systemic administration aimed at treating chronic inflammatory conditions, the superior pharmacokinetic profile of balenine makes it a highly compelling candidate for further investigation. Future research should focus on direct, head-to-head comparative studies of these three dipeptides in various in vivo models of inflammation to fully elucidate their relative therapeutic potential.

References

  • Baicalein ameliorated TNBS-induced colitis by suppressing TLR4/MyD88 signaling cascade and NLRP3 inflammasome activation in mice. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Ahn, J.-H., et al. (2023). Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis. Nutrition Reviews.
  • de Jager, S., et al. (2023).
  • Min, J., et al. (2008). Differential neuroprotective effects of carnosine, anserine, and N-acetyl carnosine against permanent focal ischemia. Journal of Neuroscience Research.
  • Mishra, B. B., & Tiwari, V. K. (2016). Baicalein exhibits anti-inflammatory effects via inhibition of NF-κB transactivation. Biochemical Pharmacology, 108, 65-79.
  • Wang, H., et al. (2021). Histidine ameliorates elastase- and lipopolysaccharide-induced lung inflammation by inhibiting the activation of the NLRP3 inflammasome. Acta Biochimica et Biophysica Sinica, 53(8), 1055-1064.
  • Gielen, V., et al. (2018). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 19(4), 1205.
  • Iovine, B., et al. (2021).
  • Kohen, R., et al. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. Proceedings of the National Academy of Sciences, 85(9), 3175-3179.
  • Baldwin, A. S. (2002). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
  • Amraotkar, A. R., et al. (2024). Comparative evaluation of different modalities for measuring in vivo carnosine levels. Scientific Reports.
  • Oppermann, C., et al. (2021). Anserine and Carnosine Induce HSP70-Dependent H2S Formation in Endothelial Cells and Murine Kidney. Antioxidants, 10(11), 1832.
  • O'Dea, E. L., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PLoS ONE, 15(1), e0225539.
  • Liu, X., et al. (2022). Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. Marine Drugs, 20(2), 114.
  • Lee, S., et al. (2023).
  • Lee, S., et al. (2023).
  • Taka, S., et al. (2009). Carnosine Facilitates Nitric Oxide Production in Endothelial f-2 Cells. Biological & Pharmaceutical Bulletin, 32(11), 1836-1839.
  • Semmler, J., et al. (1993). Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity. Immunology, 78(4), 520-525.
  • Jaimes, E. A., et al. (2001). Countervailing influence of tumor necrosis factor-alpha and nitric oxide in endotoxemia. The American Journal of Physiology-Renal Physiology, 280(6), F1026-F1033.

Sources

A Comparative Analysis of the Protective Functions of β-Alanyl-L-Histidine (Carnosine) and Glycyl-L-Histidyl-L-Lysine (GHK)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of endogenous peptides with therapeutic potential, β-Alanyl-L-Histidine (Carnosine) and Glycyl-L-Histidyl-L-Lysine (GHK) have emerged as significant molecules demonstrating a wide array of protective functions. Both are naturally occurring peptides, with Carnosine being a dipeptide and GHK a tripeptide, and they share several beneficial properties, including antioxidant, anti-glycation, and anti-inflammatory effects.[1][2][3] This guide provides a detailed comparative analysis of the protective mechanisms of Carnosine and GHK, supported by experimental data and protocols to assist researchers in their evaluation and application.

Introduction to β-Alanyl-L-Histidine (Carnosine) and Glycyl-L-Histidyl-L-Lysine (GHK)

β-Alanyl-L-Histidine (Carnosine) is a dipeptide composed of β-alanine and L-histidine.[4][5] It is found in high concentrations in muscle and brain tissues.[6] Carnosine's biological activities are attributed to its unique structure, particularly the imidazole ring of the histidine residue.[4][7] Its protective functions are diverse, ranging from pH buffering and metal ion chelation to scavenging of reactive oxygen species (ROS) and inhibition of advanced glycation end-product (AGE) formation.[1][8][9]

Glycyl-L-Histidyl-L-Lysine (GHK) is a tripeptide composed of glycine, L-histidine, and L-lysine.[10] It was first isolated from human plasma and has a strong affinity for copper(II) ions, forming the GHK-Cu complex.[11][12] The levels of GHK in the body are known to decline with age.[11][12] GHK and its copper complex (GHK-Cu) are recognized for their roles in wound healing, tissue regeneration, anti-inflammatory responses, and antioxidant effects.[11][13][14][15]

Comparative Analysis of Protective Mechanisms

While both Carnosine and GHK exhibit protective functions, their mechanisms and potencies can differ. This section provides a side-by-side comparison of their key protective activities.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to neutralize them, is a key contributor to cellular damage and aging. Both Carnosine and GHK possess significant antioxidant capabilities.

Carnosine acts as a potent antioxidant through several mechanisms:

  • ROS Scavenging: It directly neutralizes various ROS, including hydroxyl radicals and peroxyl radicals.[7][9][16]

  • Metal Ion Chelation: By chelating pro-oxidant metals like copper and iron, Carnosine prevents them from participating in Fenton reactions, which generate highly reactive hydroxyl radicals.[1][8][9][16]

  • Inhibition of Lipid Peroxidation: Carnosine protects cell membranes from damage by inhibiting lipid peroxidation.[9][16]

GHK also demonstrates robust antioxidant activity, primarily through:

  • ROS Scavenging: Studies have shown that GHK can diminish hydroxyl and peroxyl radicals.[13][17] In fact, some research suggests its effect on hydroxyl radicals is stronger than that of Carnosine.[14][17]

  • Copper Chelation and Modulation: GHK's high affinity for copper is central to its antioxidant function. By binding to copper, it can prevent its participation in redox cycling and the generation of ROS.[18][19][20][21] The GHK-Cu complex itself exhibits superoxide dismutase (SOD)-like activity.[1][2]

  • Gene Modulation: GHK has been shown to modulate the expression of genes involved in cellular defense against oxidative stress.[22]

Experimental Protocol: In Vitro Antioxidant Capacity Assessment (DPPH Assay)

This protocol outlines a common method for evaluating the free radical scavenging activity of peptides like Carnosine and GHK.

  • Reagent Preparation:

    • Prepare a stock solution of the peptide (Carnosine or GHK) in a suitable solvent (e.g., phosphate-buffered saline, PBS).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of the peptide solution.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid can be used as a positive control.

  • Calculation:

    • The percentage of DPPH scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance of the DPPH solution with the peptide.

Anti-Glycation Effects

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of AGEs. AGEs contribute to cellular dysfunction, aging, and the progression of various diseases.

Carnosine is a well-established anti-glycating agent.[4][8] Its mechanisms include:

  • Competitive Inhibition: The free amino group of Carnosine can react with reducing sugars, preventing them from reacting with proteins.[4]

  • Carbonyl Scavenging: Carnosine can quench reactive carbonyl species (RCS), which are intermediates in the glycation process.[1]

  • Protection of Proteins: It has been shown to protect proteins like alpha-crystallin from glycation and cross-linking.[23]

GHK and its copper complex also exhibit anti-glycation properties, although this is a less emphasized aspect of their function compared to Carnosine. The proposed mechanisms are linked to its antioxidant and cellular repair functions, which can mitigate the downstream effects of glycation.

Experimental Protocol: In Vitro Protein Glycation Assay (BSA-Methylglyoxal Assay)

This protocol is used to assess the ability of a compound to inhibit the formation of AGEs.

  • Reagent Preparation:

    • Prepare a solution of Bovine Serum Albumin (BSA) (10 mg/mL) in phosphate buffer (100 mM, pH 7.4).

    • Prepare a solution of methylglyoxal (MGO) (10 mM) in the same phosphate buffer.

    • Prepare various concentrations of the test peptide (Carnosine or GHK).

  • Assay Procedure:

    • In a reaction tube, mix the BSA solution, MGO solution, and the peptide solution.

    • Incubate the mixture at 37°C for 24-72 hours in the dark.

    • A control reaction without the peptide should be run in parallel.

  • Measurement:

    • After incubation, the formation of AGEs can be quantified by measuring the fluorescence intensity (excitation at 370 nm, emission at 440 nm) using a spectrofluorometer.

  • Calculation:

    • The percentage of inhibition of AGE formation is calculated as: Inhibition (%) = [(F_control - F_sample) / F_control] x 100, where F_control is the fluorescence of the control and F_sample is the fluorescence of the sample with the peptide.

Cellular Repair and Signaling

Beyond direct molecular protection, both peptides play active roles in cellular maintenance and regeneration.

Carnosine has been shown to:

  • Modulate Cell Proliferation: It can influence cell cycle and apoptosis, which are crucial for tissue homeostasis.[24]

  • Enhance Cellular Resilience: Carnosine can protect cells against various stressors and contribute to their longevity.

  • Neuroprotection: It exhibits neuroprotective effects, potentially through its antioxidant and anti-glycation properties.[1][3]

GHK is particularly renowned for its role in tissue repair and signaling:

  • Wound Healing and Tissue Regeneration: GHK-Cu promotes wound healing by stimulating the synthesis of collagen, glycosaminoglycans, and other extracellular matrix components.[11][13][14][15] It also enhances angiogenesis (the formation of new blood vessels).[13][14]

  • Gene Regulation: GHK can modulate the expression of a large number of genes, effectively "resetting" them to a healthier state.[12][14]

  • Stem Cell Support: It has been shown to increase cellular stemness and the secretion of trophic factors by mesenchymal stem cells.[14]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[25]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[25][26]

  • Treatment:

    • Treat the cells with various concentrations of Carnosine or GHK for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25][26][27]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]

  • Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Experimental Protocol: Cell Migration Assessment (Scratch Wound Healing Assay)

This assay is a straightforward method to study collective cell migration in vitro.[28][29][30]

  • Cell Culture:

    • Grow cells to a confluent monolayer in a 6-well or 12-well plate.[31][32]

  • Creating the "Wound":

    • Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.[28][29][31]

  • Washing and Treatment:

    • Gently wash the cells with PBS to remove detached cells.[28][31][32]

    • Add fresh culture medium containing the desired concentration of Carnosine or GHK.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.[31][32]

  • Data Analysis:

    • The rate of wound closure can be quantified by measuring the area of the scratch at different time points using image analysis software.

Summary of Comparative Data

Protective Functionβ-Alanyl-L-Histidine (Carnosine)Glycyl-L-Histidyl-L-Lysine (GHK)
Primary Structure Dipeptide (β-alanine + L-histidine)Tripeptide (glycine + L-histidine + L-lysine)
Antioxidant Mechanism Direct ROS scavenging, metal chelation, inhibition of lipid peroxidation.[9][16]ROS scavenging, copper chelation and modulation (SOD-like activity), gene regulation.[13][17][18][22]
Anti-Glycation Strong and well-documented; competitive inhibition and carbonyl scavenging.[4][8][23]Present, but less emphasized; likely secondary to antioxidant and repair functions.
Metal Ion Chelation Chelates various pro-oxidant metals (e.g., copper, iron).[1][8]High affinity for copper(II), forming the GHK-Cu complex.[11][12]
Cellular Repair Modulates cell proliferation and enhances cellular resilience.[24]Potent stimulator of wound healing, collagen synthesis, and angiogenesis.[11][13][14]
Signaling & Gene Regulation Influences autonomic neurotransmission.[6]Modulates the expression of a large number of genes related to tissue repair and inflammation.[12][14][22]

Visualizing the Mechanisms

To better understand the functional pathways, the following diagrams illustrate key concepts discussed in this guide.

Signaling Pathways in Tissue Repair

GHK_Signaling cluster_cell Cell GHK_Cu GHK-Cu Receptor Cell Surface Receptor GHK_Cu->Receptor Binds Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Nucleus Nucleus Signaling_Cascade->Nucleus Translocates Gene_Expression Gene Expression (Collagen, Elastin, etc.) Nucleus->Gene_Expression Modulates Tissue_Repair Tissue Repair & Regeneration Gene_Expression->Tissue_Repair Promotes

Caption: GHK-Cu signaling pathway for tissue repair.

Experimental Workflow: Scratch Wound Healing Assay

Scratch_Assay_Workflow Start Start Step1 1. Seed cells and grow to confluence Start->Step1 Step2 2. Create a 'scratch' with a pipette tip Step1->Step2 Step3 3. Wash to remove detached cells Step2->Step3 Step4 4. Add medium with Carnosine or GHK Step3->Step4 Step5 5. Image at T=0 Step4->Step5 Step6 6. Incubate and image at regular intervals Step5->Step6 Step7 7. Analyze wound closure over time Step6->Step7 End End Step7->End

Caption: Workflow for the scratch wound healing assay.

Conclusion

Both β-Alanyl-L-Histidine (Carnosine) and Glycyl-L-Histidyl-L-Lysine (GHK) are endogenous peptides with significant and multifaceted protective functions. Carnosine excels as a potent anti-glycation agent and a broad-spectrum antioxidant, making it a compelling candidate for applications related to mitigating age-related cellular damage. GHK, particularly in its copper-bound form, stands out for its remarkable ability to promote tissue repair, regeneration, and modulate gene expression, positioning it as a powerful agent in wound healing and regenerative medicine.

The choice between these two peptides for research or therapeutic development will depend on the specific biological context and desired outcome. For researchers, the experimental protocols provided in this guide offer a starting point for the quantitative comparison of these and other protective compounds. Further investigation into the synergistic potential of Carnosine and GHK could also yield promising avenues for future therapeutic strategies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 16, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved January 16, 2026, from [Link]

  • Iannuzzi, C., et al. (2021). Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. Antioxidants, 10(10), 1512. [Link]

  • Sakuma, S., et al. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. International Journal of Physiology, Pathophysiology and Pharmacology, 10(3), 132–138. [Link]

  • Iannuzzi, C., et al. (2021). Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • Scratch Wound Healing Assay. (n.d.). Bio-protocol. [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2023, May 5). CLYTE Technologies. Retrieved January 16, 2026, from [Link]

  • Scratch Assay protocol. (n.d.). University of California, Irvine. Retrieved January 16, 2026, from [Link]

  • Wound healing migration assay (Scratch assay). (n.d.). Protocols.io. [Link]

  • Pickart, L., & Margolina, A. (2018). The Human Tripeptide GHK (Glycyl-L-Histidyl-L-Lysine), The Copper Switch, and The Treatment of the Degenerative Conditions of Aging. ResearchGate. [Link]

  • Copper peptide GHK-Cu. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Iannuzzi, C., et al. (2021). Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. ResearchGate. [Link]

  • Min, J-H., et al. (2024). Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro. Metallomics. [Link]

  • Min, J-H., et al. (2024). Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro. PubMed Central. [Link]

  • What is GHK-Cu (Glycine-Histidine-Lysine-Copper)? (2023, November 20). Dr. Oracle. Retrieved January 16, 2026, from [Link]

  • Martinotti, S., & Ranzato, E. (2020). Scratch Wound Healing Assay. Methods in Molecular Biology. [Link]

  • Sakuma, S., et al. (2018). The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals. PubMed. [Link]

  • β-alanyl-L-histidine: Anti-aging Skincare Benefits. (n.d.). Qualitide. Retrieved January 16, 2026, from [Link]

  • GHK-CU Research Protocol. (2023, August 6). Chemaesthetic. Retrieved January 16, 2026, from [Link]

  • Penafiel, R., et al. (2008). Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli. Applied and Environmental Microbiology, 74(18), 5751–5758. [Link]

  • BETA-ALANYL-L-HISTIDINE. (n.d.). MP Biomedicals. Retrieved January 16, 2026, from [Link]

  • Kohen, R., et al. (1994). L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities. PubMed Central. [Link]

  • Iannuzzi, C., et al. (2021). Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. PubMed Central. [Link]

  • Seidler, N. W., & Yeargans, G. S. (1995). Non-enzymatic glycosylation of the dipeptide L-carnosine, a potential anti-protein-cross-linking agent. Life Sciences, 57(11), PL177-82. [Link]

  • Min, J-H., et al. (2024). Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro. PubMed. [Link]

  • Kohen, R., et al. (1994). l-carnosine (β-alanyl-l-histidine) and carcinine (β-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities. Biochemical Journal. [Link]

  • Babizhayev, M. A., & Yegorov, Y. E. (2015). An "enigmatic" L-carnosine (β-alanyl-L-histidine)? Cell proliferative activity as a fundamental property of a natural dipeptide inherent to traditional antioxidant, anti-aging biological activities... Recent Patents on Drug Delivery & Formulation, 9(1), 1-64. [Link]

  • GHK-Cu Peptide | The benefits, side effects, and more. (2023, June 27). Innerbody Research. Retrieved January 16, 2026, from [Link]

  • Min, J-H., et al. (2024). Glycyl-l-histidyl-l-lysine prevents copper- and zinc-induced protein aggregation and central nervous system cell death in vitro. Metallomics. [Link]

  • Chemical structure of carnosine (β-alanine-L-histidine) and its naturally occurring derivatives. (n.d.). ResearchGate. [Link]

  • Effects of Histidine and β-alanine Supplementation on Human Muscle Carnosine Storage. (n.d.). ResearchGate. [Link]

  • GHK-Cu (Glycyl-Histidyl-Lysine-Copper). (2022, April 6). One Kinetic. Retrieved January 16, 2026, from [Link]

  • Al-Achi, A., et al. (2017). Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery. Pharmaceutical Development and Technology, 22(6), 766-774. [Link]

Sources

Safety Operating Guide

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Safe Disposal of Glycyl-L-histidine

Introduction: Understanding Glycyl-L-histidine

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid, commonly known in the scientific community as Glycyl-L-histidine or Gly-His, is a dipeptide composed of glycine and L-histidine.[1] It is frequently utilized in biochemical research, cell culture media formulations, and as a component in pharmaceutical development. While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible management and disposal are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance.[2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of Glycyl-L-histidine, grounded in established safety protocols. Its purpose is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and safely.

Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the substance's properties. Glycyl-L-histidine is generally considered to be of low toxicity. However, good laboratory practice dictates that all chemicals be handled with a degree of caution.

Key Safety Considerations:

  • Contact: May cause irritation upon contact with eyes or skin.[3]

  • Inhalation: Inhalation of dust should be avoided.

  • Environmental: While specific data is limited, releasing any chemical into the environment is discouraged to prevent unforeseen ecological impact.[4][5][6]

The following table summarizes the hazard profile based on available Safety Data Sheets (SDS).

Hazard CategoryClassificationPrecautionary Advice
Acute Toxicity (Oral/Inhalation) Not Classified as Hazardous[2]Do not ingest. Avoid breathing dust.
Skin Corrosion/Irritation Not Classified as Hazardous[2]Wear protective gloves and clothing to prevent skin exposure.[2]
Serious Eye Damage/Irritation Not Classified as Hazardous[2]Wear appropriate protective eyeglasses or chemical safety goggles.[2]
Environmental Hazard No specific classification, but drain disposal is discouraged.[3][5][6]Do not let product enter drains.

This data is a synthesis from multiple sources. Always refer to the specific SDS provided by your supplier for the most accurate information.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of non-hazardous chemicals like Glycyl-L-histidine is to prevent their entry into the general trash or sanitary sewer system unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[7][8][9]

Step 1: Segregation at the Source

Proper disposal begins the moment waste is generated. To prevent cross-contamination and dangerous reactions, it is critical to segregate waste streams.[10]

  • Solid Waste: Unused or expired pure Glycyl-L-histidine powder.

  • Aqueous Waste: Solutions containing Glycyl-L-histidine.

  • Contaminated Labware: Items such as pipette tips, gloves, and weigh boats that have come into contact with the chemical.

Step 2: Waste Container Selection and Labeling
  • Select Appropriate Containers:

    • For solid and aqueous waste, use chemically compatible, leak-proof containers with secure screw-top caps.[10][11] Plastic is often preferred.[12]

    • Ensure containers are clean and dry before use.

  • Label Containers Clearly:

    • All waste containers must be properly labeled the moment the first drop of waste is added.

    • The label should include:

      • The words "Non-Hazardous Waste" (or as directed by your EHS office).

      • The full chemical name: "Glycyl-L-histidine".

      • List any solvents or other chemicals present in the container.

      • An approximate concentration or percentage of the contents.

      • The date the container was started.

Step 3: Accumulation and Storage
  • Solid Glycyl-L-histidine Waste:

    • Carefully transfer unused or expired solid Glycyl-L-histidine into a designated, labeled solid waste container.[13]

    • Avoid creating dust during transfer.[2]

  • Aqueous Solutions:

    • Pour solutions containing Glycyl-L-histidine into a designated, labeled aqueous waste container.

    • Crucially, do not dispose of Gly-His solutions down the drain. [3][5][6] While some institutions may permit drain disposal for specific non-hazardous chemicals after neutralization or dilution, this requires explicit approval from the EHS office.[7][14] Without this approval, all chemical solutions must be collected.

  • Contaminated Labware (Sharps and Non-Sharps):

    • Non-Sharps: Gloves, paper towels, and other contaminated items should be collected in a designated, lined container for "Solid Chemical Waste" or "Lab Debris."[11] Do not place these in the regular trash, as custodial staff should not handle potentially contaminated items.[7]

    • Sharps: Contaminated sharps (pipette tips, etc.) must be placed in a dedicated, puncture-proof sharps container.

All waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, which is at or near the point of generation.[10][12] Keep waste containers securely capped except when adding waste.[10][12]

Step 4: Arranging for Final Disposal

Once a waste container is full (typically no more than 90% capacity), seal it securely and contact your institution's EHS or a certified waste disposal company for pickup.[11][12][15] Do not transport hazardous or chemical waste yourself.[16]

Visualizing the Disposal Decision Process

The following flowchart provides a clear, at-a-glance decision tree for the proper handling and disposal of Glycyl-L-histidine waste streams in a laboratory setting.

G start Waste Generated (Contains Glycyl-L-histidine) q1 What is the form of the waste? start->q1 solid Dry Powder (Unused/Expired) q1->solid Solid solution Aqueous Solution q1->solution Liquid labware Contaminated Labware (Gloves, Pipettes, etc.) q1->labware Contaminated Material solid_proc Collect in a sealed container labeled: 'Non-Hazardous Solid Waste (Glycyl-L-histidine)' solid->solid_proc solution_proc Collect in a sealed container labeled: 'Non-Hazardous Aqueous Waste (Glycyl-L-histidine, specify solvent)' solution->solution_proc labware_proc Segregate into appropriate bins: - Sharps Container - Lined Lab Debris Bin labware->labware_proc storage Store in designated Satellite Accumulation Area (SAA) away from incompatible materials. solid_proc->storage solution_proc->storage labware_proc->storage end Contact Institutional EHS for Waste Pickup storage->end

Caption: Disposal workflow for Glycyl-L-histidine waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For a solid spill, avoid creating dust.[2] Gently cover the spill with absorbent pads or sweep it up carefully.

  • Cleanup: Use a dustpan and brush for solids, or absorbent materials for liquids. Place all contaminated cleanup materials into a sealed, properly labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of the cleaning materials as contaminated waste.

Conclusion: A Commitment to Safety

The proper disposal of 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid, while straightforward, requires diligence and adherence to established protocols. By treating all chemical waste with respect, segregating it at the source, and partnering with your institution's EHS department, you contribute to a culture of safety and environmental stewardship. Always prioritize the specific guidelines provided by your institution and the product's SDS, as these are the ultimate authorities on safe laboratory practice.

References

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Non-Hazardous Wastes - Recycling - Treatment. Oregon State University Environmental Health & Safety. [Link]

  • How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]

  • Safety Data Sheet: L-Histidine. Carl Roth. [Link]

  • Safety Data Sheet: Amino acid. Carl Roth. [Link]

  • Glycyl-L-histidine. PubChem, National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid (Histidyl-glycine)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Substance, A Culture of Safety

Welcome to the laboratory. Your work with novel compounds like 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid, a dipeptide commonly known as Histidyl-glycine, is at the forefront of innovation. While this molecule is not classified as a hazardous substance under the Globally Harmonized System (GHS), our commitment to safety compels us to look beyond simple hazard classifications.[1][2][3] This guide provides a comprehensive framework for personal protective equipment (PPE) rooted in the principle of minimizing all potential routes of exposure, particularly to fine particulates.

The primary physical risk associated with Histidyl-glycine, which is typically supplied as a fine, lightweight powder, is the generation of airborne dust.[4] Inhalation of any foreign particulate, regardless of its intrinsic toxicity, can pose a risk to the respiratory system. Therefore, this protocol is designed to be a self-validating system of containment and protection, ensuring your safety and the integrity of your research.

The 'Why': A Risk Assessment Focused on Physical Form

  • Chemical Hazard: Low to negligible. Data from analogous amino acids and peptides show no evidence of skin/eye irritation, corrosivity, or significant toxicity.[1][2][3]

  • Physical Hazard: High potential for aerosolization. As a fine solid, mechanical actions such as scooping, weighing, and transferring can easily generate airborne dust.[4][5] This dust presents a nuisance and an inhalation risk. Static electricity can exacerbate this, causing powder to disperse unexpectedly.[5][6]

Our primary directive is therefore to control and contain the powder at its source. Where engineering controls are insufficient, PPE serves as the critical final barrier.

Core PPE & Operational Protocols: A Task-Based Approach

The required level of PPE is dictated by the task you are performing. The following sections detail the necessary equipment and, more importantly, the logic behind its use.

Engineering Controls: Your First Line of Defense

Before any discussion of PPE, we must emphasize the primacy of engineering controls. Whenever possible, handle solid Histidyl-glycine within a containment device.[4]

  • Chemical Fume Hood: Ideal for nearly all manipulations. The constant airflow draws airborne particles away from your breathing zone.

  • Ventilated Balance Enclosure (VBE): Specifically designed for weighing powders, these enclosures provide a non-turbulent airflow that protects the user without disturbing sensitive analytical balances.[4][6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow start Start: Assess Task task What is the task? start->task weighing Weighing or Transferring Solid Powder task->weighing Solid solution Handling Pre-made Aqueous Solution task->solution Liquid containment Can task be done in a fume hood or VBE? weighing->containment splash_risk Is there a splash risk? solution->splash_risk ppe_high High-Level PPE Required: - N95 Respirator - Safety Goggles - Nitrile Gloves - Lab Coat containment->ppe_high No (Open Bench) ppe_standard Standard Lab PPE: - Safety Glasses - Nitrile Gloves - Lab Coat containment->ppe_standard Yes ppe_splash Splash Protection: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_standard No splash_risk->ppe_splash Yes

Caption: PPE selection workflow for handling Histidyl-glycine.

Detailed PPE Requirements
PPE CategorySpecification & Rationale
Eye Protection Safety Glasses (Minimum): Must be ANSI Z87.1-rated with side shields. This is the minimum requirement for any laboratory activity to protect against stray particles.[7] Safety Goggles (Required for Powder Handling): Provide a full seal around the eyes, offering superior protection from airborne dust that can easily circumvent standard safety glasses.[7]
Hand Protection Disposable Nitrile Gloves: Provide sufficient protection against incidental skin contact. While Histidyl-glycine is not a skin irritant, gloves prevent contamination of the product and your personal effects. Inspect gloves for tears before use and wash hands thoroughly after removal.[8] Change gloves immediately if contamination is suspected.
Body Protection Laboratory Coat: A standard, buttoned lab coat is required to protect skin and clothing from spills and dust. Ensure sleeves are long enough to cover the wrist, creating an overlap with your gloves.[9]
Respiratory Protection N95 Respirator (Required for Open-Bench Weighing): If engineering controls like a fume hood are not feasible for weighing, a NIOSH-approved N95 respirator is mandatory. This protects against the inhalation of fine airborne particulates.[7] A respirator is not required when handling the powder within a certified chemical fume hood or VBE, as the engineering control provides primary respiratory protection.

Step-by-Step Protocols for Safe Handling

Protocol: Weighing Histidyl-glycine Powder (Tare Method in Fume Hood)

This method minimizes the time the powder is exposed to open air and contains transfers within an engineering control.[10]

  • Preparation: Don your minimum PPE: a lab coat, safety glasses, and nitrile gloves.

  • Tare Vessel: Place a sealable container (e.g., a vial with a cap) on the analytical balance outside the fume hood. Close the balance doors and tare the weight to zero.

  • Transfer to Hood: Take the tared, capped container and the main stock bottle of Histidyl-glycine into the chemical fume hood.

  • Aliquot Powder: Open both containers inside the hood. Using a clean spatula, carefully transfer the desired amount of powder from the stock bottle to your tared container. Avoid creating dust clouds by moving slowly and deliberately.

  • Seal and Secure: Securely cap both the stock bottle and your aliquot container before removing them from the fume hood.

  • Final Weighing: Return the sealed aliquot container to the analytical balance, close the doors, and record the final weight.

  • Cleanup: Use a wipe dampened with 70% ethanol to decontaminate the spatula and any surfaces within the hood. Dispose of contaminated wipes and weigh papers in the appropriate solid waste stream.

Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fully button.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on safety goggles.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove first, using a glove-on-glove technique to avoid touching the outside of the glove with your bare skin. Dispose of them immediately.

  • Lab Coat: Unbutton and remove by rolling it inside-out. Hang in its designated location or dispose of if it's a single-use coat.

  • Eye Protection: Remove by handling the ear or head straps.

  • Respirator (if used): Remove without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water as the final step.

Disposal Plan: Maintaining a Safe Environment

  • Contaminated PPE: Used gloves, disposable lab coats, and N95 respirators should be disposed of in the laboratory's solid chemical waste stream. Do not discard them in the regular trash.

  • Chemical Waste: Dispose of excess Histidyl-glycine and any solutions according to your institution's chemical hygiene plan. Never pour chemicals down the drain.

  • Sharps: Any contaminated sharp objects (e.g., needles used to transfer solutions) must be disposed of in a designated sharps container.

By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community.

References

  • EHS-461, WEIGHING HAZARDOUS POWDERS. (2024, November 12). Emory University Environmental Health and Safety Office. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • The Dos and Don'ts of Weighing Dangerous Chemicals. (2023, March 16). Bitesize Bio. Retrieved from [Link]

  • Powder Weighing Procedure. (n.d.). Weizmann Institute of Science Safety Unit. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Retrieved from [Link]

  • Proper Use of Personal Protective Equipment PPE. (2017, July 14). JoVE. Retrieved from [Link]

  • Powder Handling. (n.d.). AirClean Systems. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]-L-tryptophyl]- Safety Data Sheets(SDS). (n.d.). lookchem.com. Retrieved from [Link]

  • Histidylglycine (CAS No: 2578-58-7). (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). aapptec. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word Download CAS: 2578-58-7. (n.d.). XiXisys.com. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word Download CAS: 7758-33-0. (n.d.). XiXisys.com. Retrieved from [Link]

  • Histidylglycine (CID 101179). (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet: L-Histidine. (n.d.). Carl Roth. Retrieved from [Link]

  • Glycyl-histidyl-glycine (CID 97396). (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。